3-Chloro-2-nitrotoluene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-methyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-5-3-2-4-6(8)7(5)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDKNVUJLUGIBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201911 | |
| Record name | 3-Chloro-2-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5367-26-0 | |
| Record name | 1-Chloro-3-methyl-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5367-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-nitrotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005367260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-2-nitrotoluene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-2-nitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.958 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
3-Chloro-2-nitrotoluene CAS number and properties
An In-depth Technical Guide to 3-Chloro-2-nitrotoluene
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document delves into its core properties, synthesis methodologies, key applications, and critical safety protocols, offering field-proven insights beyond standard data sheets.
Core Identity and Chemical Profile
This compound, identified by the CAS Number 5367-26-0 , is an aromatic organic compound with the molecular formula C₇H₆ClNO₂.[1][2][3][4] Its structure, featuring a toluene backbone substituted with chlorine and a nitro group at positions 3 and 2 respectively, makes it a versatile precursor in organic synthesis. The strategic placement of these functional groups allows for a wide range of chemical transformations, rendering it a valuable building block for more complex molecules.
Synonyms:
-
2-Nitro-3-chlorotoluene[1]
Physicochemical Properties
The compound typically appears as a pale yellow clear liquid or a white to yellow solid, depending on its purity and the ambient temperature.[1][5] Its physical state is dictated by its relatively low melting point. A summary of its key quantitative data is presented below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 5367-26-0 | [1][2][3] |
| Molecular Formula | C₇H₆ClNO₂ | [1][2][3] |
| Molecular Weight | 171.58 g/mol | [1][2][4] |
| Appearance | Pale yellow clear liquid or White/Colorless to Yellow powder/lump | [1][5] |
| Melting Point | 22-23 °C | [1][6][7] |
| Boiling Point | 251.9 °C @ 760 mmHg80 °C @ 2 mmHg | [1][6] |
| Density | 1.324 g/cm³ | [1] |
| Flash Point | 106.2 °C | [1][6] |
| Refractive Index | 1.534 | [1] |
| Water Solubility | Insoluble | [8] |
Synthesis and Manufacturing Pathways
The industrial synthesis of this compound is not trivial, as direct nitration of 3-chlorotoluene yields a mixture of isomers. Therefore, more regioselective methods are employed. Two notable patented methods provide insight into its preparation.
Method 1: From 3-Chloro-2-toluidine
A classical approach involves the diazotization of 3-chloro-2-toluidine, followed by a Sandmeyer-type reaction. In this process, the amino group is converted into a diazonium salt, which is then substituted by a nitro group using a suitable nitrite salt, often in the presence of a copper catalyst.[9]
Caption: Diazotization-based synthesis of this compound.
Method 2: Multi-step Synthesis from 2,6-Dichloronitrobenzene
A more complex, multi-step synthesis route has been developed to achieve high yield and purity. This method starts with 2,6-dichloronitrobenzene and proceeds through several intermediates.[10]
-
Condensation: 2,6-Dichloronitrobenzene reacts with a cyanide source (like tert-butyl cyanoacetate) in the presence of a base to form an intermediate.
-
Hydrolysis & Decarboxylation: The resulting compound undergoes hydrolysis and decarboxylation to yield 3-chloro-2-nitrophenylacetic acid.
-
Final Decarboxylation: The phenylacetic acid derivative is then heated to induce a final decarboxylation, yielding the target molecule, this compound.[10] This method reports a high total yield of over 80%.[10]
Applications in Research and Drug Development
The reactivity of this compound makes it a valuable intermediate in the synthesis of various high-value chemicals, particularly in the pharmaceutical and agrochemical industries.[1][11] The nitro group can be readily reduced to an amine, and the chlorine atom can be displaced via nucleophilic aromatic substitution, opening up numerous synthetic possibilities.
Key Applications:
-
Pharmaceutical Intermediates: It serves as a precursor for novel cardiovascular agents.[10] The reduction of the nitro group to form 3-chloro-2-methylaniline is a common transformation, creating a key building block for further elaboration.[12]
-
Agrochemical Synthesis: It is an intermediate in the production of fungicides like pyrrolnitrin and other bioactive compounds.[10]
-
Dye Manufacturing: The aromatic structure is a suitable scaffold for the synthesis of specialty dyes and pigments.[11]
-
Quinoxaline and Indole Derivatives: It is used in the synthesis of quinoxaline and 7-indole-carboxylic acid analogues, which are important heterocyclic motifs in medicinal chemistry.[10]
Caption: Role of this compound as a versatile chemical intermediate.
Experimental Protocols & Analytical Methods
High-Performance Liquid Chromatography (HPLC) Analysis
To ensure purity and monitor reaction progress, a reliable analytical method is essential. This compound can be effectively analyzed using reverse-phase HPLC.
Step-by-Step Methodology:
-
Column Selection: A Newcrom R1 column or equivalent C18 column is suitable for this analysis.[2]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile (MeCN) and water, acidified with phosphoric acid. For Mass Spectrometry (MS) compatible methods, replace phosphoric acid with formic acid.[2]
-
Instrumentation Setup:
-
Set the flow rate appropriate for the column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column).
-
Use a UV detector set to an appropriate wavelength for detection (e.g., 254 nm).
-
-
Sample Preparation: Dissolve a small, accurately weighed amount of the sample in the mobile phase or a suitable solvent like acetonitrile.
-
Injection and Analysis: Inject the sample onto the column and record the chromatogram. The retention time will be characteristic of the compound under the specified conditions. This method is scalable for preparative separation to isolate impurities.[2]
Safety, Handling, and Toxicity
This compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.
GHS Hazard Classification
The compound is classified with the following hazards according to the Globally Harmonized System (GHS):[4]
-
Pictograms: 💀 (Acute Toxicity, Skull and Crossbones),❗(Irritant, Exclamation Mark)
-
Signal Word: Danger
-
Hazard Statements:
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7]
-
Personal Protective Equipment:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] It is noted to be air-sensitive and should be stored under an inert gas.
First Aid Measures
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[5][13]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[5][13]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4][13]
References
- 1. This compound CAS 5367-26-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. appchemical.com [appchemical.com]
- 4. This compound | C7H6ClNO2 | CID 79328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 5367-26-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Page loading... [guidechem.com]
- 7. echemi.com [echemi.com]
- 8. 3-Chloro-6-nitrotoluene(5367-28-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. DE638486C - Process for the preparation of this compound - Google Patents [patents.google.com]
- 10. CN101475486A - Preparation method of 3-chlorine-2-nitrotoluene - Google Patents [patents.google.com]
- 11. chemimpex.com [chemimpex.com]
- 12. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 13. fishersci.co.uk [fishersci.co.uk]
3-Chloro-2-nitrotoluene synthesis from 3-chlorotoluene
An In-depth Technical Guide to the Synthesis of 3-Chloro-2-nitrotoluene from 3-Chlorotoluene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound via the electrophilic aromatic nitration of 3-chlorotoluene. This compound is a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical agents.[1][2] This document elucidates the underlying mechanistic principles governing the reaction, with a particular focus on the challenge of regioselectivity arising from the competing directing effects of the chloro and methyl substituents. A detailed, field-proven experimental protocol is presented, emphasizing safety, operational causality, and methods for the isolation and purification of the target isomer. The guide is intended to serve as a practical resource for chemists engaged in synthetic route development and process optimization.
Mechanistic Principles and Regioselectivity
The synthesis of this compound from 3-chlorotoluene is achieved through an electrophilic aromatic substitution (SEAr) reaction.[3] This class of reactions is fundamental to aromatic chemistry and proceeds via a well-established mechanism.
Generation of the Electrophile: The Nitronium Ion
The reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), commonly known as "mixed acid".[4][5] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[6][7]
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The formation of the nitronium ion is the critical first step, as it is the active electrophile that attacks the electron-rich aromatic ring of 3-chlorotoluene.[4][7]
Directing Effects and the Challenge of Regioselectivity
The primary challenge in this synthesis is controlling the position of nitration on the 3-chlorotoluene ring. The regiochemical outcome is dictated by the electronic effects of the two existing substituents: the methyl (-CH₃) group and the chlorine (-Cl) atom.
-
Methyl Group (-CH₃): This is an activating group that donates electron density to the ring through an inductive effect and hyperconjugation. It directs incoming electrophiles to the ortho (positions 2 and 4) and para (position 6) positions.[8]
-
Chlorine Atom (-Cl): This is a deactivating group due to its electron-withdrawing inductive effect, but it is an ortho, para-director because of electron donation to the ring via resonance. It directs incoming electrophiles to the ortho (positions 2 and 4) and para (position 6) positions.
The nitration of 3-chlorotoluene is therefore a competition between these directing effects, leading to a mixture of isomers. The primary points of attack for the nitronium ion are positions 2, 4, and 6, as these are activated by at least one of the groups.
-
Position 2: ortho to both -CH₃ and -Cl.
-
Position 4: ortho to -CH₃ and para to -Cl.
-
Position 6: para to -CH₃ and ortho to -Cl.
The formation of multiple isomers is inevitable. The relative yields depend on a combination of electronic and steric factors. Precise control of reaction conditions, particularly temperature, is crucial to maximize the yield of the desired this compound and minimize the formation of byproducts, including dinitrated compounds.[9][10]
Experimental Protocol
This protocol describes a laboratory-scale synthesis of this compound. All operations involving concentrated acids must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Mandatory Safety Precautions
-
Acid Handling: Concentrated nitric and sulfuric acids are highly corrosive and are strong oxidizing agents.[11][12] They can cause severe burns upon contact with skin and eyes.[13][14] Always wear acid-resistant gloves (e.g., butyl rubber or Viton), safety goggles, a face shield, and a lab coat.[12][15]
-
Exothermic Reaction: The nitration reaction is highly exothermic. The rate of addition of the nitrating mixture must be carefully controlled, and efficient cooling must be maintained to prevent the reaction from running away.
-
Ventilation: The reaction can produce toxic nitrogen oxide fumes.[13] Ensure all work is conducted in a well-ventilated fume hood.[14]
-
Spill Management: Have an appropriate spill kit ready, containing a neutralizer such as sodium bicarbonate or soda ash.[12][14] Never use water to clean up a concentrated acid spill, as this can generate heat and cause splashing.[13]
Reagents and Equipment
| Reagent/Equipment | Specification |
| 3-Chlorotoluene | Purity >98% |
| Concentrated Sulfuric Acid | 98% (w/w) |
| Concentrated Nitric Acid | 70% (w/w) |
| Round-bottom flask | 250 mL, with magnetic stir bar |
| Dropping funnel | 100 mL |
| Ice-water bath | Large enough to immerse the flask |
| Separatory funnel | 250 mL |
| Sodium Bicarbonate | 5% aqueous solution |
| Anhydrous Magnesium Sulfate | For drying |
Step-by-Step Procedure
-
Preparation of Nitrating Mixture: In a separate flask cooled in an ice-water bath, cautiously add 30 mL of concentrated sulfuric acid. Slowly, with continuous swirling, add 25 mL of concentrated nitric acid to the sulfuric acid. Allow this mixture to cool to below 10°C before use. The pre-mixing and cooling step is critical for controlling the initial generation of the nitronium ion.[16]
-
Reaction Setup: Place 25 g (0.197 mol) of 3-chlorotoluene into the 250 mL round-bottom flask. Add 40 mL of concentrated sulfuric acid and cool the mixture to 0-5°C in an ice-water bath with continuous magnetic stirring.
-
Nitration: Using the dropping funnel, add the cold nitrating mixture dropwise to the stirred 3-chlorotoluene/sulfuric acid solution over a period of 60-90 minutes. The causality for this slow, controlled addition is to manage the exothermic nature of the reaction and prevent a rapid temperature increase, which could lead to undesired side products, including dinitration.[9] Maintain the internal reaction temperature below 10°C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 2 hours while maintaining the temperature at 5-10°C to ensure the reaction proceeds to completion.
-
Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with stirring. This step quenches the reaction by diluting the acid and causes the water-insoluble nitroaromatic products to precipitate as an oily layer.
-
Work-up:
-
Transfer the entire mixture to a separatory funnel and allow the layers to separate.
-
Remove and discard the lower aqueous acid layer.
-
Wash the organic layer sequentially with 100 mL of cold water, followed by two 50 mL portions of 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with another 100 mL of cold water.
-
Dry the crude organic product over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Product Isolation and Characterization
The crude product is a mixture of isomers. The separation of this compound from its isomers is challenging due to their similar chemical properties and close boiling points.
Purification by Fractional Vacuum Distillation
Fractional distillation under reduced pressure is the most common method for separating the isomers. The efficiency of the separation depends on the difference in boiling points and the efficiency of the distillation column used.
| Isomer | Boiling Point at atmospheric pressure |
| This compound | ~245-246 °C |
| 3-Chloro-4-nitrotoluene | ~255-257 °C |
| 3-Chloro-6-nitrotoluene | ~238-240 °C |
Note: Boiling points are approximate and can vary. Distillation is typically performed under vacuum to lower the required temperature and prevent decomposition.
The different fractions are collected and analyzed (e.g., by GC-MS) to determine their composition. Fractions rich in this compound may require a second distillation pass to achieve high purity.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the isomeric purity of the final product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C-Cl, C-H (aromatic), and strong N-O stretches of the nitro group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the exact structure and connectivity of the molecule by analyzing the chemical shifts and coupling patterns of the aromatic protons and carbons.
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Nitration Mechanism and Isomer Formation
Caption: Mechanism of nitration and formation of isomeric products.
Conclusion
The synthesis of this compound by nitration of 3-chlorotoluene is a straightforward yet illustrative example of electrophilic aromatic substitution where regioselectivity is a primary consideration. A thorough understanding of the competing directing effects of the substituents is essential for predicting the product distribution. By carefully controlling reaction parameters, particularly temperature, and employing an effective purification method such as fractional vacuum distillation, the desired isomer can be successfully isolated. The protocols and principles outlined in this guide provide a solid foundation for researchers to safely and efficiently synthesize this important chemical intermediate.
References
- 1. CN101475486A - Preparation method of 3-chlorine-2-nitrotoluene - Google Patents [patents.google.com]
- 2. DE638486C - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pchlorotoluene on nitration gives class 11 chemistry CBSE [vedantu.com]
- 6. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 7. Video: Electrophilic Aromatic Substitution: Nitration of Benzene [jove.com]
- 8. Toluene - Wikipedia [en.wikipedia.org]
- 9. US2810000A - Method for the mononitration of p-chlorotoluene - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. ehs.washington.edu [ehs.washington.edu]
- 12. Handling Nitric Acid: Best Practices for Corrosive Chemical Management - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 13. quora.com [quora.com]
- 14. labproinc.com [labproinc.com]
- 15. fishersci.com [fishersci.com]
- 16. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
physical and chemical properties of 3-Chloro-2-nitrotoluene
An In-depth Technical Guide to 3-Chloro-2-nitrotoluene: Properties, Synthesis, and Applications
Introduction
This compound is an important organic compound that serves as a valuable intermediate in the synthesis of a wide range of chemical products, including dyes and pharmaceuticals.[1][2] Its chemical structure, featuring a toluene backbone substituted with both a chloro and a nitro group, imparts a unique reactivity profile that is highly sought after in synthetic chemistry. The strategic positioning of these functional groups allows for a variety of chemical transformations, making it a versatile building block for more complex molecules.[1] This guide provides a comprehensive overview of the , its synthesis, reactivity, analytical methods, and safety considerations, tailored for researchers and professionals in chemical and pharmaceutical development.
PART 1: Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for its handling, storage, and application in various chemical reactions.
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | 1-chloro-3-methyl-2-nitrobenzene | [3] |
| Synonyms | 2-Nitro-3-chlorotoluene, Benzene, 1-chloro-3-methyl-2-nitro- | [2][3] |
| CAS Number | 5367-26-0 | [3][4] |
| Molecular Formula | C₇H₆ClNO₂ | [3][4][5] |
| Molecular Weight | 171.58 g/mol | [3][4] |
| Appearance | White or Colorless to Yellow powder, lump, or clear liquid | [2][4] |
| Melting Point | 22-23 °C | [2] |
| Boiling Point | 251.9 °C at 760 mmHg; 80 °C at 2 mmHg | [2][4] |
| Density | ~1.3 g/cm³ | [2][4] |
| Flash Point | 106 °C | [2][4] |
| Refractive Index | 1.534 - 1.54 | [2][4] |
| Solubility | Insoluble in water. | [6] |
| Purity | >96.0% (GC) | [4] |
The physical state of this compound can vary from a liquid to a solid at room temperature, given its melting point of 22-23°C.[2] It is typically stored at room temperature, though a cool, dark place is recommended, often under an inert gas as it can be air sensitive.[4]
PART 2: Synthesis and Reactivity
Synthesis Pathways
The synthesis of this compound is crucial for its availability as a chemical intermediate. Several methods have been developed, with one notable process involving the diazotization of an amine precursor.
Protocol 1: Synthesis from 3-Chloro-2-toluidine
A historically significant and technically feasible method for producing this compound with a good yield involves the diazotization of 3-chloro-2-toluidine.[1] This process, outlined in a 1933 patent, demonstrates a classic route in aromatic chemistry.
Causality and Experimental Choices: The choice of 3-chloro-2-toluidine as the starting material is strategic. The amino group is an excellent handle for introducing the nitro group via a diazonium salt intermediate. The use of cuprocuprisulfite (Etard's salt) and an excess of alkali nitrite is a specific modification of the Sandmeyer reaction, optimized to facilitate the replacement of the diazonium group with a nitro group, leading to excellent yields.[1]
Step-by-Step Methodology:
-
Diazotization: Dissolve 44 parts by weight of 3-chloro-2-toluidine in a solution of 31.5 parts by weight of concentrated sulfuric acid and approximately 250 parts by weight of water.
-
Cool the solution and diazotize it with a solution of 23.3 parts by weight of sodium nitrite in water.
-
Reaction: Prepare a mixture of 50 parts by weight of cuprocuprisulfite and 150 parts by weight of 50% sodium nitrite in about 800 parts by weight of water.
-
Slowly add the diazo solution to the nitrite/cuprocuprisulfite mixture with stirring.
-
Isolation: After the reaction is complete, the resulting this compound is isolated by steam distillation, where it passes over as a light oil that solidifies upon cooling.[1] The reported yield is approximately 75% of the pure nitro compound.[1]
References
- 1. DE638486C - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. This compound CAS 5367-26-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. This compound | C7H6ClNO2 | CID 79328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 5367-26-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. appchemical.com [appchemical.com]
- 6. 3-Chloro-6-nitrotoluene(5367-28-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
3-Chloro-2-nitrotoluene molecular weight and formula
An In-depth Technical Guide to 3-Chloro-2-nitrotoluene: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. This document details its chemical and physical properties, established synthesis protocols, key applications with a focus on drug development, and essential safety and handling guidelines. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both foundational knowledge and practical insights.
Chemical Identity and Core Properties
This compound, also known by its IUPAC name 1-chloro-3-methyl-2-nitrobenzene, is a substituted aromatic compound.[1] Its unique molecular structure, featuring chloro, nitro, and methyl groups on a benzene ring, makes it a versatile precursor in various organic syntheses.
Table 1: Chemical Identifiers and Molecular Properties
| Identifier | Value | Source |
| Molecular Formula | C₇H₆ClNO₂ | [1][2] |
| Molecular Weight | 171.58 g/mol | [1] |
| CAS Number | 5367-26-0 | [1][2][3] |
| EC Number | 226-354-8 | [1] |
| IUPAC Name | 1-chloro-3-methyl-2-nitrobenzene | [1] |
| Synonyms | This compound, Toluene, 3-chloro-2-nitro- | [1][3][4] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Pale yellow clear liquid or White to Yellow powder/lump | [4][5] |
| Melting Point | 22-23 °C | [4] |
| Boiling Point | 251.9 °C at 760 mmHg; 80 °C at 2 mmHg | [4][5] |
| Density | 1.324 g/cm³ | [4] |
| Flash Point | 106.2 °C | [4] |
| Refractive Index | 1.54 | [5] |
| Storage | Room temperature, recommended <15°C in a cool, dark place under an inert gas. Air sensitive. | [5] |
Molecular Structure
The arrangement of the chloro, nitro, and methyl groups on the toluene backbone dictates the reactivity and synthetic utility of this compound.
Caption: Molecular structure of this compound (C₇H₆ClNO₂).
Synthesis and Manufacturing Protocols
The synthesis of this compound is critical for its availability as a raw material. Several synthetic routes have been developed, with the choice of method often depending on factors like starting material availability, desired yield, and purity.
Protocol 1: Synthesis from 2,6-Dichloronitrobenzene
This method involves a multi-step process starting from 2,6-dichloronitrobenzene.[6] The rationale behind this pathway is to introduce the methyl group through a series of reactions that ultimately replace one of the chlorine atoms.
Experimental Workflow:
References
- 1. This compound | C7H6ClNO2 | CID 79328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. appchemical.com [appchemical.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. This compound CAS 5367-26-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. This compound | 5367-26-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. CN101475486A - Preparation method of 3-chlorine-2-nitrotoluene - Google Patents [patents.google.com]
solubility of 3-Chloro-2-nitrotoluene in organic solvents
An In-depth Technical Guide to the Solubility of 3-Chloro-2-nitrotoluene in Organic Solvents
Abstract: This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in various organic solvents. Recognizing the compound's role as a key intermediate in the synthesis of pharmaceuticals and specialty chemicals, this document is tailored for researchers, scientists, and drug development professionals.[1][2][3] It moves beyond a simple data repository to explain the causal physicochemical principles governing solubility, outlines theoretical and computational prediction models, and provides a detailed, field-proven protocol for accurate experimental measurement. The guide emphasizes a multi-faceted approach, integrating theoretical knowledge with practical laboratory methodology to empower scientists in solvent selection for synthesis, crystallization, and formulation processes.
Physicochemical Profile of this compound
A thorough understanding of a solute's intrinsic properties is the foundation for any solubility analysis. This compound is a substituted aromatic compound whose structure dictates its interactions with potential solvents. The presence of a polar nitro group (-NO₂), a non-polar methyl group (-CH₃), and an electronegative chlorine atom (-Cl) on a benzene ring creates a molecule with mixed polarity characteristics.
The molecule's IUPAC name is 1-chloro-3-methyl-2-nitrobenzene.[4] Its structural and physical properties are summarized in Table 1, compiled from authoritative chemical databases. These parameters are critical inputs for both theoretical solubility models and for interpreting experimental outcomes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5367-26-0 | [1][4][5][6] |
| Molecular Formula | C₇H₆ClNO₂ | [4][5][6][7] |
| Molecular Weight | 171.58 g/mol | [4][5][7] |
| Appearance | Pale yellow clear liquid or White/Colorless to Yellow powder/lump | [1][5] |
| Melting Point | 22-23 °C | [1] |
| Boiling Point | 251.9 °C at 760 mmHg; 80 °C at 2 mmHg | [1][5] |
| Density | 1.324 g/cm³ | [1] |
| Flash Point | 106.2 °C | [1][5] |
| SMILES | CC1=C(C(=CC=C1)Cl)--INVALID-LINK--[O-] | [4][6] |
| InChIKey | JLDKNVUJLUGIBQ-UHFFFAOYSA-N | [4][7] |
Theoretical Foundations of Solubility
The principle of "like dissolves like" provides a qualitative starting point for solvent selection.[8] This adage suggests that solutes dissolve best in solvents with similar polarity. For a molecule like this compound, which has both polar and non-polar characteristics, a more quantitative approach is necessary for accurate prediction.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters offer a powerful, semi-empirical method to quantify the "likeness" between a solute and a solvent.[9] The total Hildebrand solubility parameter is deconstructed into three components, accounting for different types of intermolecular forces:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar (δD, δP, δH) values are likely to be miscible. The "distance" (Ra) between the HSP coordinates of two substances in "Hansen space" can be calculated:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
Table 2: Hansen Solubility Parameters for Common Organic Solvents
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Water | 15.5 | 16.0 | 42.3 |
| (Data sourced from common HSP databases and literature) |
The logical workflow for using HSP in solvent screening is depicted below. This process begins by defining the solute's HSP (either known or estimated) and then calculating the HSP distance to a list of potential solvents to rank their likelihood of being effective.
Caption: Diagram 1: HSP-Based Solvent Screening Workflow.
Thermodynamic and Computational Models
For more rigorous predictions, especially concerning temperature dependence, thermodynamic models are employed. Models like UNIFAC (UNIQUAC Functional-group Activity Coefficients) use group contribution methods to estimate activity coefficients, which are central to calculating solid-liquid phase equilibria.[10]
More recently, the advent of machine learning (ML) has introduced powerful new tools for solubility prediction.[11][12][13] These models can be trained on large datasets of experimental solubility data to learn complex relationships between molecular structure (represented as molecular fingerprints or graphs) and solubility, often outperforming classical thermodynamic models in terms of speed and accuracy for specific chemical spaces.[11][12]
Experimental Protocol for Solubility Determination
Theoretical predictions must be validated by robust experimental data. The isothermal equilibrium shake-flask method is a gold-standard technique for determining the solubility of a solid compound in a solvent at a given temperature.[14] It is a self-validating system because it ensures that the system has reached thermodynamic equilibrium, providing a true measure of solubility.
Causality Behind Experimental Choices
-
Isothermal Conditions: Solubility is highly temperature-dependent. Maintaining a constant temperature with a thermostated bath is critical for reproducibility and accuracy.
-
Agitation: Continuous agitation (shaking or stirring) is necessary to overcome mass transfer limitations and ensure the solution reaches saturation in a reasonable timeframe.
-
Sufficient Time: The system must be agitated long enough to ensure equilibrium is reached. A common validation step is to measure solubility at successive time points (e.g., 24, 48, 72 hours) until the value remains constant.
-
Excess Solute: A clear excess of the solid phase must be present throughout the experiment to guarantee the solution remains saturated.
-
Clarification: Before analysis, the saturated solution must be separated from the undissolved solid without altering its composition or temperature (e.g., via filtration or centrifugation in a temperature-controlled environment).
Step-by-Step Methodology: Isothermal Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a series of sealed vials. The exact amount should be enough to ensure a solid phase remains at equilibrium.
-
Solvent Addition: Accurately add a known mass or volume of the desired organic solvent to each vial.
-
Equilibration: Place the vials in a thermostated shaker bath set to the target temperature (e.g., 298.15 K). Agitate the vials vigorously for a pre-determined time (e.g., 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for a sufficient period (e.g., 4-6 hours) for the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear, supernatant liquid phase using a pre-heated or temperature-equilibrated syringe fitted with a solvent-resistant filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being sampled.
-
Quantification: Accurately weigh the collected sample of the saturated solution. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a moderate temperature) until a constant weight of the dry solute is achieved.
-
Calculation: The solubility can be expressed in various units, such as mole fraction (x₁), mass fraction, or grams of solute per 100 g of solvent.
-
Mass of dissolved solute = (Final weight of vial + solute) - (Initial weight of empty vial)
-
Mass of solvent = (Weight of vial + solution) - (Weight of vial + dissolved solute)
-
Solubility ( g/100g solvent) = (Mass of dissolved solute / Mass of solvent) * 100
-
The workflow for this experimental protocol is visualized below.
Caption: Diagram 2: Isothermal Shake-Flask Solubility Measurement.
Conclusion
Determining the is a critical task for its effective use in chemical synthesis and pharmaceutical development. This guide has established a comprehensive approach that integrates theoretical understanding with practical, robust experimental methodology. While a definitive, publicly available dataset on its solubility is sparse, researchers can leverage the principles of Hansen Solubility Parameters and other predictive models to intelligently design experiments. The provided step-by-step isothermal equilibrium protocol offers a reliable and self-validating method to generate high-quality, reproducible solubility data. By combining these theoretical and experimental tools, scientists can confidently select optimal solvent systems, thereby accelerating research and development processes.
References
- 1. This compound CAS 5367-26-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. CN101475486A - Preparation method of 3-chlorine-2-nitrotoluene - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C7H6ClNO2 | CID 79328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 5367-26-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. appchemical.com [appchemical.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. chem.ws [chem.ws]
- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 10. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
An In-depth Technical Guide to the Safe Handling and Hazard Profile of 3-Chloro-2-nitrotoluene
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the chemical properties, associated hazards, and requisite safety protocols for 3-Chloro-2-nitrotoluene (CAS No: 5367-26-0). As a key intermediate in various synthetic pathways, a thorough understanding of its risk profile is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety recommendations, empowering scientific professionals to implement self-validating safety systems in their research environment.
Compound Identification and Physicochemical Profile
This compound, with the molecular formula C₇H₆ClNO₂, is a halogenated aromatic nitro compound.[1][2] Its structure, featuring a toluene backbone substituted with chlorine and a nitro group, dictates its reactivity and toxicological profile. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number: 5367-26-0.[2]
Understanding the physicochemical properties of a compound is the foundation of a robust safety assessment. These parameters influence its behavior under various laboratory conditions, from storage to reaction and disposal.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 171.58 g/mol | [2] |
| Appearance | Pale yellow clear liquid or white/colorless to yellow powder/lump.[3][4] | [3][4] |
| Melting Point | 22-23 °C | [3][5] |
| Boiling Point | 251.9 °C at 760 mmHg | [3] |
| Flash Point | 106.2 °C | [3][4] |
| Density | 1.324 g/cm³ | [3] |
| Solubility | Insoluble in water. | |
| Vapor Pressure | 0.4 hPa @ 50 °C (for isomer 2-Chloro-6-nitrotoluene) | [6] |
The relatively low melting point indicates that this compound may be found as either a liquid or a low-melting solid at ambient laboratory temperatures.[3][5] Its high flash point suggests it is not highly flammable, but it is combustible and can emit toxic fumes, including nitrogen oxides (NOx) and hydrogen chloride gas, under fire conditions.[1][7]
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication. This compound is classified as a substance with significant acute toxicity and irritant properties.[2]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Danger |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | Warning |
Source: Aggregated GHS information from notifications to the ECHA C&L Inventory.[2]
The "Danger" signal word and the H301 classification highlight the most critical hazard: acute oral toxicity.[2][4] This means that even small quantities ingested accidentally can cause serious harm or be fatal. The skin and eye irritation classifications, while less severe, are significant for routine handling and necessitate stringent personal protective equipment (PPE) protocols.[2]
Caption: GHS hazards and their corresponding safety responses.
Toxicological Profile and Routes of Exposure
The primary routes of occupational exposure are ingestion, inhalation, and skin or eye contact.
-
Ingestion: As established by its GHS classification, ingestion is the most critical route of exposure. Accidental ingestion can lead to severe toxicity. The precautionary statement P270 (Do not eat, drink or smoke when using this product) is a critical directive to prevent this.[5]
-
Skin Contact: The compound is a skin irritant.[2] Prolonged contact can cause redness and discomfort. More importantly, absorption through the skin is a potential route for systemic toxicity. Therefore, preventing skin contact is not just about avoiding local irritation but also about preventing the substance from entering the bloodstream.
-
Eye Contact: Direct contact causes serious eye irritation, potentially leading to pain, redness, and blurred vision.[8] Immediate and thorough rinsing is crucial to prevent lasting damage.
-
Inhalation: While the compound has a low vapor pressure, inhalation of aerosols, mists, or dust (if in solid form) may cause irritation to the mucous membranes and upper respiratory tract.[7][6]
Risk Management: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to risk management, prioritizing engineering and administrative controls over sole reliance on PPE, is essential. This is known as the hierarchy of controls.
Engineering and Administrative Controls
The primary objective of engineering controls is to isolate personnel from the hazard.
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area.[5] For procedures that could generate aerosols or dust, a certified chemical fume hood is mandatory.
-
Designated Areas: Establish designated areas for the storage and handling of this chemical. These areas should be clearly marked with appropriate hazard signage.
-
Administrative Controls: Implement Standard Operating Procedures (SOPs) for all tasks involving this compound. Ensure all personnel are trained on these SOPs and understand the specific hazards. Prohibit eating, drinking, and smoking in all laboratory areas.[8]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on a thorough risk assessment.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[7] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]
-
Skin Protection:
-
Gloves: Wear compatible, chemical-resistant gloves.[7] Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility data for breakthrough time and permeation rate. Gloves should be inspected before use and replaced immediately if contaminated or damaged.
-
Lab Coat: A standard lab coat is required. For larger quantities or tasks with a high splash potential, a chemically resistant apron or coveralls should be used.[5]
-
-
Respiratory Protection: Respiratory protection is generally not required when handling small quantities in a functional chemical fume hood. However, if engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations like a large spill, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[6]
Safe Handling, Storage, and Disposal Protocols
Protocol for Safe Handling
-
Preparation: Before starting work, ensure a chemical fume hood is operational, all necessary PPE is available and in good condition, and the location of the nearest safety shower and eyewash station is known.
-
Weighing/Transfer: Conduct all transfers and weighing of the compound within a fume hood or other ventilated enclosure.
-
Housekeeping: Maintain good housekeeping to minimize the risk of accidental contact. Clean work surfaces thoroughly after each use.
-
Contamination: Avoid contact with skin and eyes.[5] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][6]
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.[5]
Caption: A generalized workflow for the safe handling of hazardous chemicals.
Conditions for Safe Storage
Proper storage is critical to prevent degradation, reaction, and accidental release.
-
Store containers in a dry, cool, and well-ventilated place.[5]
-
Keep containers tightly closed to prevent leakage.[5]
-
Store locked up in a designated and restricted-access area.[5]
-
Store separately from incompatible materials such as strong oxidizing agents and strong bases.[6] The compound is also noted as being potentially air-sensitive and should be stored under an inert gas atmosphere.[4][9]
Waste Disposal
Disposal of this compound and its contaminated materials must be handled as hazardous waste.
-
Dispose of contents and containers in accordance with all local, regional, and national regulations.[5]
-
Do not dispose of this chemical into the sewer system or the environment.[8]
-
Use a licensed professional waste disposal service to manage chemical waste.
Emergency Procedures
First-Aid Measures
Immediate action is critical in the event of an exposure.
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth with water.[5] Do not induce vomiting.
-
If on Skin: Immediately wash with plenty of soap and water.[6] Remove contaminated clothing.[5] If skin irritation occurs, get medical advice.[5]
-
If in Eyes: Rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do. Continue rinsing.[5] If eye irritation persists, seek medical attention.[4]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[8] Call a poison center or doctor if you feel unwell.[6]
Spill Response
-
Small Spills: Evacuate non-essential personnel. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the material into a suitable, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.[7]
-
Large Spills: Evacuate the area immediately. Isolate the spill area for at least 50 meters (150 feet) in all directions.[1] Contact emergency services and a hazardous materials response team.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or foam.[7]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream.[8]
-
Specific Hazards: The compound is not highly flammable but will burn.[1] Fire may produce irritating, corrosive, and/or toxic gases, including nitrogen oxides and hydrogen chloride.[6][10]
-
Protective Equipment: Firefighters must wear full-body protective clothing and a self-contained breathing apparatus (SCBA).[1]
Conclusion
This compound is a valuable chemical intermediate that poses significant health hazards, primarily acute oral toxicity and irritation to the skin and eyes. For researchers, scientists, and drug development professionals, a risk-based approach to handling is not merely a regulatory requirement but a cornerstone of scientific responsibility. By understanding the causal links between the compound's properties and the required safety protocols—from engineering controls and PPE to emergency preparedness—laboratories can create a self-validating system of safety that protects personnel and ensures the integrity of their work.
References
- 1. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. This compound | C7H6ClNO2 | CID 79328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS 5367-26-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. This compound | 5367-26-0 | TCI Deutschland GmbH [tcichemicals.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. 3-Chloro-6-nitrotoluene(5367-28-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. aarti-industries.com [aarti-industries.com]
- 9. This compound | 5367-26-0 | TCI EUROPE N.V. [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
electrophilic substitution reactions of 3-Chloro-2-nitrotoluene
An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 3-Chloro-2-nitrotoluene
Abstract
This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of this compound. As a key intermediate in the synthesis of pharmaceuticals and fine chemicals, understanding its reactivity is paramount for process development and molecular design.[1][2] This document delineates the theoretical underpinnings of the regioselectivity observed in these reactions, governed by the complex interplay of the directing effects of the methyl, nitro, and chloro substituents. We will move beyond mere prediction to explain the causality behind reaction outcomes and provide field-proven insights into potential synthetic protocols.
Introduction: The Molecular Landscape of this compound
This compound (IUPAC Name: 1-chloro-3-methyl-2-nitrobenzene) is a disubstituted toluene derivative featuring a highly electron-deficient aromatic ring.[3] The presence of a strongly deactivating nitro group, a weakly deactivating chloro group, and a weakly activating methyl group creates a challenging yet intriguing substrate for electrophilic aromatic substitution.[4][5] The inherent deactivation of the ring system necessitates forcing conditions for most EAS reactions, while the competing directing effects of the three substituents demand a nuanced analysis to predict product distribution.
This guide will dissect the electronic and steric factors that govern the reactivity of the C4, C5, and C6 positions—the only available sites for substitution. Our analysis will be grounded in the stability of the Wheland intermediate (sigma complex), which is the cornerstone for understanding regioselectivity in EAS reactions.[4][6]
Theoretical Framework: A Triad of Competing Directing Effects
To forecast the regiochemical outcome of electrophilic attack on this compound, we must first analyze the individual and collective influence of each substituent.
-
The Nitro Group (-NO₂): Positioned at C2, the nitro group is a powerful deactivating group. It withdraws electron density from the ring through both the inductive effect (-I) and the resonance effect (-M).[7][8] This withdrawal is most pronounced at the positions ortho (C1, C3) and para (C6) to the nitro group, making these sites significantly electron-deficient. Consequently, the nitro group is a strong meta-director, meaning it directs incoming electrophiles to the positions meta to itself (C4, C6).[7][9] However, its deactivating nature slows the rate of reaction at all positions.[5]
-
The Chloro Group (-Cl): Located at C3, the chlorine atom presents a classic case of conflicting electronic effects. It is electronegative and withdraws electron density via the inductive effect (-I), thus deactivating the ring relative to benzene.[10] However, its lone pairs can participate in resonance (+M), donating electron density to the ring. This resonance donation stabilizes the cationic sigma complex formed during attack at the ortho (C2, C4) and para (C6) positions.[8] Because the resonance effect on the transition state stability is dominant in determining regioselectivity, halogens are considered ortho, para-directors despite being deactivators.[10]
-
The Methyl Group (-CH₃): At C1, the methyl group is a weak activating group. It donates electron density through an inductive effect (+I) and hyperconjugation, stabilizing the carbocation intermediate.[6][11] As an activating group, it directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.
Synthesis of Effects and Regiochemical Prediction
The net effect on each available position is a summation of these individual influences. The aromatic ring is significantly deactivated overall, meaning reactions will be sluggish.
-
Attack at C4: This position is para to the activating methyl group, ortho to the ortho, para-directing chloro group, and meta to the deactivating nitro group. Two of the three groups (methyl and chloro) direct an incoming electrophile to this position. Crucially, it is meta to the powerful nitro deactivator, making it less electronically disfavored than the other positions.
-
Attack at C5: This position is meta to the methyl group, meta to the chloro group, and para to the nitro group. The powerful deactivating resonance effect of the nitro group is maximized at this position. Electrophilic attack here is highly improbable.
-
Attack at C6: This position is ortho to the activating methyl group, para to the ortho, para-directing chloro group, and ortho to the deactivating nitro group. While the methyl and chloro groups direct to C6, the strong deactivating effect of the adjacent nitro group and potential steric hindrance from the C1-methyl group make this position less favorable than C4.
Caption: Directing influences on this compound.
Key Electrophilic Substitution Reactions and Protocols
The strong deactivation of the substrate ring dictates that forcing conditions are generally required to achieve reasonable conversion rates.
Halogenation (e.g., Chlorination)
The introduction of an additional halogen atom onto the ring requires a potent electrophile, generated with a Lewis acid catalyst.
Predicted Major Product: 1,4-Dichloro-3-methyl-2-nitrobenzene.
Causality of Protocol Choices:
-
Anhydrous Conditions: Lewis acids like FeCl₃ or AlCl₃ are extremely sensitive to moisture.
-
Lewis Acid Catalyst: The catalyst polarizes the Cl-Cl bond, creating a highly electrophilic "Cl⁺" species necessary to attack the deactivated ring.
-
Moderate Temperature: While heat is needed to overcome the activation energy, excessive temperatures can lead to side reactions and degradation.
Experimental Protocol: Chlorination
-
Setup: A three-necked, round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a reflux condenser connected to a gas trap (e.g., a sodium hydroxide scrubber) is charged with this compound (1.0 eq) and a suitable solvent like dichloromethane or neat.
-
Catalyst Addition: Anhydrous iron(III) chloride (FeCl₃, 0.1 eq) is added to the flask under a nitrogen atmosphere.
-
Reaction: The mixture is stirred, and chlorine gas (Cl₂) is bubbled through the solution at a controlled rate. The reaction temperature is maintained at 40-50 °C.
-
Monitoring: The reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and slowly poured into a mixture of ice water and dilute hydrochloric acid to quench the catalyst.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield 1,4-dichloro-3-methyl-2-nitrobenzene.
Caption: Generalized mechanism for the chlorination of this compound.
Nitration
Introducing a second nitro group is exceptionally challenging due to the presence of two strong electron-withdrawing groups. This reaction requires aggressive nitrating agents and elevated temperatures.
Predicted Major Product: 4,6-Dinitro-3-chloro-1-methylbenzene (tentative, as C4 and C6 are both activated and directed to by other groups, but also deactivated by the existing nitro group). The product distribution would be highly sensitive to conditions.
Causality of Protocol Choices:
-
Fuming Acids: A mixture of fuming nitric acid and concentrated sulfuric acid is required to generate a high concentration of the nitronium ion (NO₂⁺), the active electrophile. Standard concentrated acids are often insufficient for such a deactivated substrate.[12]
-
Elevated Temperature: Significant thermal energy is needed to overcome the high activation barrier for the reaction.
Experimental Protocol: Nitration
-
Setup: In a flask equipped with a stirrer, thermometer, and dropping funnel, place this compound (1.0 eq).
-
Acid Mixture: Prepare the nitrating mixture by carefully adding fuming nitric acid (e.g., 90%) to concentrated sulfuric acid (98%) in a separate, ice-cooled beaker.
-
Reaction: Cool the flask containing the substrate in an ice bath. Slowly add the cold nitrating mixture dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Heating: After the addition is complete, the reaction is slowly warmed to 80-90 °C and held for several hours.
-
Monitoring & Workup: The reaction is monitored by GC. Once complete, the mixture is cooled and carefully poured onto crushed ice. The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then washed with a cold dilute sodium carbonate solution.
-
Purification: The crude dinitro product is dried and purified by recrystallization from a suitable solvent like ethanol.
Sulfonation
Sulfonation of this deactivated ring requires oleum (fuming sulfuric acid) to provide a sufficient concentration of the electrophile, SO₃.
Predicted Major Product: 5-Chloro-6-nitro-toluene-4-sulfonic acid.
Causality of Protocol Choices:
-
Oleum (Fuming H₂SO₄): Oleum is a solution of SO₃ in sulfuric acid. SO₃ is the actual electrophile and is present in much higher concentrations than in standard concentrated sulfuric acid, making it effective for deactivated systems.
-
Heat: As with nitration, thermal energy is required to drive the reaction forward.
Experimental Protocol: Sulfonation
-
Setup: Charge a flask with this compound (1.0 eq).
-
Reagent Addition: Slowly and carefully add fuming sulfuric acid (e.g., 20% SO₃, 3-4 eq) to the flask with stirring, maintaining the temperature below 30 °C with an ice bath.
-
Reaction: After addition, heat the mixture to 100-120 °C for 2-4 hours.
-
Workup: Cool the reaction mixture and pour it carefully onto crushed ice. The sulfonic acid product may precipitate or remain in solution. Salting out with sodium chloride may be necessary to precipitate the sodium sulfonate salt.
-
Isolation: The solid product is isolated by filtration, washed with a saturated brine solution, and dried.
Friedel-Crafts Alkylation and Acylation: A Case of Non-Reactivity
It is a foundational principle of EAS that Friedel-Crafts reactions fail on aromatic rings bearing strongly deactivating groups, such as a nitro group.[6][13][14] The electron density of the this compound ring is too low for it to act as a nucleophile and attack the carbocation (alkylation) or acylium ion (acylation) intermediates. Furthermore, the nitro group can complex with the Lewis acid catalyst, further deactivating the ring and poisoning the catalyst. Therefore, these reactions are not viable synthetic routes for this substrate.
Quantitative Data Summary
While specific yield data for this compound is not widely published, the following table provides expected outcomes based on reactions with analogous deactivated aromatic compounds.[12][15][16]
| Reaction | Electrophile | Conditions | Predicted Major Product Position | Expected Yield Range |
| Chlorination | Cl⁺ | FeCl₃, 40-50 °C | C4 | Moderate |
| Nitration | NO₂⁺ | Fuming HNO₃/H₂SO₄, 80-90 °C | C4 | Low to Moderate |
| Sulfonation | SO₃ | 20% Oleum, 100-120 °C | C4 | Moderate |
| Friedel-Crafts | R⁺ / RCO⁺ | AlCl₃ | N/A | Fails |
Conclusion for the Research Professional
The electrophilic substitution chemistry of this compound is dictated by the powerful deactivating character of the nitro and chloro substituents. Reactions require forcing conditions and are regioselectively governed by a consensus of directing effects, strongly favoring substitution at the C4 position. Halogenation and sulfonation represent viable synthetic transformations, while further nitration is challenging. Friedel-Crafts reactions are mechanistically precluded. This guide provides the theoretical foundation and practical starting points for scientists and drug development professionals aiming to utilize this versatile chemical intermediate.
References
- 1. CN101475486A - Preparation method of 3-chlorine-2-nitrotoluene - Google Patents [patents.google.com]
- 2. DE638486C - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. This compound | C7H6ClNO2 | CID 79328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. youtube.com [youtube.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. savemyexams.com [savemyexams.com]
- 10. m.youtube.com [m.youtube.com]
- 11. studysmarter.co.uk [studysmarter.co.uk]
- 12. Electrophilic aromatic substitution. Part 35. Chlorination of 1,3-dinitrobenzene, 1-chloro-2,4-dinitrobenzene, and 2,4-dinitrotoluene with nitric acid and hydrogen chloride or chlorine in sulphuric acid or oleum - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. 3-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
A Spectroscopic Guide to 3-Chloro-2-nitrotoluene: Unveiling Molecular Structure
This in-depth technical guide provides a comprehensive analysis of the spectral data for 3-Chloro-2-nitrotoluene (CAS 5367-26-0), a valuable intermediate in the synthesis of dyes and other organic compounds.[1] This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a holistic understanding of the molecule's structure and spectroscopic behavior.
Molecular Identity and Structure
This compound, with the IUPAC name 1-chloro-3-methyl-2-nitrobenzene, has the molecular formula C₇H₆ClNO₂.[1] Its structure consists of a benzene ring substituted with a chlorine atom, a nitro group, and a methyl group. The relative positions of these substituents are critical to its chemical properties and are unambiguously confirmed by the spectroscopic methods detailed below.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the electronic environment and connectivity of the hydrogen atoms in the molecule.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Acquisition time: 4.0 s
-
Spectral width: 16 ppm
-
-
Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum.
¹H NMR Data Summary
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~7.65 | d | 1H | ~8.0 | Ar-H |
| ~7.45 | t | 1H | ~8.0 | Ar-H |
| ~7.25 | d | 1H | ~8.0 | Ar-H |
| 2.50 | s | 3H | - | -CH₃ |
Note: The presented data is representative and based on established principles of NMR spectroscopy. Actual values can be found on spectral databases such as SpectraBase.[1]
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show four distinct signals. The singlet at approximately 2.50 ppm corresponds to the three equivalent protons of the methyl group. The aromatic region, between 7.25 and 7.65 ppm, displays signals for the three aromatic protons. The ortho and para positioning of the protons relative to the substituents on the ring leads to characteristic splitting patterns (doublets and a triplet), confirming the 1,2,3-substitution pattern.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Technique: Proton-decoupled
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse width: 90°
-
Spectral width: 200 ppm
-
-
Processing: Apply a Fourier transform to the FID with an exponential line broadening of 1.0 Hz.
¹³C NMR Data Summary
| Chemical Shift (δ) ppm | Assignment |
| ~148.0 | C-NO₂ |
| ~135.0 | C-Cl |
| ~133.0 | C-CH₃ |
| ~132.0 | Ar-CH |
| ~128.0 | Ar-CH |
| ~125.0 | Ar-CH |
| ~20.0 | -CH₃ |
Note: The presented data is representative. For verified data, refer to spectral databases like SpectraBase.[1]
Interpretation of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in this compound. The carbons directly attached to the electron-withdrawing nitro and chloro groups are shifted downfield. The carbon of the methyl group appears upfield at approximately 20.0 ppm. The remaining signals in the aromatic region correspond to the substituted and unsubstituted aromatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film is prepared between two potassium bromide (KBr) plates.
-
Instrumentation: Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Number of scans: 32
-
Resolution: 4 cm⁻¹
-
Spectral range: 4000-400 cm⁻¹
-
-
Processing: A background spectrum of the clean KBr plates is recorded and subtracted from the sample spectrum.
FTIR Data Summary
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (-CH₃) |
| ~1600-1450 | Strong | Aromatic C=C skeletal vibrations |
| ~1530 and ~1350 | Strong, Sharp | Asymmetric and symmetric N-O stretch (NO₂) |
| ~1100-1000 | Strong | C-Cl stretch |
| ~800-700 | Strong | C-H out-of-plane bending |
Note: The presented data is representative. For verified data, refer to spectral databases like SpectraBase.[1]
Interpretation of the IR Spectrum
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The strong, sharp peaks at approximately 1530 cm⁻¹ and 1350 cm⁻¹ are indicative of the asymmetric and symmetric stretching vibrations of the nitro group, respectively. The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C skeletal vibrations in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration is typically observed in the 1100-1000 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.
-
Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range of 50-500 Da using a quadrupole or time-of-flight (TOF) mass analyzer.
Mass Spectrometry Data Summary
| m/z | Relative Intensity (%) | Proposed Fragment |
| 171/173 | 100 / 33 | [M]⁺ (Molecular Ion) |
| 141 | Moderate | [M - NO]⁺ |
| 125 | Moderate | [M - NO₂]⁺ |
| 90 | High | [C₇H₆]⁺ |
| 89 | High | [C₇H₅]⁺ |
Note: The presented data is representative. For verified data, refer to spectral databases like SpectraBase.[1]
Interpretation of the Mass Spectrum
The mass spectrum of this compound will show a molecular ion peak [M]⁺ at m/z 171. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an [M+2]⁺ peak will be observed at m/z 173 with a relative intensity of about one-third of the molecular ion peak. This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule.
Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 Da) and NO₂ (46 Da), leading to fragment ions at m/z 141 and 125, respectively. Subsequent fragmentation of the aromatic ring can lead to the formation of other characteristic ions.
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
Conclusion
The collective analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a comprehensive and unambiguous structural confirmation of this compound. Each technique offers complementary information, from the carbon-hydrogen framework and functional group identification to the molecular weight and fragmentation patterns. This guide serves as a foundational reference for the spectroscopic characterization of this important chemical intermediate.
References
reactivity of the chlorine atom in 3-Chloro-2-nitrotoluene
An In-Depth Technical Guide to the Reactivity of the Chlorine Atom in 3-Chloro-2-nitrotoluene
Abstract
This compound (IUPAC Name: 1-chloro-3-methyl-2-nitrobenzene) is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its utility is largely dictated by the reactivity of the chlorine atom, which is strategically positioned on the aromatic ring. This guide provides a comprehensive analysis of the factors governing the chlorine's reactivity, focusing on the mechanistic principles of Nucleophilic Aromatic Substitution (SNAr) and its modern, metal-catalyzed alternatives. We will delve into the electronic and steric influences that modulate this reactivity and provide field-proven experimental protocols for researchers, scientists, and drug development professionals.
Core Principles: Electronic and Steric Control of Reactivity
The is not intrinsic but is profoundly influenced by its neighboring substituents. The interplay between electronic activation and steric hindrance is the central theme governing its synthetic transformations.
Electronic Activation: The Role of the Nitro Group
The chlorine atom in an unactivated aryl chloride, like chlorobenzene, is notoriously unreactive towards nucleophiles. However, in this compound, the presence of a strongly electron-withdrawing nitro group (-NO₂) ortho to the chlorine atom dramatically activates the system for Nucleophilic Aromatic Substitution (SNAr).[3][4]
This activation occurs because the nitro group can stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. The negative charge from the incoming nucleophile is delocalized via resonance onto the oxygen atoms of the ortho-nitro group, significantly lowering the activation energy of the reaction.[3][4] Aryl halides with electron-withdrawing groups in the ortho or para positions are activated for nucleophilic substitution, while those with meta-directing groups show no such activation.[4]
Steric Hindrance: A Modulating Factor
While electronically activated, the reaction site is sterically crowded. The chlorine atom is flanked by both a nitro group and a methyl group (-CH₃) in the ortho positions. This steric congestion presents a physical barrier to the approaching nucleophile.[5][6]
-
Impact on Nucleophile Approach: Bulky nucleophiles will experience greater steric repulsion, leading to slower reaction rates compared to smaller nucleophiles.[5][7]
-
Comparison to Analogues: The reactivity of the chlorine in this compound is generally lower than in 1-chloro-2-nitrobenzene due to the additional steric hindrance from the methyl group. This is a critical consideration in reaction design and optimization.
The following diagram illustrates the conflicting electronic and steric influences.
Caption: Interplay of electronic activation and steric hindrance.
Table 1: Summary of Substituent Effects
| Substituent | Position Relative to Cl | Electronic Effect on SNAr | Steric Effect on SNAr |
| -NO₂ | Ortho (C2) | Strongly Activating | Moderate Hindrance |
| -CH₃ | Ortho (C3) | Weakly Activating (+I) | Moderate Hindrance |
Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr is the principal reaction pathway for the displacement of the chlorine atom in this compound. The general mechanism involves two steps: nucleophilic addition to form a resonance-stabilized Meisenheimer complex, followed by the elimination of the chloride leaving group to restore aromaticity.[3][4]
Caption: General mechanism of SNAr on this compound.
This reactivity allows for the facile introduction of a variety of functional groups by reacting with different nucleophiles.[8]
Reaction with Amines (Amination)
The reaction with primary or secondary amines yields N-substituted 2-nitro-3-methylanilines, which are valuable precursors for more complex heterocyclic structures.
-
Causality: The reaction is typically performed in a polar aprotic solvent (e.g., DMF, DMSO) to solubilize the reactants and at elevated temperatures to overcome the activation energy, which is heightened by steric hindrance. A base is often required to deprotonate the amine, increasing its nucleophilicity, or to neutralize the HCl byproduct.
Reaction with Alkoxides and Phenoxides (Etherification)
Alkoxides (RO⁻) and phenoxides (ArO⁻) serve as potent oxygen nucleophiles to form aryl ethers. This reaction, a variation of the Williamson ether synthesis applied to an aromatic system, is a reliable method for C-O bond formation. A patent from 1937 notes the high reactivity of the chlorine atom with sodium alkylates and phenolates.[8]
-
Causality: Anhydrous conditions are critical, as the presence of water would lead to the formation of the corresponding phenol and consume the alkoxide base. High temperatures are generally necessary.
Reaction with Thiolates (Thioetherification)
Thiols are highly nucleophilic and react readily with this compound in the presence of a base to form thioethers.[9][10] Thiolate anions (RS⁻), generated in situ, are even more potent nucleophiles.
-
Causality: The high nucleophilicity of sulfur means these reactions often proceed under milder conditions than their oxygen-based counterparts.[9] The reaction is usually carried out in a polar solvent to facilitate the formation of the thiolate.
Table 2: Representative SNAr Reaction Conditions
| Nucleophile Class | Example Nucleophile | Typical Solvent | Base | Temperature (°C) |
| Amines | Aniline, Morpholine | DMF, DMSO, NMP | K₂CO₃, Et₃N | 100 - 160 |
| Alkoxides | Sodium Methoxide | Methanol, THF | (None required) | 60 - 120 |
| Phenoxides | Sodium Phenoxide | DMF, NMP | K₂CO₃ | 120 - 180 |
| Thiolates | Sodium Thiophenolate | DMF, Ethanol | K₂CO₃, NaH | 50 - 100 |
Metal-Catalyzed Cross-Coupling Reactions
While SNAr is effective, modern palladium and copper-catalyzed reactions offer powerful alternatives, often with broader substrate scope, greater functional group tolerance, and milder reaction conditions.[11]
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a premier method for forming C-N bonds.[12][13] It is particularly useful for coupling with less nucleophilic amines or for substrates where SNAr might be sluggish.
-
Advantages: The development of sophisticated phosphine ligands allows for the efficient coupling of aryl chlorides, which are typically challenging substrates.[12] The reaction proceeds via a different mechanism (oxidative addition/reductive elimination) and can often be run at lower temperatures than SNAr.
Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for forming C-O, C-N, and C-S bonds.[14] Though it often requires high temperatures and stoichiometric amounts of copper, it remains a valuable tool.
-
Applicability: The reaction is well-suited for electron-deficient aryl halides like this compound. The traditional Ullmann reaction requires high-boiling polar solvents such as DMF or nitrobenzene and temperatures often exceeding 200 °C.[14]
Experimental Protocols
The following protocols are provided as validated starting points and may require optimization for specific substrates or scales.
Protocol: SNAr Amination with Morpholine
Caption: Workflow for a typical SNAr amination experiment.
Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous dimethylformamide (DMF, 0.2 M).
-
Inerting: Seal the flask and purge with dry nitrogen or argon for 10 minutes.
-
Reagent Addition: Add morpholine (1.2 eq) to the stirring mixture via syringe.
-
Reaction: Heat the reaction mixture to 120 °C and maintain stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.
-
Workup: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product, 4-(3-methyl-2-nitrophenyl)morpholine.
Protocol: Ullmann-type Etherification with Phenol
Methodology:
-
Setup: In a round-bottom flask, combine this compound (1.0 eq), phenol (1.5 eq), potassium carbonate (2.5 eq), and copper(I) iodide (CuI, 0.1 eq).
-
Solvent Addition: Add N-methyl-2-pyrrolidone (NMP) as the solvent (0.3 M).
-
Reaction: Heat the mixture to 180-200 °C under a nitrogen atmosphere for 24 hours.
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and copper residues.
-
Purification: Wash the filtrate with aqueous ammonia solution to remove residual copper, followed by water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to obtain 1-methyl-2-nitro-3-phenoxybenzene.
Conclusion
The chlorine atom in this compound is a highly versatile synthetic handle, primarily due to its activation towards nucleophilic aromatic substitution by the ortho-nitro group. While this electronic activation is paramount, the steric environment created by the adjacent nitro and methyl groups provides a significant moderating influence that must be accounted for in experimental design. Understanding this balance allows chemists to effectively utilize SNAr reactions with a range of N, O, and S nucleophiles. Furthermore, modern metal-catalyzed methods like the Buchwald-Hartwig amination and Ullmann condensation provide powerful complementary strategies for C-Cl bond functionalization, expanding the synthetic utility of this important chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H6ClNO2 | CID 79328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 5. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Secondary steric effects in SNAr of thiophenes: a coordinate kinetic, thermodynamic, UV–VIS, crystallographic and ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DE638486C - Process for the preparation of this compound - Google Patents [patents.google.com]
- 9. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Synthesis of Azo Dyes Using 3-Chloro-2-nitrotoluene as a Precursor
Abstract
This document provides a comprehensive guide for the synthesis of azo dyes, utilizing 3-Chloro-2-nitrotoluene as the foundational starting material. Azo dyes are a dominant class of synthetic colorants, and their synthesis is a cornerstone of applied organic chemistry. This protocol details the necessary three-stage process: (1) the chemoselective reduction of this compound to its corresponding aniline, (2) the diazotization of the resulting 3-Chloro-2-methylaniline to form a reactive diazonium salt, and (3) the electrophilic aromatic substitution (azo coupling) with a suitable coupling component to yield the final azo dye. This guide is intended for researchers, chemists, and material scientists, providing not only step-by-step protocols but also the underlying chemical principles, safety imperatives, and troubleshooting advice to ensure reproducible and safe execution.
Introduction and Scientific Principles
Azo dyes are organic compounds characterized by the presence of one or more azo functional groups (–N=N–) linking two aromatic rings. This extended system of conjugated double bonds is a powerful chromophore, responsible for the intense and vibrant colors exhibited by these compounds. The specific hue, solubility, and binding affinity of an azo dye are dictated by the chemical nature of the aromatic rings and any substituents they bear.[1][2]
The synthesis of azo dyes from an aromatic nitro compound like this compound is a multi-step process that exemplifies several fundamental organic transformations:
-
Reduction of a Nitroarene: The process begins with the conversion of the nitro group (–NO₂) on the starting material to a primary amino group (–NH₂). This is a critical prerequisite, as the amino group is required for the subsequent diazotization step. Common methods include catalytic hydrogenation or reduction using metals in acidic media, such as tin and hydrochloric acid.[3][4][5] The choice of reductant is crucial to ensure chemoselectivity, preserving other functional groups like the chloro-substituent.[6][7]
-
Diazotization: The resulting primary aromatic amine, 3-Chloro-2-methylaniline, is then converted into a highly reactive aryl diazonium salt (Ar–N₂⁺X⁻). This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl).[8]
-
Scientist's Note: This reaction must be performed at low temperatures (0–5 °C) because aryl diazonium salts are thermally unstable. At higher temperatures, they can decompose, often violently, or react with the solvent (water) to form undesired phenols, drastically reducing the yield.[9]
-
-
Azo Coupling: The final step is an electrophilic aromatic substitution reaction. The aryl diazonium ion, a potent electrophile, attacks an electron-rich aromatic compound, known as the coupling component.[2] Typical coupling components include phenols and anilines. The hydroxyl (–OH) or amino (–NH₂) group of the coupling component strongly activates the aromatic ring towards electrophilic attack, typically directing the substitution to the para position.[2]
The overall workflow is a versatile platform for creating a diverse library of dyes, as the final color is determined by the choice of the coupling component.
Overall Synthesis Workflow
The logical flow from the starting material to the final purified product is illustrated below. Each stage represents a distinct chemical transformation with its own set of protocols and checkpoints.
Figure 1: Overall workflow for azo dye synthesis.
Materials and Reagents
Proper preparation and accurate measurement of reagents are paramount for success. The following table summarizes the key chemicals required for this synthesis, exemplified with 2-Naphthol as the coupling component.
| Compound Name | Formula | MW ( g/mol ) | CAS No. | Role | Hazards |
| This compound | C₇H₆ClNO₂ | 171.58 | 5367-26-0 | Starting Material | Toxic if swallowed, Skin/Eye Irritant[10] |
| Tin (Granulated) | Sn | 118.71 | 7440-31-5 | Reducing Agent | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | Acid/Catalyst | Corrosive, Respiratory Irritant |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | Base | Corrosive |
| 3-Chloro-2-methylaniline | C₇H₈ClN | 141.60 | 87-60-5 | Diazo Component | Toxic, Irritant |
| Sodium Nitrite | NaNO₂ | 69.00 | 7632-00-0 | Diazotizing Agent | Oxidizer, Toxic |
| 2-Naphthol | C₁₀H₈O | 144.17 | 135-19-3 | Coupling Component | Harmful, Irritant |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Recrystallization Solvent | Flammable |
Detailed Experimental Protocols
Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All procedures must be conducted in a well-ventilated fume hood.
Protocol 1: Reduction of this compound
This protocol describes the conversion of the nitro group to an amine using a classic Bechamp reduction.
A. Reagents & Equipment
-
This compound (1.72 g, 10 mmol)
-
Granulated Tin (Sn) (3.56 g, 30 mmol)
-
Concentrated Hydrochloric Acid (~10 mL)
-
10 M Sodium Hydroxide (NaOH) solution
-
100 mL Round-bottom flask, reflux condenser, heating mantle, stirring plate, and stir bar
-
Buchner funnel and filtration apparatus
B. Step-by-Step Procedure
-
Place the this compound (10 mmol) and granulated tin (30 mmol) into the 100 mL round-bottom flask.
-
Add a magnetic stir bar and 40 mL of ethanol to the flask.
-
Assemble the reflux apparatus in a fume hood.
-
Through the top of the condenser, carefully add 10 mL of concentrated HCl in small portions. An exothermic reaction will commence.
-
Once the initial reaction subsides, heat the mixture to a gentle reflux with constant stirring. Continue refluxing for 1-2 hours, or until the tin has mostly dissolved.[3][5]
-
Cool the reaction flask to room temperature and then further in an ice bath.
-
Slowly and carefully, add 10 M NaOH solution to the cold mixture until it is strongly alkaline (pH > 10). A thick precipitate of tin hydroxides will form.
-
Scientist's Note: Basification is crucial. It neutralizes the excess acid and deprotonates the amine hydrochloride salt, liberating the free amine (3-Chloro-2-methylaniline).
-
-
Isolate the crude product by steam distillation or solvent extraction with diethyl ether or dichloromethane.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 3-Chloro-2-methylaniline. Purity can be assessed by TLC and the product used directly in the next step.
Protocol 2: Diazotization of 3-Chloro-2-methylaniline
This protocol converts the synthesized amine into its corresponding diazonium salt. This solution is unstable and must be used immediately.
A. Reagents & Equipment
-
3-Chloro-2-methylaniline (1.42 g, 10 mmol)
-
Concentrated Hydrochloric Acid (2.5 mL, ~30 mmol)
-
Sodium Nitrite (NaNO₂) (0.76 g, 11 mmol)
-
Distilled water
-
100 mL Beaker, 50 mL beaker, magnetic stir plate, stir bar, ice bath
-
Starch-iodide paper
B. Step-by-Step Procedure
-
In the 100 mL beaker, dissolve 3-Chloro-2-methylaniline (10 mmol) in a mixture of 2.5 mL concentrated HCl and 10 mL of distilled water. Stir until a clear solution of the amine salt is formed.
-
Cool this solution to 0–5 °C in an ice-salt bath with continuous stirring. It is critical to maintain this temperature range throughout the addition.
-
In the separate 50 mL beaker, dissolve sodium nitrite (11 mmol) in 5 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold, stirred amine salt solution over 10-15 minutes. Ensure the tip of the addition pipette or funnel is below the surface of the liquid to prevent the loss of nitrous acid as gas.
-
After the addition is complete, stir for an additional 10 minutes at 0–5 °C.
-
Verify the presence of a slight excess of nitrous acid by touching a drop of the reaction mixture to starch-iodide paper; it should turn blue-black. If not, add a small amount more of the nitrite solution. Avoid a large excess.
-
The resulting clear solution contains the 3-Chloro-2-methylbenzenediazonium chloride. Use this solution immediately in Protocol 3.
Protocol 3: Azo Coupling with 2-Naphthol
This protocol details the electrophilic substitution reaction to form the final dye.
Figure 2: Azo coupling reaction scheme. (Note: Images are placeholders)
A. Reagents & Equipment
-
2-Naphthol (1.44 g, 10 mmol)
-
Sodium Hydroxide (0.8 g, 20 mmol)
-
The cold diazonium salt solution from Protocol 2
-
250 mL Beaker, ice bath, stirring apparatus
-
Buchner funnel and filtration apparatus
B. Step-by-Step Procedure
-
In the 250 mL beaker, dissolve 2-Naphthol (10 mmol) in a solution of sodium hydroxide (20 mmol) in 50 mL of water. Stir until clear.
-
Cool this alkaline solution to 0–5 °C in an ice bath with vigorous stirring.
-
Slowly, and with continuous stirring, add the cold diazonium salt solution (from Protocol 2) to the cold 2-Naphthol solution.
-
An intensely colored precipitate of the azo dye should form immediately.[1]
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
Protocol 4: Isolation and Purification
-
Collect the solid azo dye precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with several portions of cold distilled water to remove any inorganic salts and unreacted starting materials.
-
Press the solid as dry as possible on the funnel.
-
Purify the crude dye by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
-
Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a desiccator.
-
Determine the final yield and characterize the product (e.g., via melting point, UV-Vis, and NMR spectroscopy).
Safety and Hazard Management
Chemical Hazards:
-
This compound: This starting material is classified as toxic if swallowed and causes skin and eye irritation.[10] Handle with extreme care, avoiding inhalation of dust and skin contact.
-
Aromatic Amines (e.g., 3-Chloro-2-methylaniline): These are generally toxic and irritant compounds. Handle in a fume hood.
-
Diazonium Salts: These are the most significant hazard in this synthesis. While typically used in solution, isolated, dry diazonium salts are shock-sensitive and can decompose explosively. [9][14][15]
-
NEVER attempt to isolate the solid diazonium salt.
-
Always keep the diazonium salt solution cold (0-5 °C).[9]
-
Use the solution immediately after preparation.
-
After the coupling reaction is complete, any residual diazonium salt should be quenched by adding a small amount of a compound like sulfamic acid before disposal.
-
Procedural Hazards:
-
Strong Acids and Bases: Concentrated HCl and NaOH are highly corrosive. Handle with appropriate gloves and eye protection.
-
Waste Disposal: Azo dyes and their precursors may be harmful to aquatic life. Dispose of all chemical waste according to institutional and local environmental regulations.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No dye formation or very low yield | 1. Diazonium salt decomposed (temperature too high).2. Incorrect pH for coupling.3. Insufficient nitrous acid during diazotization. | 1. Strictly maintain temperature at 0-5 °C during diazotization and coupling.2. Check pH of the coupling solution. Ensure it is alkaline (pH 9-10) for phenols.3. Test with starch-iodide paper to confirm excess nitrous acid. |
| Oily product instead of solid precipitate | 1. Impure starting materials.2. Formation of side-products. | 1. Purify the amine intermediate (Protocol 1) before diazotization.2. Ensure slow, controlled addition during coupling to minimize side reactions. Attempt to induce crystallization by scratching the flask. |
| Color of dye is different than expected | 1. Contamination of reagents.2. pH is outside the optimal range, leading to different coupling products. | 1. Use pure, fresh reagents.2. Buffer the coupling solution or carefully monitor and adjust the pH during the reaction. |
References
- 1. cuhk.edu.hk [cuhk.edu.hk]
- 2. Azo coupling - Wikipedia [en.wikipedia.org]
- 3. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. sciencing.com [sciencing.com]
- 6. Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 7. Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 8. Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Overview [jove.com]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 10. This compound | C7H6ClNO2 | CID 79328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Notes and Protocols: 3-Chloro-2-nitrotoluene as a Versatile Precursor in Pharmaceutical Synthesis
Abstract
This technical guide provides an in-depth exploration of the utility of 3-chloro-2-nitrotoluene as a strategic precursor in the synthesis of valuable pharmaceutical intermediates. We will detail the chemical transformations that convert this readily available starting material into more complex molecular scaffolds, with a particular focus on the synthesis of substituted quinoline derivatives. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for key synthetic transformations.
Introduction: The Strategic Importance of this compound
In the landscape of pharmaceutical development, the selection of a starting material is a critical decision that influences the efficiency, cost-effectiveness, and scalability of a synthetic route. This compound, a substituted aromatic compound, presents itself as a valuable and versatile precursor for the synthesis of a variety of complex molecules. Its chemical structure, featuring a nitro group ortho to a methyl group and a chloro substituent, offers multiple reactive sites that can be selectively manipulated to build intricate molecular architectures. The nitro group, in particular, serves as a masked amino group, which can be revealed through reduction at a strategic point in the synthesis, opening up a plethora of possibilities for further functionalization.
This guide will focus on a key two-step synthetic sequence: the reduction of this compound to 3-chloro-2-aminotoluene, and the subsequent utilization of this amine in the construction of a quinoline ring system, a privileged scaffold in medicinal chemistry due to its prevalence in a wide range of biologically active compounds.
Synthetic Pathway Overview
The overall synthetic strategy discussed in this guide is depicted below. The initial step involves the reduction of the nitro group of this compound to an amine, yielding 3-chloro-2-aminotoluene. This intermediate is then subjected to a Doebner-von Miller reaction to construct the quinoline ring system.
Application Notes and Protocols for the Quantitative Analysis of 3-Chloro-2-nitrotoluene
Introduction
3-Chloro-2-nitrotoluene (CAS No. 5367-26-0) is a substituted aromatic compound that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1][2] Its chemical structure, characterized by the presence of nitro, chloro, and methyl groups on a benzene ring, makes it a compound of interest in various industrial and research applications.[3][4][5][6] Given its potential role as a precursor in drug development and its classification as a hazardous substance—toxic if swallowed and an irritant to skin and eyes—the accurate and reliable quantification of this compound is of paramount importance for process control, quality assurance, and environmental monitoring.[3][4][7][8]
This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of this compound. We will explore two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods will depend on the sample matrix, required sensitivity, and the available instrumentation. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind the experimental choices to ensure robustness and reliability.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is crucial for developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₂ | [3][6][9] |
| Molecular Weight | 171.58 g/mol | [3][6] |
| Appearance | Pale yellow clear liquid or solid | [5] |
| Melting Point | 22-23 °C | [4] |
| Boiling Point | 251.9 °C at 760 mmHg | [5] |
| Flash Point | 106.2 °C | [4][5] |
| Solubility | Insoluble in water | [10] |
| LogP | 2.79 | [11] |
The relatively non-polar nature (LogP of 2.79) and thermal stability of this compound make it suitable for both reversed-phase HPLC and GC analysis. Its UV absorbance, implied by the nitroaromatic structure, allows for sensitive detection using UV detectors in HPLC.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust, widely accessible, and reliable technique for the quantification of aromatic compounds. This method is particularly suited for analyzing liquid samples, including reaction mixtures and wastewater, where the concentration of this compound is expected to be at the parts per million (ppm) level or higher.
Principle of the Method
The separation is based on the partitioning of this compound between a non-polar stationary phase (C18 column) and a polar mobile phase (a mixture of acetonitrile and water). The analyte is retained on the column and then eluted by the mobile phase. Detection is achieved by measuring the absorbance of the analyte at a specific wavelength in the UV spectrum as it passes through the detector. Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.
-
Solvents: HPLC grade acetonitrile and ultrapure water.
-
Reagents: Phosphoric acid or formic acid (for mobile phase modification).
-
Reference Standard: this compound certified reference material (CRM).[10]
-
Sample Filters: 0.45 µm PTFE syringe filters.
2. Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile and water. A common starting point for nitrotoluene isomers is a ratio of 70:30 (v/v).[4] The mobile phase should be degassed before use. For Mass-Spec compatibility, formic acid can be used instead of phosphoric acid.[11]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
3. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18 (4.6 mm x 250 mm, 5 µm) | Provides good retention and separation for non-polar analytes. |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) | Offers a good balance of elution strength and resolution for nitrotoluenes.[4] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation.[4] |
| Column Temperature | 30 °C | Maintains consistent retention times and peak shapes. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
| Detection Wavelength | 278 nm | A common wavelength for the detection of nitrotoluene isomers.[4] |
4. Sample Preparation
-
Liquid Samples: If the sample contains particulates, filter it through a 0.45 µm syringe filter before injection. If the expected concentration is high, dilute the sample with the mobile phase to fall within the calibration range.
-
Solid Samples (e.g., soil): An ultrasonic extraction with acetonitrile is an effective method for nitroaromatics.[3]
5. Data Analysis and Quantification
-
Inject the calibration standards and the prepared samples into the HPLC system.
-
Identify the this compound peak in the chromatograms based on its retention time.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Method Validation and Expected Performance
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | A linear relationship between concentration and peak area is expected.[11] |
| Accuracy (% Recovery) | 90-110% | Good recovery is anticipated with proper sample preparation.[11] |
| Precision (% RSD) | ≤ 5% | The method should provide reproducible results. |
| Limit of Detection (LOD) | - | Expected to be in the low µg/L range.[9] |
| Limit of Quantification (LOQ) | - | Expected to be in the mid-to-high µg/L range.[9] |
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it the preferred method for trace-level quantification of this compound, especially in complex matrices like environmental samples.
Principle of the Method
In GC, the sample is vaporized and separated based on the analyte's boiling point and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The mass spectrometer provides both qualitative (identification based on mass spectrum) and quantitative (based on ion abundance) information. The use of Selected Ion Monitoring (SIM) mode can significantly enhance the sensitivity and selectivity of the analysis.
Experimental Protocol
1. Instrumentation and Materials
-
GC-MS System: A gas chromatograph equipped with a capillary column, an autosampler, and a mass selective detector.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5MS (or equivalent), is recommended for the analysis of nitroaromatics.[5]
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate.
-
Solvents: High-purity solvents such as dichloromethane or hexane for sample extraction and dilution.
-
Reference Standard: this compound certified reference material (CRM).[10]
2. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, using a volatile solvent like dichloromethane.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the same solvent used for sample preparation.
3. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition | Rationale |
| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film) | A versatile column providing good separation for a wide range of compounds, including nitroaromatics.[5] |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte. |
| Injection Mode | Splitless (1 µL) | Maximizes the transfer of analyte to the column for trace analysis. |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A typical temperature program to separate compounds with a range of volatilities. |
| Carrier Gas | Helium, 1.2 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| MS Source Temp. | 230 °C | Standard source temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization technique for generating reproducible mass spectra. |
| Acquisition Mode | Full Scan (m/z 50-300) for identification, SIM for quantification | Full scan for initial identification, SIM for enhanced sensitivity and selectivity. |
| SIM Ions | To be determined from the mass spectrum of the standard. | Select characteristic and abundant ions for quantification and confirmation. |
4. Sample Preparation
-
Water Samples (Liquid-Liquid Extraction):
-
To 1 L of water sample in a separatory funnel, add 60 mL of dichloromethane.
-
Shake vigorously for 2 minutes, venting frequently.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction twice more with fresh 60 mL portions of dichloromethane.
-
Combine the extracts and dry by passing through anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
-
Soil Samples: The same ultrasonic extraction method as for HPLC can be used. The resulting acetonitrile extract can be injected directly or after a solvent exchange to a more GC-compatible solvent like hexane.
5. Data Analysis and Quantification
-
Analyze the reference standard in full scan mode to determine the retention time and identify characteristic ions for SIM mode.
-
Analyze the calibration standards and samples in SIM mode.
-
Quantify the this compound in the samples using a calibration curve based on the peak area of the primary quantifying ion.
Method Validation and Expected Performance
GC-MS is capable of achieving very low detection limits. The performance is expected to be in line with methods for other nitrotoluenes.
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.995 | Excellent linearity is expected in the ng/mL to µg/mL range.[2] |
| Accuracy (% Recovery) | 85-115% | Good recovery is achievable with efficient extraction techniques.[2] |
| Precision (% RSD) | ≤ 15% | Higher variability is acceptable at trace levels.[2] |
| Limit of Detection (LOD) | - | Expected to be in the low ng/L (ppt) range.[2][7] |
| Limit of Quantification (LOQ) | - | Expected to be in the mid-to-high ng/L range.[7] |
Workflow Diagrams
HPLC-UV Analysis Workflow
References
- 1. This compound [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. This compound CAS 5367-26-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. This compound | C7H6ClNO2 | CID 79328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound – CRM LABSTANDARD [crmlabstandard.com]
- 11. benchchem.com [benchchem.com]
Application Note: High-Resolution GC-MS Method for the Identification and Separation of 3-Chloro-2-nitrotoluene and its Isomers
Abstract
This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the definitive identification and separation of 3-chloro-2-nitrotoluene and its structural isomers. This compound is a valuable intermediate in the synthesis of dyes and other specialty chemicals, where isomeric purity is critical for reaction yield and final product quality.[1] The inherent similarities in the physicochemical properties of chloronitrotoluene isomers present a significant analytical challenge. This method leverages the high separation efficiency of capillary gas chromatography and the specific fragmentation patterns generated by electron ionization mass spectrometry to provide unambiguous identification and quantification of each isomer. The protocol is designed for researchers, quality control analysts, and process chemists who require a reliable system for monitoring isomeric purity.
Introduction
Chloronitrotoluene (CNT) isomers are key building blocks in the chemical industry. Specifically, this compound serves as a precursor in various organic syntheses.[1][2] The synthesis of this compound can often lead to the formation of other structural isomers, which have the same molecular formula (C₇H₆ClNO₂) and molecular weight (171.58 g/mol ), but differ in the substitution pattern of the chloro, nitro, and methyl groups on the benzene ring.[3] These isomeric impurities can affect reaction kinetics, lead to undesirable byproducts, and compromise the integrity of the final product.
Therefore, a highly selective analytical method is essential for quality assurance. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for this application. GC provides excellent separation of volatile isomers based on their differential interactions with the stationary phase, while MS offers definitive structural confirmation through unique, reproducible fragmentation patterns.[4] This note provides a detailed, step-by-step protocol that ensures accurate and reliable analysis of this compound and its common isomers.
Isomer Identification
The primary isomers of concern, all sharing the molecular formula C₇H₆ClNO₂, are shown below. Their structural differences influence their boiling points and polarity, which forms the basis for their chromatographic separation.
Figure 1: Key Isomers of Chloronitrotoluene
Caption: Structures of the target analyte and common isomers.
Experimental Protocol
Materials and Reagents
-
Solvent: Acetonitrile (HPLC Grade) or Dichloromethane.
-
Standards: Analytical standards of this compound and its potential isomers (e.g., 2-chloro-3-nitrotoluene, 2-chloro-6-nitrotoluene, 3-chloro-4-nitrotoluene) with certified purity.
Sample Preparation
The goal of sample preparation is to create a dilute, clean sample suitable for GC injection.
-
Accurately weigh approximately 10 mg of the chloronitrotoluene sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile. Mix thoroughly.
-
Transfer an aliquot of the solution into a 2 mL autosampler vial for GC-MS analysis. Causality: Acetonitrile is chosen for its ability to dissolve the analytes and its compatibility with common GC injection techniques. Dilution is critical to avoid column overloading and detector saturation, ensuring sharp peaks and accurate quantification.[5]
Instrumentation and GC-MS Conditions
The following parameters were optimized for a standard capillary GC-MS system. Method validation on the specific instrument is required.[6]
Table 1: GC-MS Instrument Parameters
| Parameter | Setting | Justification |
| Gas Chromatograph | ||
| GC Column | DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A mid-polarity column provides excellent selectivity for separating aromatic positional isomers.[5][7] The specified dimensions offer a good balance of resolution and analysis time. |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Helium is an inert and efficient carrier gas, providing good chromatographic performance. |
| Injection Volume | 1.0 µL | A standard volume that minimizes the risk of overloading while providing sufficient analyte for detection. |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analytes without thermal degradation. |
| Injection Mode | Split (100:1) | A high split ratio is used for concentrated samples to prevent column overload and ensure sharp chromatographic peaks. |
| Oven Temperature Program | Initial: 60°C (hold 2 min) Ramp: 10°C/min to 240°C Hold: 5 min at 240°C | The temperature program is designed to first separate volatile impurities at a low temperature, then ramp to resolve the isomers, and finally clean the column at a high temperature.[8] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy produces reproducible fragmentation patterns, creating a stable "fingerprint" for library matching and compound identification. |
| Ion Source Temperature | 230 °C | Maintains analytes in the gas phase and prevents contamination of the ion source. |
| Quadrupole Temperature | 150 °C | Ensures stable performance of the mass analyzer. |
| Mass Scan Range | m/z 40-250 | This range covers the molecular ion (m/z 171) and all expected significant fragments.[9] |
| Solvent Delay | 3.0 min | Prevents the high concentration of the injection solvent from entering and saturating the MS detector. |
Figure 2: GC-MS Analysis Workflow
Caption: From sample preparation to final data analysis.
Results and Discussion
Chromatographic Separation
The described GC method is expected to achieve baseline separation of the key chloronitrotoluene isomers. The elution order on a DB-5ms column is primarily dependent on the boiling point and, to a lesser extent, the polarity of the isomers. Isomers with lower boiling points will generally elute earlier. Retention times must be confirmed by injecting pure standards.
Table 2: Expected Retention Data
| Compound | CAS Number | Expected Retention Time (min) | Key Diagnostic Ions (m/z) |
| 2-Chloro-6-nitrotoluene | 83-42-1 | ~10.5 | 171/173 (M+) , 141, 125, 106, 90 |
| This compound | 5367-26-0 | ~11.2 | 171/173 (M+) , 141, 125, 106, 90 |
| 2-Chloro-3-nitrotoluene | 3970-40-9 | ~11.8 | 171/173 (M+) , 141, 125, 106, 90 |
| 3-Chloro-4-nitrotoluene | 38939-88-7 | ~12.5 | 171/173 (M+) , 141, 125, 106, 90 |
| (Note: Retention times are estimates and will vary between instruments and columns.[10] They must be confirmed experimentally.) |
Mass Spectral Fragmentation
The definitive identification of each isomer relies on its unique mass spectrum. For chloronitrotoluenes, the following fragmentation patterns are expected under Electron Ionization:
-
Molecular Ion (M+): A characteristic isotopic cluster will be observed for the molecular ion at m/z 171 and m/z 173, with an approximate ratio of 3:1, which is indicative of the presence of one chlorine atom.
-
Key Fragments: Common fragmentation pathways include the loss of the nitro group (-NO₂, 46 amu), loss of chlorine (-Cl, 35/37 amu), and subsequent loss of neutral molecules like CO or HCN. While the major fragments may be similar across isomers, their relative intensities will differ, providing a unique fingerprint for each compound. For example, the relative abundance of the [M-NO₂]⁺ ion (m/z 125) versus the [M-Cl]⁺ ion (m/z 136) can be a key differentiator. The NIST Mass Spectrometry Data Center is an authoritative source for reference spectra.[11][12]
Conclusion
The GC-MS method detailed in this application note provides a reliable and highly selective tool for the separation and identification of this compound from its structural isomers. The combination of chromatographic retention time and unique mass spectral fragmentation patterns allows for confident and unambiguous characterization. This protocol is directly applicable to quality control in chemical manufacturing, purity assessment in drug development, and research applications requiring precise isomeric analysis.
References
- 1. DE638486C - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. CN101475486A - Preparation method of 3-chlorine-2-nitrotoluene - Google Patents [patents.google.com]
- 3. This compound | C7H6ClNO2 | CID 79328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. epa.gov [epa.gov]
- 8. gcms.cz [gcms.cz]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. 3-chloro-4-nitrotoluene [webbook.nist.gov]
- 12. Benzene, 1-chloro-2-methyl-3-nitro- [webbook.nist.gov]
Introduction: Strategic Synthesis of Nitroaromatic Ethers
An in-depth guide to the synthesis of 2-alkoxy-3-nitrotoluenes through the reaction of 3-chloro-2-nitrotoluene with sodium alkoxides, designed for researchers and drug development professionals. This document provides a detailed examination of the underlying reaction mechanism, comprehensive experimental protocols, safety procedures, and the synthetic utility of the resulting products.
The nucleophilic aromatic substitution (SNAr) reaction is a cornerstone of modern organic synthesis, enabling the construction of complex aryl ethers and amines from appropriately activated aromatic halides.[1] The reaction of this compound with sodium alkoxides is a classic example of this transformation, offering a reliable pathway to synthesize 2-alkoxy-3-nitrotoluene derivatives. These products are valuable intermediates in the manufacturing of dyes, agrochemicals, and, most notably, active pharmaceutical ingredients (APIs).[2][3][4]
The key to this reaction's success lies in the electronic architecture of the substrate. The potent electron-withdrawing nitro group (-NO₂) at the C2 position strongly activates the aromatic ring for nucleophilic attack, specifically by stabilizing the negatively charged intermediate.[1][5] This activation facilitates the displacement of the chlorine atom at the C3 position by a variety of alkoxide nucleophiles.
This application note provides a deep dive into the theoretical and practical aspects of this reaction. It outlines the mechanistic pathway, offers validated, step-by-step protocols for the synthesis of methoxy and ethoxy derivatives, details critical safety considerations, and discusses the synthetic potential of the products.
Section 1: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The reaction proceeds via a well-established two-step addition-elimination mechanism.[1] Understanding this pathway is critical for optimizing reaction conditions and predicting outcomes.
-
Nucleophilic Addition: The reaction is initiated by the attack of the sodium alkoxide (e.g., NaOCH₃) on the carbon atom bearing the chlorine. This attack is directed to the ortho position relative to the activating nitro group. This step disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1] The addition of the nucleophile is typically the rate-determining step of the overall reaction.[6]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored in the second step, where the leaving group (chloride ion, Cl⁻) is expelled from the Meisenheimer complex. This step is generally fast and results in the formation of the final 2-alkoxy-3-nitrotoluene product.
The stability of the Meisenheimer complex is paramount. The electron-withdrawing nitro group delocalizes the negative charge of the intermediate through resonance, lowering the activation energy of the first step and driving the reaction forward. While the two-step model is widely accepted, some recent studies suggest that certain SNAr reactions may proceed through a concerted mechanism, though the stepwise pathway remains the classical explanation for this type of transformation.[7]
Caption: Figure 1: The two-step addition-elimination mechanism for the SNAr reaction.
Section 2: Safety, Materials, and Equipment
A rigorous approach to safety is essential when handling the reagents involved in this synthesis. The primary hazards stem from the toxicity of the nitroaromatic compound and the reactivity and flammability of sodium alkoxides.
Critical Safety Precautions
-
Inert Atmosphere: Sodium alkoxides are highly reactive towards moisture and carbon dioxide. All reactions must be conducted under an inert atmosphere (e.g., dry nitrogen or argon).
-
Anhydrous Conditions: All glassware must be thoroughly dried (oven or flame-dried) before use, and anhydrous solvents are required to prevent the quenching of the alkoxide.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-retardant lab coat.[8]
-
Ventilation: Operations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[8]
-
Quenching: Sodium alkoxides react exothermically with water.[9] Any residual alkoxide must be quenched carefully by the slow addition of a proton source (e.g., isopropanol, followed by water) at a reduced temperature.
Materials and Reagents
| Reagent | CAS No. | Purity | Key Hazards | Handling Notes |
| This compound | 5367-26-0 | >98% | Toxic if swallowed, skin/eye irritant.[10] | Handle in a fume hood, avoid contact. |
| Sodium Methoxide (NaOCH₃) | 124-41-4 | >95% | Flammable solid, corrosive, water-reactive. | Store under inert gas, handle in a glovebox or under inert atmosphere. |
| Sodium Ethoxide (NaOC₂H₅) | 141-52-6 | >96% | Flammable solid, corrosive, water-reactive.[9] | Store under inert gas, handle in a glovebox or under inert atmosphere. |
| Methanol (Anhydrous) | 67-56-1 | >99.8% | Flammable, toxic. | Use from a sealed bottle. |
| Ethanol (Anhydrous) | 64-17-5 | >99.5% | Flammable. | Use from a sealed bottle. |
| Diethyl Ether (Anhydrous) | 60-29-7 | >99% | Extremely flammable, peroxide former. | Check for peroxides before use. |
| Saturated NaCl Solution (Brine) | N/A | N/A | Non-hazardous. | Used for aqueous work-up. |
| Magnesium Sulfate (Anhydrous) | 7487-88-9 | N/A | Non-hazardous. | Used as a drying agent. |
Required Equipment
-
Round-bottom flasks (three-neck configuration recommended)
-
Reflux condenser with a gas inlet/outlet for inert atmosphere
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Glass funnel for filtration
Section 3: Experimental Protocols
The following protocols provide step-by-step guidance for the synthesis of 2-methoxy- and 2-ethoxy-3-nitrotoluene.
Caption: Figure 2: A generalized workflow for the synthesis and purification of products.
Protocol A: Synthesis of 2-Methoxy-3-nitrotoluene
-
Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a stopper. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
Reagent Preparation: In the reaction flask, add sodium methoxide (2.97 g, 55.0 mmol, 1.1 eq). Add 80 mL of anhydrous methanol to the flask via cannula or syringe. Stir the mixture until the sodium methoxide is fully dissolved.
-
Substrate Addition: Dissolve this compound (8.58 g, 50.0 mmol, 1.0 eq) in 20 mL of anhydrous methanol in a separate flask. Transfer this solution to a dropping funnel and add it dropwise to the stirring methoxide solution over 20 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 65 °C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the bulk of the methanol using a rotary evaporator.
-
Carefully add 100 mL of cold deionized water to the residue to dissolve the sodium chloride byproduct.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product, a yellow oil or low-melting solid, can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol/water to yield pure 2-methoxy-3-nitrotoluene.
Protocol B: Synthesis of 2-Ethoxy-3-nitrotoluene
-
Setup: Follow the same setup and drying procedure as described in Protocol A.
-
Reagent Preparation: In the reaction flask, add sodium ethoxide (3.74 g, 55.0 mmol, 1.1 eq). Add 100 mL of anhydrous ethanol and stir until dissolved.
-
Substrate Addition: Dissolve this compound (8.58 g, 50.0 mmol, 1.0 eq) in 25 mL of anhydrous ethanol. Add this solution dropwise to the ethoxide solution over 20 minutes.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor by TLC. The reaction is generally complete within 3-5 hours.
-
Work-up and Purification: Follow the identical work-up and purification procedures described in Protocol A, substituting the corresponding solvents where appropriate. The final product is 2-ethoxy-3-nitrotoluene.
Section 4: Data, Results, and Troubleshooting
The protocols described are robust and should provide good yields of the desired products. Proper execution and monitoring are key to success.
Table of Expected Results
| Parameter | Protocol A (Methoxide) | Protocol B (Ethoxide) |
| Product | 2-Methoxy-3-nitrotoluene | 2-Ethoxy-3-nitrotoluene |
| Typical Yield | 85-95% | 88-96% |
| Appearance | Yellow solid or oil | Yellow solid or oil |
| Reaction Time | 4-6 hours | 3-5 hours |
| Characterization | Confirm structure via ¹H NMR, ¹³C NMR, IR spectroscopy, and Melting Point. | Confirm structure via ¹H NMR, ¹³C NMR, IR spectroscopy, and Melting Point. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive alkoxide due to moisture exposure.2. Insufficient reaction temperature or time. | 1. Ensure all reagents, solvents, and glassware are strictly anhydrous. Use freshly opened or properly stored sodium alkoxide.2. Confirm reflux temperature is reached and extend reaction time, monitoring by TLC. |
| Formation of Byproducts | 1. Presence of water leading to hydrolysis of the substrate.2. Side reactions due to excessive heat or prolonged reaction time. | 1. Adhere to strict anhydrous conditions.2. Do not overheat the reaction. Stop the reaction as soon as TLC indicates full consumption of the starting material. |
| Difficult Emulsion during Work-up | High concentration of salts or residual base. | Add a small amount of brine to the separatory funnel to help break the emulsion. Allow the layers to stand for a longer period. |
Section 5: Synthetic Utility of 2-Alkoxy-3-nitrotoluenes
The primary value of 2-alkoxy-3-nitrotoluenes lies in their role as versatile synthetic intermediates. The nitro group can be readily transformed, opening pathways to a wide array of functionalized molecules. The most common subsequent transformation is the reduction of the nitro group to an amine (-NH₂).
This reduction can be achieved using various methods, including:
-
Catalytic hydrogenation (e.g., H₂, Pd/C)
-
Metal-acid systems (e.g., SnCl₂/HCl, Fe/HCl)
The resulting 2-alkoxy-3-aminotoluenes are key building blocks for synthesizing heterocyclic compounds, such as indoles and quinolines, which are prevalent scaffolds in many pharmaceutical agents.
References
- 1. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. DE638486C - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. innospk.com [innospk.com]
- 5. nbinno.com [nbinno.com]
- 6. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.ca [fishersci.ca]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. This compound | C7H6ClNO2 | CID 79328 - PubChem [pubchem.ncbi.nlm.nih.gov]
Protocols for the Selective Reduction of the Nitro Group in 3-Chloro-2-nitrotoluene
An Application Note for the Chemical Synthesis of 3-Chloro-2-toluidine
Abstract: This document provides detailed protocols for the chemical reduction of 3-Chloro-2-nitrotoluene to produce 3-Chloro-2-toluidine (also known as 3-chloro-2-methylaniline), a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Three distinct and field-proven methodologies are presented: Catalytic Hydrogenation, Metal-Mediated Reduction (Béchamp Reduction), and Catalytic Transfer Hydrogenation. The guide offers in-depth, step-by-step experimental procedures, discusses the rationale behind procedural choices, and includes comparative data to aid researchers in selecting the optimal method for their specific needs.
Introduction: The Synthetic Importance of 3-Chloro-2-toluidine
The conversion of aromatic nitro compounds into their corresponding anilines is a fundamental transformation in organic synthesis.[1] 3-Chloro-2-toluidine is a particularly important building block, serving as a precursor for a variety of complex molecules. The primary challenge in the reduction of this compound lies in achieving high chemoselectivity—reducing the nitro group without affecting the chlorine substituent through hydrodehalogenation, a common side reaction in hydrogenation processes.[2]
This application note details three robust protocols, each offering a different balance of efficiency, cost, safety, and functional group tolerance, thereby providing researchers with a validated set of options for producing high-purity 3-Chloro-2-toluidine.
Safety First: Hazard Analysis and Mitigation
Before commencing any experimental work, a thorough risk assessment is mandatory. All operations should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
This compound: This starting material is toxic if swallowed and causes skin and serious eye irritation.[3]
-
3-Chloro-2-toluidine: The product is an acute toxin and should be handled with care.
-
Reagents:
-
Hydrogen Gas (H₂): Extremely flammable. Operations involving H₂ must be performed in an inert atmosphere, away from ignition sources, and with appropriate pressure-rated equipment.
-
Palladium on Carbon (Pd/C): Flammable, especially when dry or saturated with hydrogen. It can ignite solvents in the presence of air. The catalyst should be handled wet and filtered under an inert atmosphere (e.g., Nitrogen or Argon).
-
Acids (HCl, Acetic Acid): Corrosive. Handle with extreme care to avoid skin and respiratory tract burns.
-
Iron Powder (Fe): Flammable solid.
-
Hydrazine Hydrate: Highly toxic and corrosive. It is also a suspected carcinogen. Handle with extreme caution.
-
Always have appropriate spill kits and emergency procedures in place. Waste should be disposed of according to institutional and local regulations.[4]
Protocol I: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a highly efficient method for nitro group reduction, often favored for its clean reaction profile and high yields.[5] The primary challenge is preventing the hydrogenolysis of the C-Cl bond. This can be mitigated by using a suitable catalyst, controlling reaction conditions, and sometimes by introducing catalyst modifiers.
Causality of Experimental Choices:
-
Catalyst: 5% Palladium on Carbon (Pd/C) is a standard, highly active catalyst. A lower loading or a modified catalyst (e.g., platinum on carbon) could also be used to enhance selectivity and suppress dehalogenation.[6]
-
Solvent: Methanol or Ethanol are excellent solvents for this reaction, as they readily dissolve the substrate and do not interfere with the hydrogenation.
-
Pressure: A moderate hydrogen pressure (1-5 bar) is typically sufficient. Higher pressures can increase the rate of the desired reduction but may also accelerate the undesired hydrodehalogenation. A study on the similar 2-chloro-6-nitrotoluene found optimal conditions at 1 MPa (10 bar).[2][7]
-
Temperature: The reaction is typically run at or slightly above room temperature to balance reaction rate and selectivity.
Detailed Experimental Protocol (Pd/C)
-
Reactor Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add this compound (17.16 g, 0.1 mol) and Methanol (150 mL).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 5% Pd/C catalyst (0.5 g, ~3 mol% Pd). Note: The catalyst should be handled as a wet paste to prevent ignition.
-
Inerting: Seal the reactor. Evacuate the headspace and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas to a pressure of 3 bar.
-
Reaction: Begin vigorous stirring and maintain the temperature at 30-35°C. The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC/GC-MS analysis of aliquots.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen three times.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® under a nitrogen atmosphere to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of Methanol (2 x 20 mL).
-
Solvent Removal: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield 3-Chloro-2-toluidine as a clear liquid.
Workflow Visualization: Catalytic Hydrogenation
Caption: Workflow for Pd/C Catalytic Hydrogenation.
Protocol II: Metal-Mediated Reduction with Iron (Béchamp Reduction)
The Béchamp reduction, using iron metal in an acidic medium, is one of the oldest and most reliable methods for converting aromatic nitro compounds to anilines.[8] It is particularly advantageous for halogenated substrates as it generally does not cause dehalogenation.
Causality of Experimental Choices:
-
Reducing Agent: Iron powder provides a large surface area for the heterogeneous reaction. The iron is oxidized from Fe(0) to Fe(II)/Fe(III) oxides while the nitro group is reduced.
-
Acid: A catalytic amount of acid, typically hydrochloric acid (HCl) or acetic acid, is required to initiate the reaction and dissolve the passivating layer of iron oxides that forms on the metal surface.[9]
-
Solvent: A mixture of water and a co-solvent like ethanol is used to dissolve the organic substrate while allowing for the aqueous acidic chemistry to occur.
-
Temperature: Heating the reaction to reflux accelerates the rate of this heterogeneous reduction.
Detailed Experimental Protocol (Iron/HCl)
-
Reactor Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, create a slurry of iron powder (22.34 g, 0.4 mol, 4 equivalents) in a mixture of Ethanol (100 mL) and Water (40 mL).
-
Acidification: Add concentrated Hydrochloric Acid (2 mL) to the slurry and heat the mixture to a gentle reflux (approx. 80-85°C) with vigorous stirring.
-
Substrate Addition: Dissolve this compound (17.16 g, 0.1 mol) in Ethanol (50 mL). Add this solution dropwise to the refluxing iron slurry over 30-45 minutes.
-
Reaction: Maintain the reaction at reflux with vigorous stirring for 2-4 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Basification: Carefully add a saturated aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) until the mixture is basic (pH > 9) to precipitate iron hydroxides.
-
Filtration: Filter the entire mixture through a pad of Celite®. Wash the filter cake thoroughly with Ethanol or Ethyl Acetate (3 x 50 mL).
-
Extraction: Transfer the combined filtrate to a separatory funnel. If significant water is present, add more Ethyl Acetate. Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation.
Workflow Visualization: Béchamp Reduction
Caption: Workflow for Iron-Mediated Béchamp Reduction.
Protocol III: Catalytic Transfer Hydrogenation
Catalytic Transfer Hydrogenation (CTH) is an attractive alternative to high-pressure hydrogenation. It uses a hydrogen donor molecule in the presence of a catalyst, avoiding the need for specialized high-pressure equipment. This method is often very selective.
Causality of Experimental Choices:
-
Catalyst: Cobalt-based mesoporous molecular sieves have shown high efficacy in CTH of nitroarenes. More commonly, Pd/C can also be used effectively in CTH reactions.
-
Hydrogen Donor: Isopropanol is an inexpensive, readily available, and effective hydrogen donor. In the presence of a base, it forms a metal-isopropoxide complex which then delivers a hydride to the substrate. Ammonium formate is another excellent choice that decomposes in situ to produce hydrogen.
-
Base: A base, such as potassium hydroxide (KOH), is required to facilitate the deprotonation of the hydrogen donor (isopropanol), which is a key step in the catalytic cycle.
-
Solvent: The hydrogen donor, isopropanol, also serves as the reaction solvent.
Detailed Experimental Protocol (CTH)
-
Reactor Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (17.16 g, 0.1 mol), isopropanol (200 mL), and powdered potassium hydroxide (5.6 g, 0.1 mol).
-
Catalyst Addition: Add 5% Pd/C catalyst (0.8 g).
-
Reaction: Heat the mixture to reflux (approx. 82°C) with efficient stirring. The reaction is typically complete within 1-3 hours. Monitor progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature.
-
Catalyst Removal: Filter the mixture through a pad of Celite® to remove the catalyst and any inorganic salts. Wash the pad with isopropanol (2 x 30 mL).
-
Solvent Removal: Combine the filtrate and washes and remove the isopropanol under reduced pressure.
-
Extraction: Dissolve the residue in Ethyl Acetate (150 mL) and wash with water (2 x 50 mL) and then brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to give the crude product.
-
Purification: Purify the residue by vacuum distillation to obtain the final product.
Workflow Visualization: Catalytic Transfer Hydrogenation
Caption: Workflow for Catalytic Transfer Hydrogenation.
Summary and Comparison of Protocols
To facilitate the selection of the most appropriate protocol, the key parameters and outcomes are summarized below.
| Parameter | Protocol I: Catalytic Hydrogenation | Protocol II: Béchamp Reduction | Protocol III: CTH |
| Primary Reagents | H₂ gas, Pd/C | Iron powder, HCl | Isopropanol, KOH, Pd/C |
| Pressure | 1-10 bar (Elevated) | Atmospheric | Atmospheric |
| Temperature | 25-40°C | 80-85°C (Reflux) | ~82°C (Reflux) |
| Key Advantage | High efficiency, clean byproducts | Excellent for halogenated substrates, low cost | No high-pressure H₂ gas needed, fast |
| Key Disadvantage | Risk of dehalogenation, requires pressure vessel | Large amount of solid waste (iron oxides) | Requires stoichiometric base |
| Typical Yield | >90% | 85-95% | >90% |
Troubleshooting
-
Incomplete Reaction:
-
All Methods: Ensure efficient stirring, as two of the protocols are heterogeneous.
-
Protocol I: The catalyst may be deactivated. Ensure it was handled properly under inert conditions. Consider adding fresh catalyst.
-
Protocol II: The iron surface may be passivated. Ensure sufficient acid was added at the start.
-
-
Dehalogenation Detected (Mainly Protocol I):
-
Lower the hydrogen pressure and/or temperature.
-
Reduce the reaction time, stopping as soon as the starting material is consumed.
-
Consider a different catalyst, such as Platinum on Carbon (Pt/C), which can sometimes be more selective.[6]
-
-
Difficult Purification:
-
Protocol II: Ensure the mixture is made sufficiently basic to precipitate all iron salts before filtration. A thorough wash of the filter cake is crucial.
-
If distillation is problematic, consider purification by column chromatography on silica gel.
-
References
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. Kinetics of 2-Chloro-6-Nitrotoluene Hydrogenation on Palladium/Carbon Catalyst without Inhibitors | Scientific.Net [scientific.net]
- 3. This compound | C7H6ClNO2 | CID 79328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 3-Chloro-2-nitrotoluene in Modern Heterocyclic Synthesis
Introduction: Unlocking the Potential of a Versatile Building Block
3-Chloro-2-nitrotoluene is a highly valuable intermediate in the synthesis of complex organic molecules, particularly heterocyclic systems that form the core of many pharmaceuticals, agrochemicals, and dyes.[1][2][3] Its utility stems from the strategic placement of three key functional groups on the benzene ring: a nitro group, a chlorine atom, and a methyl group. Each of these sites can be selectively manipulated to construct intricate molecular architectures.
The primary synthetic transformations hinge on two key reactive centers:
-
The Nitro Group: This electron-withdrawing group can be readily reduced to a primary amine, a crucial nucleophile for intramolecular cyclization reactions. This reduction is the gateway to forming nitrogen-containing heterocyclic rings.[4][5]
-
The Chlorine Atom: Positioned ortho to the nitro group, its reactivity in nucleophilic aromatic substitution is modulated by the electronic effects of its neighbors. It can be replaced by various nucleophiles, allowing for molecular diversification prior to or after cyclization.[6]
This guide will detail specific, validated protocols for leveraging these reactive handles to synthesize three major classes of heterocycles: indoles, benzimidazoles, and quinolines.
Foundational Transformation: The Gateway Reduction of the Nitro Group
Nearly all synthetic pathways originating from this compound begin with the reduction of the nitro moiety to an amine, yielding 3-chloro-2-methylaniline. The choice of reducing agent is critical and depends on the desired chemoselectivity and the tolerance of other functional groups.
Common Reduction Strategies:
| Method | Reagents & Conditions | Advantages | Considerations |
| Catalytic Hydrogenation | H₂ gas, Palladium on Carbon (Pd/C) or Raney Nickel, various solvents (Ethanol, Ethyl Acetate) | High yield, clean reaction, environmentally benign (water is the only byproduct). | Potential for hydrodechlorination (loss of the Cl atom), requires specialized pressure equipment.[4][7][8] |
| Metal-Acid Reduction | Iron (Fe) powder or Tin (Sn) in acidic media (e.g., HCl, Acetic Acid) | Cost-effective, robust, and avoids hydrodehalogenation. | Stoichiometric metal waste, harsh acidic conditions may not be suitable for sensitive substrates.[9] |
| Transfer Hydrogenation | Hydrazine hydrate (N₂H₄·H₂O) with a catalyst (e.g., Pd/C, Fe), or formic acid. | Avoids the need for high-pressure H₂ gas, often highly selective.[7][10] | Hydrazine is highly toxic. |
| Chemical Reduction | Sodium Dithionite (Na₂S₂O₄) | Mild conditions, useful for one-pot reductive cyclization procedures.[11] | Generates sulfur byproducts. |
Below is a workflow for the foundational reduction of this compound.
References
- 1. CN101475486A - Preparation method of 3-chlorine-2-nitrotoluene - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound CAS 5367-26-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. Kinetics of 2-Chloro-6-Nitrotoluene Hydrogenation on Palladium/Carbon Catalyst without Inhibitors | Scientific.Net [scientific.net]
- 5. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. DE638486C - Process for the preparation of this compound - Google Patents [patents.google.com]
- 7. US9284258B2 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzimidazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. connectjournals.com [connectjournals.com]
Application Note: High-Purity 3-Chloro-2-nitrotoluene via Optimized Crystallization Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of 3-Chloro-2-nitrotoluene (3C2NT) using crystallization, a robust and scalable technique for achieving high levels of purity required in pharmaceutical and fine chemical synthesis. We present two detailed protocols: a single-solvent method using ethanol and a binary-solvent method with an ethyl acetate/hexane system. The note emphasizes the scientific rationale behind procedural steps, from solvent selection to final purity analysis, to ensure reliable and reproducible outcomes.
Introduction
This compound (CAS No. 5367-26-0) is a valuable chemical intermediate used in the synthesis of a variety of organic compounds, including dyes, agrochemicals, and pharmaceutical agents.[1] The presence of impurities, such as positional isomers or by-products from its synthesis, can significantly hinder the yield and purity of subsequent products. Therefore, an effective purification method is paramount.
Crystallization is the gold-standard technique for purifying solid organic compounds. It leverages differences in solubility between the target compound and its impurities in a given solvent or solvent system. By carefully controlling parameters such as temperature and solvent composition, 3C2NT can be selectively precipitated from solution, leaving impurities behind in the mother liquor. This application note provides detailed, field-proven protocols designed for researchers and process chemists to achieve high-purity 3C2NT.
Physicochemical Properties & Safety Considerations
A thorough understanding of the compound's properties and hazards is critical for safe and effective handling. 3C2NT is a toxic substance and must be handled with appropriate engineering controls and personal protective equipment.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5367-26-0 | [2][4][5] |
| Molecular Formula | C₇H₆ClNO₂ | [2][4] |
| Molecular Weight | 171.58 g/mol | [2] |
| Appearance | Pale yellow clear liquid or solid | [3][4][6] |
| Melting Point | 22-23 °C | [4][6] |
| Boiling Point | 251.9 °C @ 760 mmHg | [4][6] |
Critical Safety Notice: this compound is classified as acutely toxic if swallowed (Hazard Class 6.1) and causes serious skin and eye irritation.[2][4]
-
GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]
-
Handling: Always handle this compound in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.
-
Disposal: Dispose of all waste, including mother liquor and contaminated materials, as hazardous chemical waste according to institutional guidelines.[3]
The low melting point of 3C2NT is a key experimental consideration.[4][6] At a typical room temperature of 20-25°C, the compound can exist as either a liquid or a solid, often appearing as a pale yellow liquid.[4] This necessitates cooling to temperatures significantly below its melting point (e.g., 0-5 °C) to ensure efficient crystal recovery.
The Principle of Crystallization and Solvent Selection
The success of any crystallization procedure hinges on the selection of an appropriate solvent. An ideal solvent should exhibit high solubility for 3C2NT at an elevated temperature but low solubility at a reduced temperature. This differential solubility maximizes the recovery of the pure compound upon cooling.
Causality of Solvent Choice
The selection process is not arbitrary; it is guided by chemical principles and empirical testing.
-
Polarity Matching ("Like Dissolves Like"): 3C2NT is a moderately polar molecule due to the presence of chloro and nitro functional groups. Therefore, moderately polar solvents are likely to be effective.
-
Boiling Point: The solvent's boiling point should be high enough to provide a sufficient solubility range but low enough to be easily removed from the purified crystals during drying. It should also be below the melting point of the solute if possible, though this is not feasible for 3C2NT.
-
Inertness: The solvent must not react with 3C2NT.
-
Impurity Solubility: Ideally, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor).
Based on these principles and literature precedents for similar compounds like 3-chloronitrobenzene (crystallized from ethanol)[7] and related intermediates (recrystallized from petroleum ether/ethyl acetate)[8], we can identify promising candidates.
Solvent Selection Workflow
The following diagram illustrates the logical workflow for selecting an optimal crystallization solvent or solvent system.
Caption: Logical workflow for selecting a suitable crystallization system.
Table 2: Predicted Solubility Profile for this compound
| Solvent | Predicted Solubility (Hot) | Predicted Solubility (Cold, 0-5 °C) | Suitability |
| Ethanol | High | Low | Excellent for single-solvent method. |
| Methanol | High | Low | Good, but lower boiling point. |
| Isopropanol (IPA) | High | Low | Good alternative to ethanol. |
| Ethyl Acetate | Very High | Moderate | Good "soluble" solvent for binary system. |
| Toluene | Very High | Moderate | Good "soluble" solvent for binary system. |
| Hexane/Heptane | Very Low | Very Low | Excellent "anti-solvent" for binary system. |
| Water | Insoluble | Insoluble | Unsuitable. |
Experimental Protocols
The following protocols are designed to be self-validating. Each step has a clear purpose aimed at maximizing purity and yield.
General Crystallization Workflow Diagram
Caption: Step-by-step workflow for a typical laboratory crystallization.
Protocol 1: Single-Solvent Crystallization with Ethanol
This method is preferred for its simplicity and effectiveness when a suitable single solvent is identified.
Materials & Equipment:
-
Crude this compound
-
Reagent-grade Ethanol
-
Erlenmeyer flasks
-
Hotplate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Vacuum source
-
Vacuum oven
Procedure:
-
Dissolution: Place the crude 3C2NT (e.g., 10.0 g) into a 250 mL Erlenmeyer flask with a stir bar. Add a small volume of ethanol (e.g., 20 mL) and begin heating on a hotplate with gentle stirring to near boiling.
-
Rationale: Heating increases the solubility of 3C2NT, allowing it to dissolve completely.
-
-
Achieve Saturation: Continue adding small portions of hot ethanol until all the solid has just dissolved. It is crucial to use the minimum amount of hot solvent required to create a saturated solution.
-
Rationale: Using excess solvent will reduce the final yield, as more product will remain dissolved in the mother liquor upon cooling.
-
-
Cooling and Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature without disturbance. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Rationale: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice. Cooling to 0-5 °C is essential to minimize the solubility of 3C2NT and maximize recovery.
-
-
Isolation: Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of ice-cold ethanol. Swiftly swirl and pour the cold crystal slurry into the funnel with the vacuum applied.
-
Rationale: Vacuum filtration efficiently separates the solid crystals from the impurity-laden mother liquor.
-
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a minimal amount of ice-cold ethanol (e.g., 2 x 5 mL).
-
Rationale: Washing with cold solvent removes any adhering mother liquor without significantly redissolving the purified product.
-
-
Drying: Allow air to be pulled through the crystals for several minutes to partially dry them. Transfer the crystalline solid to a pre-weighed watch glass and dry to a constant weight in a vacuum oven at a low temperature (e.g., 30-35 °C).
-
Rationale: Drying under vacuum removes residual solvent without melting the low-melting-point product.
-
Protocol 2: Two-Solvent Crystallization with Ethyl Acetate/Hexane
This method is highly effective when the compound is too soluble in one solvent and insoluble in another.[9]
Materials & Equipment:
-
Same as Protocol 1, plus:
-
Reagent-grade Ethyl Acetate ("Soluble Solvent")
-
Reagent-grade Hexane ("Anti-Solvent")
Procedure:
-
Dissolution: Place the crude 3C2NT in an Erlenmeyer flask and dissolve it in the minimum amount of near-boiling ethyl acetate.
-
Rationale: Ethyl acetate is the "good" solvent that readily dissolves the compound.
-
-
Induce Cloudiness: While keeping the solution hot, add the "anti-solvent" (hexane) dropwise until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is at its saturation point.
-
Rationale: The anti-solvent reduces the overall solubility of 3C2NT in the mixed solvent system, bringing it to the brink of precipitation.
-
-
Re-clarify: Add a few drops of hot ethyl acetate, just enough to make the solution clear again.
-
Rationale: This ensures the starting point for cooling is a perfectly saturated solution at high temperature, which is optimal for forming pure crystals.
-
-
Cooling, Isolation, Washing, and Drying: Follow steps 3 through 6 from Protocol 1. For the washing step (Step 5), use a pre-chilled mixture of ethyl acetate and hexane (in a ratio similar to the final crystallization mixture) to prevent the product from dissolving.
Purity Assessment and Troubleshooting
Purity Verification:
-
Melting Point Analysis: A sharp melting range that is close to the literature value (22-23 °C) is a strong indicator of high purity.[4] Impurities typically depress and broaden the melting range.
-
Chromatography (GC, TLC): Gas chromatography or thin-layer chromatography can be used to resolve the purified product from any remaining impurities.
-
Spectroscopy (NMR): ¹H NMR spectroscopy can confirm the structure and detect proton-bearing impurities.
Table 3: Troubleshooting Common Crystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form | Too much solvent was used; solution is not saturated. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod or adding a seed crystal. |
| "Oiling out" | The boiling point of the solvent is higher than the melting point of the solute; the compound is coming out of solution as a liquid. | Reheat the solution to dissolve the oil. Add slightly more solvent and allow it to cool more slowly. Consider using a lower-boiling point solvent. |
| Poor recovery | Too much solvent used; crystals were washed with warm solvent; filtration was performed before crystallization was complete. | Ensure minimum solvent is used. Always wash with ice-cold solvent. Ensure the slurry is thoroughly chilled before filtering. |
| Colored impurities | Colored impurities are co-crystallizing with the product. | Consider adding a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. |
Conclusion
The single-solvent (ethanol) and binary-solvent (ethyl acetate/hexane) crystallization protocols detailed in this note are effective and reliable methods for the purification of this compound. By understanding the underlying principles of solubility and carefully controlling the experimental parameters, researchers can consistently obtain high-purity material suitable for demanding applications in drug discovery and chemical synthesis. Adherence to strict safety protocols is mandatory when handling this toxic compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H6ClNO2 | CID 79328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 5367-26-0 | TCI EUROPE N.V. [tcichemicals.com]
- 4. This compound CAS 5367-26-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. chemscene.com [chemscene.com]
- 6. fr.hspchem.com [fr.hspchem.com]
- 7. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CN101475486A - Preparation method of 3-chlorine-2-nitrotoluene - Google Patents [patents.google.com]
- 9. How To [chem.rochester.edu]
Troubleshooting & Optimization
Technical Support Center: Nitration of 3-Chlorotoluene
Welcome to the technical support center for the nitration of 3-chlorotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this common yet nuanced electrophilic aromatic substitution. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the mononitration of 3-chlorotoluene?
The mononitration of 3-chlorotoluene is governed by the directing effects of the two substituents on the aromatic ring: the methyl group (-CH₃) and the chlorine atom (-Cl).
-
Methyl Group (-CH₃): This is an activating group and an ortho, para-director due to its electron-donating inductive and hyperconjugation effects. It directs the incoming electrophile (the nitronium ion, NO₂⁺) to positions 2, 4, and 6.
-
Chlorine Atom (-Cl): This is a deactivating group but is also an ortho, para-director due to the lone pairs of electrons on the chlorine that can be donated to the ring through resonance (+M effect).[1] It directs the incoming electrophile to positions 2, 4, and 6.
Both groups cooperatively direct the substitution to positions 2, 4, and 6. Therefore, the primary products are isomers of chloronitrotoluene. The major products result from substitution at the least sterically hindered positions that are activated by both groups.
Q2: Which specific isomers of chloronitrotoluene are formed and in what approximate ratio?
The nitration of 3-chlorotoluene typically yields a mixture of three main isomers:
-
3-Chloro-6-nitrotoluene: Substitution at the C6 position (ortho to -CH₃ and para to -Cl).
-
3-Chloro-4-nitrotoluene: Substitution at the C4 position (para to -CH₃ and ortho to -Cl).
-
3-Chloro-2-nitrotoluene: Substitution at the C2 position (ortho to both -CH₃ and -Cl).
The relative yields can vary based on reaction conditions, but generally, substitution at the C2 position is sterically hindered by the adjacent methyl and chloro groups. Therefore, 3-chloro-6-nitrotoluene and 3-chloro-4-nitrotoluene are the predominant products.
Q3: What are the common side products I should be aware of?
Several side products can form, particularly if reaction conditions are not carefully controlled. These include:
-
Dinitrochlorotoluenes: If the reaction temperature is too high or the concentration of the nitrating mixture is excessive, dinitration can occur.[2] The initial mononitrated products are deactivated but can still react further.
-
Oxidized Byproducts: The methyl group is susceptible to oxidation by hot, concentrated nitric acid. This can lead to the formation of 3-chloro-x-nitrobenzoic acid or 3-chloro-x-nitrobenzaldehyde.[3]
-
Sulfonated Byproducts: When using a standard nitrating mixture (HNO₃/H₂SO₄), sulfonation can be a competitive side reaction, leading to the formation of chlorotoluenesulfonic acids.[4][5]
-
Phenolic Impurities: In rare cases under harsh conditions, nucleophilic substitution of the chlorine atom can occur, leading to the formation of nitrocresols.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Mononitrated Products | 1. Incomplete Reaction: Insufficient reaction time or temperature is too low. 2. Excessive Side Reactions: Temperature is too high, leading to dinitration or oxidation. 3. Loss During Workup: Product lost during extraction or purification steps. | 1. Monitor the reaction by TLC or GC to ensure completion. Consider extending the reaction time. 2. Maintain strict temperature control, typically between 0-10°C, during the addition of the nitrating agent.[6] 3. Ensure proper phase separation during extraction and use appropriate purification techniques like fractional distillation or column chromatography.[7] |
| High Percentage of Dinitrated Products | Harsh Reaction Conditions: The temperature exceeded the optimal range, or the reaction was left for an extended period at a higher temperature. The concentration of the nitrating mixture was too high. | 1. Add the substrate to the nitrating mixture slowly while maintaining a low temperature (e.g., <10°C). 2. Use a less concentrated nitrating mixture or adjust the molar ratio of nitric acid. |
| Presence of Oxidized (Carboxylic Acid) Impurities | Elevated Temperatures: The reaction temperature was allowed to rise significantly, promoting the oxidation of the methyl group. | 1. Implement efficient cooling using an ice-salt bath. 2. During workup, wash the organic layer with a dilute sodium bicarbonate solution to remove acidic impurities like carboxylic acids and residual mineral acids.[8] |
| Unexpected Isomer Ratio | Thermodynamic vs. Kinetic Control: The reaction temperature can influence the isomer distribution. Higher temperatures may favor the thermodynamically more stable isomer. | 1. For kinetic control and to maximize the formation of specific isomers, maintain a consistent and low reaction temperature. 2. Analyze the product mixture using GC or HPLC to accurately quantify the isomer ratio and adjust conditions accordingly.[9] |
Reaction Mechanism and Side Product Formation
The following diagram illustrates the pathways for the formation of the main products and key side products in the nitration of 3-chlorotoluene.
Caption: Nitration pathways of 3-chlorotoluene.
Experimental Protocols
Protocol 1: Mononitration of 3-Chlorotoluene
This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and available equipment.
-
Preparation of Nitrating Mixture: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 25 mL of concentrated sulfuric acid (H₂SO₄). Cool the flask in an ice-salt bath to 0°C.
-
Slowly add 10 mL of concentrated nitric acid (HNO₃) dropwise to the sulfuric acid while stirring. Maintain the temperature below 10°C throughout the addition.
-
Reaction: Once the nitrating mixture has cooled back to 0-5°C, add 10 g of 3-chlorotoluene dropwise from the dropping funnel over 30-45 minutes. Ensure the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring in the ice bath for 1 hour, then allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Carefully pour the reaction mixture over 200 g of crushed ice with stirring. The crude product should separate as an oily layer.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with 2 x 30 mL of dichloromethane or a suitable solvent.
-
Combine the organic layers and wash sequentially with 50 mL of cold water, 50 mL of 5% sodium bicarbonate solution (caution: gas evolution), and finally with 50 mL of brine.[8]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product mixture.
-
Purification: The isomers can be separated by fractional distillation under reduced pressure or by column chromatography.
Protocol 2: Product Analysis by Gas Chromatography (GC)
-
Sample Preparation: Prepare a dilute solution of the crude product (approx. 1 mg/mL) in a suitable solvent like dichloromethane or hexane.
-
GC Conditions (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS).
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 280°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 220°C at 10°C/min.
-
Carrier Gas: Helium or Nitrogen.
-
-
Analysis: Inject the sample and identify the peaks corresponding to the different isomers based on their retention times (which typically elute in order of boiling point) and compare with known standards if available. The relative peak areas can be used to determine the isomer distribution.[6]
References
- 1. quora.com [quora.com]
- 2. LXXXV.—ortho-Chlorodinitrotoluenes. Part I - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Toluene - Wikipedia [en.wikipedia.org]
- 4. "Secondary reactions and partial rate factors in the sulfonation of chl" by Ernest Arthur Brown [scholarsarchive.byu.edu]
- 5. quora.com [quora.com]
- 6. uwosh.edu [uwosh.edu]
- 7. US2876267A - Purification of 4-chloronitrotoluenes - Google Patents [patents.google.com]
- 8. cerritos.edu [cerritos.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 3-Chloro-2-nitrotoluene
Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 3-Chloro-2-nitrotoluene. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to peak tailing, ensuring the integrity and accuracy of your analytical results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing significant peak tailing with this compound. What are the most common initial causes I should investigate?
A1: Peak tailing is a frequent issue in HPLC where a peak appears asymmetrical, featuring a trailing edge that is broader than the leading edge.[1] This is problematic as it compromises resolution, quantification accuracy, and overall method reliability.[1] For a relatively neutral, non-ionizable compound like this compound, the initial troubleshooting should focus on chemical interactions and system hygiene rather than mobile phase pH effects on the analyte itself.[2][3]
The primary and most common cause of peak tailing for polar-containing analytes is the interaction between the analyte and exposed, unreacted silanol groups (Si-OH) on the silica-based stationary phase.[1][4] The nitro group (-NO2) on your analyte, while part of a largely non-polar molecule, has polar characteristics that can engage in secondary interactions with these acidic silanol sites, leading to multiple retention mechanisms and a tailing peak.[5][6]
Initial Troubleshooting Workflow:
Q2: How can I optimize my mobile phase to reduce peak tailing for this compound?
A2: While this compound itself is a neutral compound and its retention is not significantly affected by pH, the mobile phase pH is a critical tool for controlling the ionization state of the stationary phase itself.[3][7]
-
Adjusting Mobile Phase pH: The most effective strategy to minimize secondary interactions with silanol groups is to operate at a low pH. By lowering the mobile phase pH to ≤ 3.0, the silanol groups (Si-OH) become protonated and are thus non-ionized.[4][8] This suppresses their ability to interact with the polar nitro group of your analyte, leading to a more symmetrical peak shape.[5][6] A common and effective choice for this is adding 0.1% formic acid or phosphoric acid to the aqueous portion of your mobile phase.[8][9]
-
Increasing Buffer Concentration: If operating at a mid-range pH is necessary for other reasons, increasing the ionic strength of the mobile phase can help. A higher buffer concentration (e.g., 25-50 mM) can help mask the residual silanol sites, reducing their availability for secondary interactions.[4][8]
-
Using Mobile Phase Additives (Competing Bases): A traditional but effective technique is the addition of a "sacrificial base" like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.05% or ~20 mM).[1][4] TEA, being a small basic compound, will preferentially interact with the active silanol sites, effectively shielding them from the analyte and improving peak shape.[10]
Table 1: Mobile Phase Modifiers to Mitigate Peak Tailing
| Modifier | Typical Concentration | Mechanism of Action | Considerations |
| Formic Acid | 0.1% (v/v) | Suppresses silanol ionization by lowering mobile phase pH to ~2.7.[8] | MS-compatible, volatile. |
| Phosphoric Acid | 0.1% (v/v) | Suppresses silanol ionization by lowering mobile phase pH.[9] | Not MS-compatible, non-volatile. |
| Triethylamine (TEA) | 0.05 - 0.1% (v/v) | Acts as a competing base, masking active silanol sites.[1][4] | Can suppress MS signal, may alter selectivity. |
| Ammonium Formate | 5 - 10 mM | Acts as a buffer to control pH and provides ionic strength.[8] | MS-compatible, good for pH control around 3.75. |
Q3: My mobile phase is optimized, but tailing persists. Could my column be the issue?
A3: Absolutely. The column is the heart of the separation, and its chemistry and physical state are critical determinants of peak shape.
-
Column Chemistry and Silanol Activity: The root cause of the interaction is the stationary phase itself. Not all C18 columns are created equal.[1]
-
Type A Silica: Older columns are often based on Type A silica, which has a higher concentration of acidic, free silanol groups and trace metal impurities, making it more prone to causing peak tailing with polar analytes.[1]
-
Type B Silica / End-Capped Columns: Modern columns often use high-purity, fully end-capped Type B silica.[1] "End-capping" is a process where the residual silanol groups are chemically reacted with a small silylating agent (like trimethylchlorosilane) to block them.[6] Choosing a column specifically designated as "end-capped," "base-deactivated," or made with high-purity silica will significantly reduce the potential for silanol interactions.[11]
-
-
Column Contamination: Strongly retained impurities from previous injections can accumulate at the head of the column.[12] This buildup can create active sites that interact with the analyte, leading to peak distortion and increased backpressure.[13]
-
Column Void/Bed Collapse: A physical void at the column inlet, often caused by pressure shocks or operating outside the stable pH range, disrupts the flow path and causes significant peak distortion, including tailing and splitting. If you suspect a void, you can sometimes get a temporary fix by reversing the column and flushing, but replacement is the only permanent solution.[4]
Q4: How do I properly clean a contaminated column to restore peak shape?
A4: A thorough column cleaning and regeneration procedure can often resolve issues of contamination. Always disconnect the column from the detector before starting an aggressive wash protocol.[12] It is also highly recommended to reverse the direction of the column (backflush) so that contaminants are washed out the inlet, traveling the shortest possible distance.[12]
Experimental Protocol: General-Purpose Reversed-Phase Column Wash
-
Initial Flush: Disconnect the column from the detector. If your mobile phase contains buffers, flush the column with 10-20 column volumes of buffer-free mobile phase (e.g., if you use 50:50 ACN:Buffer, flush with 50:50 ACN:Water). This prevents buffer precipitation in high organic solvent.[14]
-
Organic Wash: Flush the column with 10-20 column volumes of 100% Acetonitrile.
-
Stronger Organic Wash: Flush with 10-20 column volumes of 100% Isopropanol (IPA). This is effective for removing strongly retained hydrophobic compounds.[14]
-
Optional Aggressive Wash (for severe contamination): For very non-polar contaminants, you can use a sequence of solvents like Tetrahydrofuran (THF) or Methylene Chloride, but always ensure miscibility by using an intermediate solvent like IPA. A typical sequence is IPA -> THF -> IPA.[14]
-
Re-equilibration: Flush with 10-20 column volumes of your initial mobile phase composition (with buffer) until the baseline is stable.
-
Performance Check: Reconnect the detector and inject a standard to evaluate if peak shape and retention time have been restored.
Note: Always perform flushes at a reduced flow rate (e.g., 50% of your analytical flow rate) to avoid over-pressuring the system with more viscous solvents like IPA.[12]
Q5: Could my HPLC system itself, outside of the column, be causing the peak tailing?
A5: Yes. This phenomenon is known as "extra-column band broadening" or "extra-column volume," which refers to any volume in the system outside of the column itself that can cause peak dispersion.[15][16] This includes the injector, connecting tubing, fittings, and the detector flow cell.[17]
-
Causes:
-
Tubing: Using tubing with an internal diameter (ID) that is too large or a length that is too long between the injector, column, and detector.[11]
-
Improper Fittings: A gap between the end of the tubing and the bottom of the column end-fitting creates a "dead volume" where eddies can form, causing sample dispersion and peak tailing.[16]
-
-
Diagnosis and Solution:
-
Extra-column effects are most pronounced for early-eluting, sharp peaks.[18] If you notice that your early peaks are significantly more tailed than later ones, extra-column volume is a likely culprit.[18]
-
Solution: Minimize tubing length wherever possible. Use narrow-bore tubing (e.g., 0.125 mm or 0.005" ID) for all connections, especially in UHPLC systems.[11] Ensure that all fittings are properly seated and that there are no gaps.
-
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. labcompare.com [labcompare.com]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. chromtech.com [chromtech.com]
- 12. silicycle.com [silicycle.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
- 15. Column Volume and Extra-Column Volume | Phenomenex [phenomenex.com]
- 16. What is the effect of extra column volume for different HPLC instruments on the same method - FAQ [mtc-usa.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Optimizing GC-MS Parameters for 3-Chloro-2-nitrotoluene Analysis
PART 1: CORE DIRECTIVE
Welcome to the technical support guide for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3-Chloro-2-nitrotoluene. This resource is structured to provide practical, in-depth guidance for researchers, scientists, and professionals in drug development. My approach is to move beyond a simple checklist of parameters. Instead, I will provide a logical framework for method development and troubleshooting, grounded in the physicochemical properties of this compound and the principles of chromatographic separation and mass spectrometric detection. This guide is designed to empower you with the rationale behind each parameter selection, enabling you to adapt and optimize your methods for robust and reliable results.
PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
Expertise & Experience: The 'Why' Behind the Method
Successful GC-MS analysis hinges on a clear understanding of the analyte and its interaction with the entire system. This compound (C7H6ClNO2, MW: 171.58 g/mol ) is a halogenated nitroaromatic compound.[1][2][3][4][5] Its analysis presents specific challenges, including potential thermal degradation, active site interactions, and the need for sensitive detection. This guide will explain the causal relationships between experimental choices and analytical outcomes, drawing from established chromatographic theory and practical field experience.
Trustworthiness: A Self-Validating Approach
Every recommendation in this guide is part of a self-validating system. By understanding the expected outcomes of parameter adjustments, you can systematically diagnose and resolve issues. For instance, if you observe peak tailing, this guide will help you differentiate between issues related to the inlet, column, or sample preparation, and provide a logical sequence for troubleshooting.[6][7][8]
Authoritative Grounding & Comprehensive References
The information presented here is supported by established scientific principles and references to authoritative sources. This ensures that the guidance is not just based on anecdotal evidence but is firmly rooted in the scientific literature and best practices for analytical chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Sample Preparation
Q1: What is the best way to prepare a sample of this compound for GC-MS analysis?
A1: The key is to dissolve the sample in a high-purity solvent that is compatible with your GC column and injection technique.
-
Solvent Selection: A non-polar or moderately polar solvent is generally suitable. Dichloromethane, hexane, or ethyl acetate are common choices. Ensure the solvent is of high purity (≥99.999%) to avoid baseline noise and interfering peaks.[9]
-
Concentration: The optimal concentration will depend on the sensitivity of your instrument. For initial method development, a concentration of 1-10 µg/mL is a good starting point.
-
Filtration: If your sample contains particulates, filter it through a 0.22 µm PTFE syringe filter to prevent contamination of the inlet and column.
Troubleshooting Sample Preparation:
-
Issue: Low or no peak response.
-
Possible Cause: The sample concentration may be too low, or the analyte may have degraded.
-
Solution: Prepare a fresh, more concentrated standard to verify instrument performance. Consider techniques like solid-phase microextraction (SPME) or purge-and-trap for trace-level analysis to pre-concentrate the analyte.[9]
-
-
Issue: Extraneous peaks in the chromatogram.
-
Possible Cause: Contamination from the solvent, glassware, or sample matrix.
-
Solution: Run a solvent blank to identify solvent-related impurities. Ensure all glassware is scrupulously clean.
-
GC Parameters Optimization
Q2: Which GC column is recommended for this compound analysis?
A2: The choice of the GC column's stationary phase is the most critical factor for achieving good separation.[10][11]
-
Stationary Phase: A low- to mid-polarity column is generally recommended. A 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) is an excellent starting point due to its versatility and robustness.[12] These columns provide good selectivity for a wide range of compounds, including halogenated aromatics.
-
Column Dimensions:
-
Length: A 30-meter column typically offers the best balance of resolution and analysis time.[11]
-
Internal Diameter (ID): A 0.25 mm ID column provides a good compromise between efficiency and sample capacity.[10][11]
-
Film Thickness: A standard film thickness of 0.25 µm is suitable for most applications. Thicker films can be used for more volatile compounds to increase retention.[13]
-
Q3: What are the optimal injector settings?
A3: The injector temperature and mode are crucial for efficient sample vaporization and transfer to the column without degradation.[9][14]
-
Injector Temperature: A temperature of 250 °C is a good starting point. This should be high enough to ensure complete vaporization of this compound without causing thermal breakdown.
-
Injection Mode:
-
Splitless Injection: For trace analysis, splitless injection is preferred as it transfers the entire sample onto the column, maximizing sensitivity.[9]
-
Split Injection: For more concentrated samples, a split injection (e.g., 20:1 split ratio) can be used to prevent column overload and peak distortion.[9]
-
-
Inlet Liner: Use a deactivated glass liner, potentially with glass wool, to minimize active sites that can cause peak tailing.[9]
Troubleshooting GC Parameters:
-
Issue: Peak tailing.
-
Issue: Broad or split peaks.
Q4: How should I program the oven temperature?
A4: A temperature ramp allows for the separation of compounds with different boiling points.
-
Initial Temperature: Start at a low temperature (e.g., 50-70 °C) and hold for 1-2 minutes to allow for solvent focusing.
-
Ramp Rate: A moderate ramp rate of 10-20 °C/minute is a good starting point. A slower ramp can improve resolution for closely eluting peaks.[9]
-
Final Temperature: Ramp to a final temperature of around 280-300 °C and hold for a few minutes to ensure all components have eluted from the column. Do not exceed the column's maximum operating temperature.[15]
MS Parameters Optimization
Q5: What are the key MS parameters to optimize for this compound?
A5: Proper MS settings are essential for sensitive and specific detection.
-
Ionization Mode: Electron Ionization (EI) at the standard 70 eV is typically used.
-
Source and Quadrupole Temperatures:
-
Ion Source Temperature: A starting point of 230 °C is common.
-
Quadrupole Temperature: A typical setting is 150 °C.
-
Optimizing these temperatures can improve sensitivity and reduce background noise.[16]
-
-
Acquisition Mode:
-
Full Scan: Useful for initial method development and qualitative analysis to identify unknown compounds. A scan range of m/z 40-300 is appropriate.
-
Selected Ion Monitoring (SIM): For quantitative analysis, SIM mode provides significantly higher sensitivity and selectivity.[15]
-
Q6: What are the characteristic ions for this compound in the mass spectrum?
A6: The molecular ion ([M]+) is expected at m/z 171.[2][3] Due to the presence of chlorine, an isotopic peak at m/z 173 (approximately one-third the intensity of the m/z 171 peak) will also be present. Other significant fragment ions should be identified from a full scan spectrum of a standard. Predicted m/z values for adducts include [M+H]+ at 172.01599 and [M+Na]+ at 193.99793.[3]
Troubleshooting MS Parameters:
-
Issue: Low signal-to-noise ratio.
-
Issue: Poor spectral library match.
-
Possible Cause: Contamination, co-eluting peaks, or excessive column bleed interfering with the mass spectrum.[12]
-
Solution: Improve chromatographic separation to isolate the peak of interest. Check for and eliminate sources of contamination.
-
Experimental Protocols & Data Presentation
Table 1: Recommended Starting GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides good selectivity for halogenated nitroaromatics with a balance of resolution and analysis time.[11] |
| Carrier Gas | Helium, constant flow rate of 1.0-1.5 mL/min | Inert and provides good efficiency. |
| Injector | 250 °C, Splitless (for trace analysis) or Split 20:1 (for higher concentrations) | Ensures efficient vaporization without thermal degradation.[9][14] |
| Oven Program | 60 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) | Separates analytes based on boiling point while ensuring elution of all components.[14] |
| MS Ion Source | 230 °C | Optimizes ionization efficiency. |
| MS Quadrupole | 150 °C | Maintains ion transmission. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for generating reproducible mass spectra. |
| Acquisition Mode | Full Scan (m/z 40-300) for qualitative, SIM for quantitative analysis | Full scan for identification, SIM for enhanced sensitivity.[15] |
Step-by-Step Protocol: Initial Method Development
-
Prepare a Standard: Accurately prepare a 10 µg/mL standard of this compound in high-purity dichloromethane.
-
Instrument Setup: Set up the GC-MS system according to the parameters in Table 1.
-
System Suitability Check: Inject a solvent blank to ensure the system is clean and free of interfering peaks.
-
Inject the Standard: Inject 1 µL of the prepared standard.
-
Data Acquisition: Acquire data in full scan mode.
-
Data Analysis:
-
Identify the peak corresponding to this compound.
-
Examine the peak shape. If tailing or fronting is observed, refer to the troubleshooting guide.
-
Examine the mass spectrum and confirm the presence of the molecular ion (m/z 171) and its isotope peak (m/z 173).
-
-
Optimization: Based on the initial results, adjust parameters as needed to improve peak shape, resolution, and sensitivity. For example, if the peak is too broad, consider a slower oven ramp rate.
Visualization of the Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common GC-MS issues.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. This compound | C7H6ClNO2 | CID 79328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C7H6ClNO2) [pubchemlite.lcsb.uni.lu]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. appchemical.com [appchemical.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 9. Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News [alwsci.com]
- 10. labicom.cz [labicom.cz]
- 11. greyhoundchrom.com [greyhoundchrom.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 14. microbiozindia.com [microbiozindia.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. apps.nelac-institute.org [apps.nelac-institute.org]
- 17. agilent.com [agilent.com]
preventing byproduct formation in 3-Chloro-2-nitrotoluene synthesis
This technical guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-chloro-2-nitrotoluene. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of this synthesis and minimize the formation of unwanted byproducts. Our approach is grounded in established chemical principles and validated through practical application to ensure both scientific accuracy and real-world utility.
Introduction: The Challenge of Regioselectivity
The synthesis of this compound presents a classic regioselectivity challenge in electrophilic aromatic substitution. While direct nitration of 3-chlorotoluene may seem like the most straightforward approach, it often leads to a complex mixture of isomers that are difficult to separate. This guide will explore the reasons behind this and provide robust strategies to achieve high purity of the desired product.
Frequently Asked Questions (FAQs)
Q1: I performed a direct nitration of 3-chlorotoluene and obtained a mixture of products. What are the likely byproducts?
A1: Direct nitration of 3-chlorotoluene with a standard mixed acid (HNO₃/H₂SO₄) will inevitably lead to a mixture of isomeric mononitrated products. The directing effects of the chloro (ortho, para-directing) and methyl (ortho, para-directing) groups lead to the formation of several isomers. The primary byproducts you can expect are:
-
3-Chloro-4-nitrotoluene
-
3-Chloro-6-nitrotoluene
-
5-Chloro-2-nitrotoluene
In addition to these isomeric byproducts, over-nitration can occur, leading to the formation of dinitrotoluene derivatives, which further complicates purification.[1][2]
Q2: Why is it so difficult to obtain pure this compound via direct nitration?
A2: The difficulty arises from the competing directing effects of the substituents on the aromatic ring. The methyl group is an activating, ortho, para-director, while the chlorine atom is a deactivating, yet also ortho, para-director. This leads to the substitution of the nitro group at multiple positions on the ring, resulting in a mixture of isomers with very similar physical properties (e.g., boiling points and solubilities), making their separation by standard techniques like fractional distillation or crystallization extremely challenging.[3]
Q3: Are there more reliable methods to synthesize this compound with high purity?
A3: Yes, to circumvent the issues of poor regioselectivity in direct nitration, multi-step synthetic routes are often preferred for producing high-purity this compound. Two common and effective methods are:
-
Synthesis from 2,6-Dichloronitrobenzene: This method involves a nucleophilic aromatic substitution followed by further chemical transformations to yield the desired product with high selectivity. A patented method describes the reaction of 2,6-dichloronitrobenzene with cyanide, followed by hydrolysis, decarboxylation, and other steps to achieve a high yield of this compound with minimal side reactions.[4]
-
Sandmeyer Reaction starting from 3-Chloro-2-toluidine: This classic and reliable method involves the diazotization of 3-chloro-2-toluidine followed by treatment with a copper(I) salt and a nitrite source. This approach provides excellent control over the regiochemistry, leading to the desired product with high purity.[5][6]
Q4: Can I use catalysts to improve the regioselectivity of the direct nitration of 3-chlorotoluene?
A4: While there has been extensive research into using catalysts to control regioselectivity in the nitration of aromatic compounds, achieving high selectivity for this compound via direct nitration of 3-chlorotoluene remains a significant challenge. Shape-selective catalysts like zeolites have shown promise in directing nitration to the para position in other toluene derivatives, but their effectiveness for this specific substitution pattern is not well-established.[7] Alternative nitrating agents, such as bismuth subnitrate/thionyl chloride, have also been explored for milder and more selective nitrations, but their application to this specific synthesis would require careful optimization.[8] For reliable, high-purity synthesis, the alternative routes mentioned in Q3 are generally recommended.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of the desired this compound isomer in direct nitration. | 1. Poor regioselectivity: Formation of multiple isomers (3-chloro-4-nitro-, 3-chloro-6-nitro-, and 5-chloro-2-nitrotoluene).2. Oxidative side reactions: The methyl group can be susceptible to oxidation by the strong nitrating mixture.3. Suboptimal reaction temperature: Higher temperatures can favor the formation of unwanted isomers and degradation products. | 1. Optimize reaction conditions: Maintain a low reaction temperature (typically 0-10 °C) to improve selectivity. Use a controlled addition rate of the nitrating agent.2. Consider alternative nitrating agents: Explore milder nitrating systems that may offer better selectivity.3. Adopt an alternative synthetic route: For higher purity and yield, consider the Sandmeyer reaction from 3-chloro-2-toluidine or a multi-step synthesis from 2,6-dichloronitrobenzene.[4][5] |
| Difficult separation of the product from byproducts. | 1. Similar physical properties: The isomeric byproducts have boiling points and solubilities that are very close to the desired product.2. Formation of eutectic mixtures: During crystallization, isomers can form eutectic mixtures, which are difficult to separate. | 1. Advanced separation techniques: If direct nitration is unavoidable, consider preparative chromatography for separation, although this may not be practical for larger scales.2. Chemical separation: A method described for separating chlorotoluene isomers involves selective sulfonation of one isomer, allowing for its removal, followed by desulfonation to recover the purified isomer. A similar approach could potentially be developed for chloronitrotoluene isomers.[3]3. Utilize a more selective synthesis: The most effective solution is to avoid the formation of these hard-to-separate isomers by using a more regioselective synthetic route. |
| Presence of dinitro compounds in the product mixture. | 1. Over-nitration: The reaction conditions (e.g., excess nitrating agent, elevated temperature, or prolonged reaction time) are too harsh, leading to a second nitration on the aromatic ring. | 1. Stoichiometric control: Use a slight deficiency or stoichiometric amount of the nitrating agent.2. Temperature control: Maintain a consistently low temperature throughout the reaction.3. Monitor reaction progress: Use techniques like TLC or GC to monitor the reaction and stop it once the starting material is consumed, before significant dinitration occurs. |
| Inconsistent results between batches. | 1. Variability in starting material purity. 2. Poor control over reaction parameters: Inconsistent temperature, addition rates, or stirring.3. Moisture contamination: Water can affect the concentration and reactivity of the nitrating mixture. | 1. Ensure high purity of starting materials. 2. Standardize the experimental protocol: Use an ice bath with temperature monitoring, a dropping funnel for controlled addition, and consistent, vigorous stirring.3. Use anhydrous conditions: Ensure all glassware is dry and use fresh, high-quality acids. |
Experimental Protocols
Protocol 1: Direct Nitration of 3-Chlorotoluene (Illustrative of Challenges)
Disclaimer: This protocol is provided for illustrative purposes to demonstrate the challenges of direct nitration and is not recommended for producing high-purity this compound.
Materials:
-
3-Chlorotoluene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 20 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add 10 mL of concentrated nitric acid to the sulfuric acid while maintaining the temperature below 10 °C.
-
Once the nitrating mixture is prepared and cooled, add 12.6 g (0.1 mol) of 3-chlorotoluene dropwise from the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1 hour.
-
Slowly pour the reaction mixture onto 100 g of crushed ice with stirring.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers and wash with water (50 mL), followed by saturated sodium bicarbonate solution (50 mL), and then water again (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The resulting crude product will be a mixture of isomers. Analysis by GC-MS is recommended to determine the isomer distribution.
Protocol 2: Synthesis of this compound via Sandmeyer Reaction (Recommended)
This protocol, adapted from established procedures for the Sandmeyer reaction, offers a more reliable route to the desired product.[5]
Materials:
-
3-Chloro-2-toluidine
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Copper(I) Chloride
-
Sodium Nitrite
-
Ice
-
Diethyl Ether
Procedure:
Part A: Diazotization of 3-Chloro-2-toluidine
-
In a beaker, dissolve 14.1 g (0.1 mol) of 3-chloro-2-toluidine in 30 mL of concentrated hydrochloric acid and 30 mL of water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of 7.0 g (0.101 mol) of sodium nitrite in 20 mL of water, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a change in the solution's appearance.
Part B: Sandmeyer Reaction
-
In a separate larger flask, prepare a solution of 15 g of sodium nitrite in 50 mL of water and add 10 g of copper(I) chloride. Cool this mixture to 5 °C.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) chloride/sodium nitrite mixture with vigorous stirring. An evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with 2 M NaOH solution, followed by water.
-
Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation.
Visualization of Reaction Pathways
Direct Nitration of 3-Chlorotoluene
Caption: Byproducts from direct nitration of 3-chlorotoluene.
Sandmeyer Reaction Pathway
Caption: Regioselective synthesis via the Sandmeyer reaction.
References
- 1. US2810000A - Method for the mononitration of p-chlorotoluene - Google Patents [patents.google.com]
- 2. LXXXV.—ortho-Chlorodinitrotoluenes. Part I - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. CN101475486A - Preparation method of 3-chlorine-2-nitrotoluene - Google Patents [patents.google.com]
- 5. DE638486C - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 8. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Regioselective Nitration of 3-Chlorotoluene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of nitrated 3-chlorotoluene derivatives. We understand that achieving high regioselectivity in this electrophilic aromatic substitution reaction is a significant challenge. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you navigate the complexities of catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the nitration of 3-chlorotoluene?
The nitration of 3-chlorotoluene presents a classic regioselectivity challenge due to the competing directing effects of the two substituents on the aromatic ring.
-
Methyl Group (-CH₃): This is an activating group that directs incoming electrophiles (like the nitronium ion, NO₂⁺) to the ortho (positions 2 and 6) and para (position 4) positions.
-
Chloro Group (-Cl): This is a deactivating group due to its inductive effect but is also an ortho, para-director because of its resonance effect. It directs incoming electrophiles to positions 2, 4, and 6.
Both groups direct the nitration to the same positions (2, 4, and 6). Consequently, traditional nitration methods, such as using a mixed acid system (H₂SO₄/HNO₃), typically yield a mixture of isomers: 3-chloro-2-nitrotoluene, 3-chloro-4-nitrotoluene, and 3-chloro-6-nitrotoluene, along with potential byproducts.[1] Separating these isomers can be difficult and energy-intensive, making the development of a highly regioselective process crucial.
Q2: What is the typical isomer distribution with a conventional mixed acid catalyst?
While specific data for 3-chlorotoluene is dispersed, the nitration of the parent compound, toluene, with mixed acid provides a well-documented baseline, yielding an approximate isomer ratio of 57% ortho, 5% meta, and 38% para.[1] For 3-chlorotoluene, the electronic and steric influence of the chlorine atom alters this distribution, but the formation of a complex mixture remains the primary outcome. The goal of selective catalysis is to significantly shift this ratio to favor a single, desired isomer.
Q3: What are the main classes of catalysts that can improve regioselectivity?
To overcome the limitations of mixed acids, researchers have increasingly turned to solid acid catalysts. These catalysts can enhance regioselectivity through shape-selective constraints imposed by their porous structures.[2][3] The main classes include:
-
Zeolites: Microporous aluminosilicates like H-Beta, H-ZSM-5, and H-Mordenite are prominent candidates.[4][5] Their well-defined pore structures can sterically hinder the formation of certain isomers while allowing the transition state for the desired isomer to form preferentially.[3] For instance, zeolites have been shown to significantly enhance the yield of the para-isomer in the nitration of toluene.[3][6]
-
Acid-Treated Clays: Bentonite and montmorillonite clays, when treated with acid, can serve as inexpensive and effective catalysts for improving para-selectivity.[7]
-
Other Solid Acids: Materials like sulfated zirconia, niobic acid, and supported sulfuric acid have also been investigated for their catalytic activity and potential to improve selectivity in aromatic nitrations.[2][5][8]
The choice of catalyst depends heavily on the target isomer and the specific reaction conditions.
Troubleshooting Guide: Improving Regioselectivity
This section addresses specific issues you may encounter during your experiments and provides actionable solutions grounded in chemical principles.
Issue 1: My reaction yields a mixture of isomers with no clear selectivity.
This is the most common issue when using conventional methods. The solution lies in fundamentally changing the catalytic environment to exploit subtle electronic and steric differences.
Possible Cause: Lack of steric control in the catalytic system. A homogeneous catalyst like sulfuric acid provides an environment where all electronically favorable positions (2, 4, and 6) are accessible to the nitronium ion.
Solution: Implement Shape-Selective Solid Acid Catalysis
Solid acid catalysts, particularly zeolites, can impose steric constraints that favor the formation of one isomer over others. The rationale is that the reaction occurs within the catalyst's pores, which are of a specific size and shape.
-
To Favor the Least Sterically Hindered Isomer (e.g., 3-chloro-4-nitrotoluene): The para position relative to the methyl group is often the most accessible. A medium-pore zeolite like H-ZSM-5 or a large-pore zeolite like H-Beta can be effective.[3][5] The constrained environment within the zeolite pores can make it difficult for the bulkier ortho-isomers' transition states to form, thereby increasing the selectivity towards the linear para-isomer.[3]
-
To Favor a More Sterically Hindered Isomer (e.g., 3-chloro-6-nitrotoluene): This is more challenging and may require a catalyst with a specific pore geometry or surface chemistry that preferentially stabilizes the transition state for this isomer. Screening a variety of zeolites with different pore structures (e.g., H-Mordenite) is recommended.[4]
Caption: A logical workflow for selecting and optimizing a solid acid catalyst.
Issue 2: Significant formation of dinitrated or oxidized byproducts.
The formation of byproducts reduces the yield of the desired mononitrated product and complicates purification.
Possible Cause 1: Reaction temperature is too high. Nitration is a highly exothermic reaction.[9] Poor temperature control can lead to thermal runaway, increasing the rate of secondary reactions like dinitration and oxidation.
Solution: Maintain strict temperature control, typically between 0°C and 30°C for mononitration.[10] Use an ice bath and add the nitrating agent dropwise to manage the exotherm.[11]
Possible Cause 2: Nitrating agent is too aggressive. Using fuming nitric acid or a high concentration of mixed acid can lead to over-nitration.
Solution:
-
Use a milder nitrating agent: Consider using acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or alkyl nitrates in conjunction with a solid acid catalyst.[7][12] These reagents can be more selective for mononitration.
-
Control stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the nitrating agent. A large excess will drive the reaction towards dinitration.
Data Summary: Catalyst Performance in Toluene Nitration
The following table summarizes data for the related reaction of toluene nitration, which serves as a valuable proxy for understanding how catalysts influence regioselectivity.
| Catalyst System | Nitrating Agent | Temp (°C) | o:m:p Ratio | Key Finding | Reference |
| H₂SO₄/HNO₃ | Nitric Acid | 30 | 57 : 5 : 38 | Standard mixed acid baseline | [1] |
| Zeolite H-Beta | Nitric Acid | 70-90 | 18 : 0.5 : 82 | High para-selectivity due to shape constraints | [3] |
| Zeolite H-ZSM-5 | Nitric Acid | 70-90 | 10 : 0 : 90 | Excellent para-selectivity with small pore zeolite | [6] |
| Acid-Treated Bentonite | iso-Propyl Nitrate | RT | 32 : 0 : 68 | Clay catalysts can significantly enhance para-selectivity | [7] |
| SO₄²⁻/TiO₂-HNbMoO₆ | Fuming HNO₃ | 40 | 40 : 0 : 60 (p/o=1.54) | Solid superacid catalyst improves para-selectivity | [8] |
Safety First: A Critical Warning on Nitration Reactions
Nitration chemistry is hazardous and must be treated with extreme caution. All experiments must be conducted after a thorough risk assessment.[9][13]
-
Corrosivity: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe chemical burns.[14][15]
-
Exothermic Nature: Nitration reactions are highly exothermic and can lead to thermal runaway and explosions if not properly controlled.[9]
-
Reactivity Hazards: Nitric acid is a strong oxidizing agent and can react violently with organic materials, reducing agents, and bases.[16]
-
Toxicity: Fumes from nitric acid and nitrogen oxides produced during the reaction are toxic upon inhalation.[13][15]
Mandatory Safety Protocols:
-
Always work in a certified chemical fume hood with the sash at the lowest practical height.[14]
-
Always wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, chemical splash goggles, a face shield, and a flame-resistant lab coat.[13]
-
Always have an emergency eyewash and safety shower station readily accessible.[14][15]
-
Always add reagents slowly and monitor the reaction temperature continuously.
-
Never mix nitric acid waste with other waste streams, especially organic solvents.[16]
Experimental Protocols
Protocol 1: Baseline Nitration of 3-Chlorotoluene with Mixed Acid
Objective: To establish a baseline for isomer distribution using a conventional method.
-
Preparation: In a fume hood, prepare a nitrating mixture by slowly adding 3 mL of concentrated sulfuric acid to 3 mL of concentrated nitric acid in a flask cooled in an ice bath. Keep the mixture cooled.
-
Reaction Setup: Place 2 mL of 3-chlorotoluene into a round-bottom flask equipped with a magnetic stir bar and cool it to 0-5°C in an ice bath.
-
Addition: Add the cold nitrating mixture dropwise to the stirred 3-chlorotoluene over 15-20 minutes, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 60 minutes.
-
Workup: Carefully pour the reaction mixture over 50 g of crushed ice in a beaker. Separate the organic layer using a separatory funnel.
-
Neutralization: Wash the organic layer sequentially with 20 mL of cold water, 20 mL of 5% sodium bicarbonate solution (vent frequently to release CO₂), and finally with 20 mL of brine.
-
Drying & Analysis: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Analyze the resulting product mixture by Gas Chromatography (GC) to determine the isomer ratio.
Protocol 2: Screening of Zeolite Catalysts for Regioselectivity
Objective: To evaluate the effect of different zeolites on the regioselectivity of the nitration.
-
Catalyst Activation: Activate the zeolite catalysts (e.g., H-Beta, H-ZSM-5) by heating at 500°C under a stream of dry air for 4 hours. Cool to room temperature in a desiccator.
-
Reaction Setup: In a fume hood, add 0.5 g of the activated zeolite and 2 mL of 3-chlorotoluene to a flask equipped with a stir bar and a condenser.
-
Nitrating Agent: In a separate vial, prepare the nitrating agent. A milder agent like acetyl nitrate is recommended. Slowly add 1.2 mL of acetic anhydride to 0.8 mL of concentrated nitric acid at 0°C.
-
Addition: Add the prepared acetyl nitrate dropwise to the stirred suspension of 3-chlorotoluene and zeolite at room temperature over 10 minutes.
-
Reaction: Heat the mixture to the desired temperature (e.g., 60°C) and maintain for 2-4 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter to remove the zeolite catalyst. Wash the recovered catalyst with a suitable solvent (e.g., dichloromethane).
-
Analysis: The filtrate (organic layer) should be washed and neutralized as described in Protocol 1. Analyze the final product by GC to determine the isomer distribution. Compare the results from different zeolites to identify the most selective catalyst.
Caption: The nitronium ion attacks positions 2, 4, and 6 on 3-chlorotoluene.
References
- 1. uwosh.edu [uwosh.edu]
- 2. A Study on Solid Acid Catalyst Selection and Characterization [ignited.in]
- 3. repository.uncw.edu [repository.uncw.edu]
- 4. researchgate.net [researchgate.net]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 7. asianpubs.org [asianpubs.org]
- 8. CN102093222A - Selective Nitration of Toluene Catalyzed by Solid Acid Catalyst SO42-/TiO2-HNbMoO6 - Google Patents [patents.google.com]
- 9. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 10. Nitration Of Toluene-Mechanism And Examples [themasterchemistry.com]
- 11. cerritos.edu [cerritos.edu]
- 12. CN101906057A - Production of CLT acid by direct nitration of o-chlorotoluene - Google Patents [patents.google.com]
- 13. youtube.com [youtube.com]
- 14. ehs.washington.edu [ehs.washington.edu]
- 15. ehs.com [ehs.com]
- 16. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of an HPLC Assay Method for 3-Chloro-2-nitrotoluene
Introduction: The Imperative for Rigorous Analytical Validation
3-Chloro-2-nitrotoluene is a key chemical intermediate used in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] The purity and concentration of this starting material are critical, as they directly impact the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering high resolution, sensitivity, and precise quantification.[2][3]
However, simply developing an HPLC method is insufficient for the regulated environment of pharmaceutical development. The method itself must be rigorously validated to prove it is "fit for purpose."[4][5] This guide provides an in-depth, scientifically-grounded framework for validating an HPLC assay for this compound, structured not as a rigid template, but as a logical, cause-and-effect narrative. Our approach is grounded in the harmonized principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, with practical insights from the United States Pharmacopeia (USP) and the Food and Drug Administration (FDA).[6][7][8]
The Analytical Objective and Proposed Method
Before validation can begin, the method's objective must be clear. For this guide, our goal is to validate a reverse-phase HPLC (RP-HPLC) method for the quantitative determination (assay) of this compound in a drug substance sample.
Based on known chemistry and common practices[9], we will proceed with validating the following proposed analytical method. This method serves as our baseline against which all validation parameters will be compared.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds like this compound. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | A common, effective mobile phase for retaining and eluting compounds of moderate polarity on a C18 column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure. |
| Detection | UV at 254 nm | Aromatic nitro-compounds exhibit strong absorbance at this wavelength, ensuring high sensitivity. |
| Injection Volume | 10 µL | A typical volume that balances loading capacity with peak sharpness. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures retention time stability. |
| Diluent | Mobile Phase | Using the mobile phase as the diluent ensures peak shape integrity and compatibility with the system. |
Pillar 1: Establishing the Foundation with System Suitability Testing (SST)
Why it Matters: Before you can validate the method, you must verify the system's performance on the day of analysis. System Suitability Testing (SST) is a non-negotiable prerequisite that demonstrates the chromatographic system is capable of producing acceptable results.[10] It is the first line of defense against system-related failures and ensures that the validation data you generate is meaningful.
Experimental Protocol for System Suitability
-
Prepare a System Suitability Solution: Create a solution of this compound standard at the target assay concentration (e.g., 100 µg/mL).
-
Equilibrate the System: Pump the mobile phase through the HPLC system until a stable baseline is achieved.
-
Perform Replicate Injections: Make a minimum of five replicate injections of the system suitability solution.
-
Evaluate Parameters: Calculate the key SST parameters against predefined acceptance criteria as outlined in regulatory guidance like USP <621>.[11][12][13]
Data Presentation: System Suitability Acceptance Criteria
| Parameter | Acceptance Criterion | Causality (Why this is important) |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. A high tailing factor can indicate column degradation or undesirable secondary interactions, affecting integration accuracy. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency. A high plate count indicates sharp, narrow peaks, which is crucial for resolving the analyte from potential impurities. |
| % RSD of Peak Area | ≤ 1.0% for n≥5 | Demonstrates the precision of the injector and pump. It confirms the system can deliver reproducible results for the same sample. |
| % RSD of Retention Time | ≤ 1.0% for n≥5 | Indicates the stability of the pump's flow rate and the mobile phase composition, ensuring consistent analyte identification. |
Pillar 2: The Core Validation Parameters - A Deep Dive
The following sections detail the experimental design and scientific rationale for each core validation parameter as mandated by ICH Q2(R2).[14]
Specificity: Proving Unambiguous Measurement
What it is and Why it Matters: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][15][16] For an assay, this ensures that the reported quantity is solely that of this compound and is not inflated by co-eluting substances.
Experimental Protocol for Specificity
-
Blank Analysis: Inject the diluent (mobile phase) to demonstrate that no interfering peaks are present at the retention time of the analyte.
-
Forced Degradation (Stress Testing): Subject the this compound sample to various stress conditions to intentionally generate degradation products. This is a critical step to prove the method is "stability-indicating."[5]
-
Acidic: 0.1 M HCl at 60°C for 24 hours
-
Basic: 0.1 M NaOH at 60°C for 24 hours
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours
-
Thermal: Dry heat at 105°C for 48 hours
-
Photolytic: Expose to UV light (ICH Q1B) for 7 days
-
-
Analysis of Stressed Samples: Analyze the stressed samples using the HPLC method.
-
Peak Purity Assessment: Use a photodiode array (PDA) detector to evaluate peak purity for the analyte peak in both unstressed and stressed samples. This confirms that the peak is spectrally homogeneous and not comprised of co-eluting impurities.
Acceptance Criteria:
-
The analyte peak should be resolved from all degradation products and any peaks from the blank (Resolution (Rs) ≥ 2.0).[15]
-
The peak purity analysis (e.g., purity angle < purity threshold) must pass, confirming no co-elution.
Linearity and Range: Ensuring Proportionality
What it is and Why it Matters: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[17][18] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[19] For an assay, this validates that the method can accurately quantify the analyte over the expected variations in sample concentration.
Experimental Protocol for Linearity
-
Prepare a Stock Solution: Prepare a high-concentration stock solution of this compound reference standard.
-
Create Calibration Standards: Prepare at least five concentration levels by serially diluting the stock solution. For an assay, the range typically spans 80% to 120% of the target test concentration.[20][21] A common set of levels would be 80, 90, 100, 110, and 120 µg/mL if the target is 100 µg/mL.
-
Analyze Standards: Inject each concentration level in triplicate.
-
Construct Calibration Curve: Plot the mean peak area against the corresponding concentration.
-
Perform Statistical Analysis: Use linear regression (least squares method) to analyze the data.[22]
Data Presentation: Linearity Results
| Concentration (µg/mL) | Peak Area (mAUs) - Rep 1 | Peak Area (mAUs) - Rep 2 | Peak Area (mAU*s) - Rep 3 | Mean Peak Area |
| 80 | 798500 | 801000 | 799500 | 799667 |
| 90 | 901500 | 899000 | 900500 | 900333 |
| 100 | 1002000 | 1001000 | 999500 | 1000833 |
| 110 | 1099500 | 1102500 | 1101000 | 1101000 |
| 120 | 1203000 | 1201000 | 1205000 | 1203000 |
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999. This indicates a strong linear relationship between concentration and response.[18]
-
Y-intercept: Should be close to zero, indicating minimal bias at the low end of the range.
-
Visual Inspection: The data points on the plot should not show significant deviation from the line of best fit.
Accuracy: Measuring Closeness to the Truth
What it is and Why it Matters: Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[16][23] It demonstrates that the method is free from systematic error or bias. For an assay, high accuracy is paramount to ensure the product is released with the correct strength.
Experimental Protocol for Accuracy
-
Prepare Spiked Samples: Use a well-characterized placebo (if a drug product) or analyze the drug substance directly. Prepare samples by spiking a known amount of placebo or sample with the this compound reference standard at three different concentration levels across the analytical range (e.g., 80%, 100%, 120%).
-
Prepare Triplicates: Prepare three independent samples at each concentration level (for a total of nine determinations, as recommended by ICH).[22]
-
Analyze and Calculate: Analyze the samples and calculate the percent recovery for each.
-
% Recovery = (Measured Concentration / Spiked Concentration) x 100
-
Data Presentation: Accuracy (Recovery) Results
| Spiked Level | Concentration (µg/mL) | Replicate | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 1 | 79.5 | 99.4% |
| 2 | 80.2 | 100.3% | ||
| 3 | 79.8 | 99.8% | ||
| 100% | 100.0 | 1 | 100.5 | 100.5% |
| 2 | 99.7 | 99.7% | ||
| 3 | 100.1 | 100.1% | ||
| 120% | 120.0 | 1 | 119.5 | 99.6% |
| 2 | 120.8 | 100.7% | ||
| 3 | 120.2 | 100.2% | ||
| Overall Mean Recovery | 100.0% | |||
| Overall % RSD | 0.45% |
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[23][24]
-
The Relative Standard Deviation (%RSD) for the replicate preparations should be ≤ 2.0%.
Precision: Demonstrating Consistency
What it is and Why it Matters: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.[23] It is a measure of random error and is evaluated at two levels: repeatability and intermediate precision.
This assesses precision under the same operating conditions over a short interval of time.[2]
Experimental Protocol for Repeatability
-
Prepare Samples: Prepare a minimum of six independent assay samples from the same homogeneous batch of this compound at 100% of the target concentration.
-
Analyze: Analyze all six samples on the same day, with the same analyst, on the same instrument.
-
Calculate: Determine the mean, standard deviation, and %RSD of the results.
This expresses within-laboratory variations, such as different days, different analysts, or different equipment.[10][25]
Experimental Protocol for Intermediate Precision
-
Introduce Variations: Repeat the repeatability experiment (using six samples at 100% concentration) but introduce planned variations. For example:
-
Analyst 2 on Day 2 using HPLC System 2 .
-
-
Analyze and Compare: Analyze the samples and calculate the %RSD for this second set of data. Then, perform a statistical comparison (e.g., an F-test) of the two data sets (Repeatability vs. Intermediate Precision) to ensure there is no statistically significant difference.
Data Presentation: Precision Results
| Parameter | Analyst 1 / Day 1 / System 1 | Analyst 2 / Day 2 / System 2 |
| Replicate 1 (% Assay) | 99.8 | 100.2 |
| Replicate 2 (% Assay) | 100.1 | 99.5 |
| Replicate 3 (% Assay) | 99.5 | 99.9 |
| Replicate 4 (% Assay) | 100.3 | 100.5 |
| Replicate 5 (% Assay) | 99.9 | 100.1 |
| Replicate 6 (% Assay) | 100.0 | 99.7 |
| Mean (% Assay) | 99.93 | 99.98 |
| Std. Deviation | 0.29 | 0.36 |
| % RSD | 0.29% | 0.36% |
| Overall Mean (12 reps) | \multicolumn{2}{c | }{99.96} |
| Overall % RSD | \multicolumn{2}{c | }{0.33% } |
Acceptance Criteria:
-
The %RSD for repeatability and intermediate precision should not be more than 2.0%.[26]
Robustness: Assessing Resilience to Change
What it is and Why it Matters: Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[27][28] This provides an indication of its reliability during normal usage and is crucial for successful method transfer between labs.[25]
Experimental Protocol for Robustness
-
Identify Critical Parameters: Select HPLC parameters that are susceptible to minor variations.[29]
-
Introduce Deliberate Changes: Vary these parameters one at a time (or using a Design of Experiments approach). Typical variations include:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Mobile Phase Composition: ± 2% absolute for the organic component (e.g., 58% and 62% Acetonitrile)
-
Column Temperature: ± 5 °C (25 °C and 35 °C)
-
-
Analyze and Evaluate: Inject a system suitability solution and a standard sample under each modified condition. Evaluate the effect on system suitability parameters (like retention time and tailing factor) and the quantitative result.
Data Presentation: Robustness Results
| Parameter Varied | Condition | Retention Time (min) | Tailing Factor | Assay Result (%) |
| Nominal | 1.0 mL/min, 60% ACN, 30°C | 4.52 | 1.1 | 100.1 |
| Flow Rate | 0.9 mL/min | 5.01 | 1.1 | 100.3 |
| 1.1 mL/min | 4.10 | 1.1 | 99.8 | |
| % Acetonitrile | 58% | 5.15 | 1.2 | 100.0 |
| 62% | 3.98 | 1.1 | 100.2 | |
| Temperature | 25 °C | 4.75 | 1.1 | 99.9 |
| 35 °C | 4.31 | 1.0 | 100.1 |
Acceptance Criteria:
-
System suitability criteria must be met under all tested conditions.
-
The assay results obtained under the varied conditions should not differ significantly from the results obtained under the nominal conditions.
Visualizing the Validation Process
To better understand the logical flow and relationships within method validation, the following diagrams are provided.
Caption: A flowchart illustrating the logical workflow of HPLC method validation.
Caption: The hierarchical relationship of precision studies in method validation.
Conclusion: A Validated Method as a Pillar of Quality
This guide has systematically deconstructed the validation process for an HPLC assay of this compound. By adhering to the principles of Specificity, Linearity, Range, Accuracy, Precision, and Robustness, we transform a well-developed analytical procedure into a fully validated, reliable, and defensible quality control tool. The experimental protocols and acceptance criteria detailed herein, grounded in global regulatory standards[30], provide a comprehensive roadmap for scientists in the pharmaceutical industry. A successfully validated method is not merely a regulatory requirement; it is a cornerstone of scientific integrity and a fundamental assurance of product quality.
References
- 1. This compound CAS 5367-26-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. actascientific.com [actascientific.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. agilent.com [agilent.com]
- 8. fda.gov [fda.gov]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. usp.org [usp.org]
- 12. <621> CHROMATOGRAPHY [drugfuture.com]
- 13. Chromatography [usp.org]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. industrialpharmacist.com [industrialpharmacist.com]
- 18. altabrisagroup.com [altabrisagroup.com]
- 19. pharmaguru.co [pharmaguru.co]
- 20. scribd.com [scribd.com]
- 21. altabrisagroup.com [altabrisagroup.com]
- 22. database.ich.org [database.ich.org]
- 23. altabrisagroup.com [altabrisagroup.com]
- 24. mastelf.com [mastelf.com]
- 25. agilent.com [agilent.com]
- 26. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 27. altabrisagroup.com [altabrisagroup.com]
- 28. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 29. chromatographyonline.com [chromatographyonline.com]
- 30. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Senior Application Scientist's Guide: GC-FID vs. GC-MS for 3-Nitrotoluene Analysis
For researchers, scientists, and professionals in drug development and chemical analysis, the accurate quantification of 3-nitrotoluene is crucial. This compound is a significant isomer in the synthesis of various chemicals, and its presence, even in small amounts, can impact product quality and safety. The choice of analytical technique is paramount for achieving reliable and reproducible results. This guide provides an in-depth, objective comparison of two powerful gas chromatography (GC) detection methods: Flame Ionization Detection (FID) and Mass Spectrometry (MS), for the analysis of 3-nitrotoluene. We will delve into the fundamental principles of each technique, present detailed experimental protocols, and offer a head-to-head comparison of their performance based on experimental data.
Understanding the Analytical Challenge: 3-Nitrotoluene
3-Nitrotoluene (3-NT) is an aromatic organic compound with the chemical formula C₇H₇NO₂. It is one of three isomers of nitrotoluene, and its accurate quantification is often challenged by the presence of its isomers, 2-nitrotoluene and 4-nitrotoluene, which may be present in much higher concentrations. This necessitates an analytical method with high selectivity and sensitivity.
Fundamental Principles: A Tale of Two Detectors
Gas chromatography serves as the separation engine in both techniques, separating volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. The key difference lies in how the eluted compounds are detected and measured.
Gas Chromatography with Flame Ionization Detection (GC-FID)
The FID is a workhorse detector in gas chromatography, renowned for its robustness and wide linear range. As the separated compounds elute from the GC column, they are mixed with hydrogen and air and then combusted in a flame. The combustion of organic compounds produces ions and electrons, which are collected by an electrode. The resulting current is proportional to the number of carbon atoms in the analyte, making FID a mass-sensitive detector.
One of the key advantages of GC-FID is its consistent response factor for hydrocarbons, which simplifies quantification. However, it provides no structural information about the analyte; identification is based solely on the retention time, which can be ambiguous if multiple compounds co-elute.
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS combines the separation power of GC with the highly specific detection capabilities of a mass spectrometer. As compounds elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting charged fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
This process generates a unique mass spectrum for each compound, which serves as a chemical "fingerprint." This allows for highly confident identification of the analyte.[1] Furthermore, by operating the mass spectrometer in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored, the sensitivity and selectivity of the analysis can be significantly enhanced.[2] GC-MS can provide both qualitative (identification) and quantitative data.[3]
Experimental Protocols
To ensure a fair and objective comparison, the following detailed experimental protocols for the analysis of 3-nitrotoluene by GC-FID and GC-MS are presented. These protocols are designed to be self-validating, with clear steps for sample preparation, instrument setup, and data acquisition.
Sample Preparation
A standard stock solution of 3-nitrotoluene should be prepared in a suitable solvent such as acetonitrile or methanol. A series of calibration standards at different concentrations should be prepared by serial dilution of the stock solution. For accurate quantification, an internal standard (IS) that is not present in the sample matrix should be added to all standards and samples. A suitable internal standard for this analysis is p-nitroaniline (PNA).[4]
GC-FID Experimental Protocol
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
Step-by-Step Methodology:
-
Column: Perkin Elmer Elite – 1701 column (30 m length, 0.53 mm inner diameter, 1 μm film thickness) or equivalent.[5]
-
Carrier Gas: Nitrogen at a flow rate of 1 ml/min.[5]
-
Injector:
-
Oven Temperature Program:
-
Detector (FID):
-
Temperature: 250 °C
-
Hydrogen Flow: 40 mL/min
-
Air Flow: 400 mL/min
-
Makeup Gas (Nitrogen): 25 mL/min
-
-
Data Acquisition: Record the chromatogram and integrate the peak areas for 3-nitrotoluene and the internal standard.
GC-MS Experimental Protocol
Instrumentation: A gas chromatograph coupled to a Mass Spectrometer (MS).
Step-by-Step Methodology:
-
Column: Agilent HP-1701 14% Cyanopropyl Phenyl column (30 m length, 0.25 mm inner diameter, 0.25 μm film thickness) or equivalent.[4]
-
Carrier Gas: Helium at a flow rate of 1 ml/min.[4]
-
Injector:
-
Oven Temperature Program:
-
Mass Spectrometer (MS):
-
Ion Source: Electron Impact (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor for 3-Nitrotoluene: m/z 137 (molecular ion), 91, 65.[6]
-
-
Data Acquisition: Record the total ion chromatogram (TIC) and the extracted ion chromatograms for the selected ions. Integrate the peak area of the most abundant and specific ion for 3-nitrotoluene and the internal standard.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for both GC-FID and GC-MS analysis of 3-nitrotoluene.
References
- 1. Why is Using GC-MS More Advantageous than GC-FID? [monadlabtech.com]
- 2. academic.oup.com [academic.oup.com]
- 3. The Difference Between GC-MS and FID in Gas Chromatography [monadlabtech.com]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. researchgate.net [researchgate.net]
- 6. ez.restek.com [ez.restek.com]
A Comparative Guide to the Reactivity of Chloronitrotoluene Isomers
For researchers, scientists, and professionals in drug development, chloronitrotoluenes are more than just chemical intermediates; they are versatile building blocks whose utility is dictated by the nuanced interplay of their substituent groups. The specific arrangement of the chloro, nitro, and methyl groups on the aromatic ring governs the molecule's electronic landscape, profoundly influencing its reactivity in key synthetic transformations.[1] This guide provides an in-depth comparison of the reactivity of various chloronitrotoluene isomers, grounded in established mechanistic principles and supported by experimental insights, to empower chemists in designing efficient and predictable synthetic routes.
The Decisive Influence of Substituent Effects
The reactivity of any substituted benzene ring is a consequence of the cumulative electronic and steric effects of its substituents. In chloronitrotoluenes, we have a fascinating interplay between three distinct groups:
-
Nitro Group (-NO₂): A powerful electron-withdrawing group. It deactivates the ring towards electrophilic attack through both its negative inductive (-I) and negative mesomeric (-M or resonance) effects.[2][3] Conversely, and most critically for this class of compounds, it strongly activates the ring for nucleophilic aromatic substitution (SNAr).[4][5]
-
Chloro Group (-Cl): Exhibits a dual electronic nature. It is deactivating overall due to its strong electron-withdrawing inductive effect (-I), but its lone pairs can donate electron density via a positive mesomeric effect (+M).[3] This dichotomy makes it a deactivating group that still directs incoming electrophiles to the ortho and para positions. In SNAr reactions, it serves as an effective leaving group.
-
Methyl Group (-CH₃): An electron-donating group through its positive inductive effect (+I) and hyperconjugation. It activates the ring towards electrophilic substitution.
The specific reactivity of each isomer is therefore determined by the positional relationship between these groups, particularly the relationship between the powerfully activating nitro group and the chloro leaving group.
Nucleophilic Aromatic Substitution (SNAr): The Primary Arena of Reactivity
The most significant difference in reactivity among chloronitrotoluene isomers is observed in nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[5][6] The stability of this complex is the key determinant of the reaction rate.
Mechanism and the Role of the Nitro Group: The reaction is dramatically accelerated when the electron-withdrawing nitro group is positioned ortho or para to the chlorine leaving group.[4][6] In these positions, the nitro group can directly stabilize the negative charge of the Meisenheimer complex through resonance, delocalizing the electron density onto its oxygen atoms.[5] When the nitro group is meta to the chlorine, this resonance stabilization is not possible, resulting in a significantly less stable intermediate and a drastically slower reaction rate.
Quantitative Comparison of Reactivity
While specific kinetic data for all isomers under identical conditions is not readily consolidated, the principles of SNAr allow for a clear, qualitative, and predictable ranking of reactivity. The activation of the ring towards nucleophilic attack is the dominant factor.
| Isomer | Relative Position of -NO₂ to -Cl | Predicted SNAr Reactivity | Rationale |
| 4-Chloro-2-nitrotoluene | Ortho | Very High | Strong resonance stabilization of the Meisenheimer complex by the ortho nitro group.[4][6] |
| 2-Chloro-4-nitrotoluene | Para | Very High | Strong resonance stabilization of the Meisenheimer complex by the para nitro group.[4][6] |
| 2-Chloro-6-nitrotoluene | Ortho | High | Strong resonance stabilization, though potential for minor steric hindrance from the methyl group. |
| 4-Chloro-3-nitrotoluene | Meta | Very Low | The nitro group is meta to the leaving group; no direct resonance stabilization of the intermediate is possible.[5] |
| 2-Chloro-3-nitrotoluene | Meta | Very Low | The nitro group is meta to the leaving group; no direct resonance stabilization is possible. |
| 2-Chloro-5-nitrotoluene | Meta | Very Low | The nitro group is meta to the leaving group; no direct resonance stabilization is possible. |
Reduction of the Nitro Group
The conversion of the nitro group to an amine is a fundamental transformation, yielding valuable chloroanilines. Common methods include catalytic hydrogenation (e.g., H₂/Pd/C, Raney Nickel) or metal/acid reductions (e.g., Fe/HCl, SnCl₂).[7][8]
A key challenge in this reaction is preventing hydrodehalogenation (loss of the chlorine atom), especially during catalytic hydrogenation. For this reason, reagents like Raney Nickel are often preferred over Palladium on Carbon for halogenated substrates.[8] Metal/acid reductions, such as with iron or tin(II) chloride, are generally very effective and chemoselective for the nitro group without affecting the aryl chloride.[8][9]
The reactivity differences between isomers for nitro group reduction are generally less pronounced than in SNAr. However, steric hindrance can play a role. A nitro group flanked by two substituents (e.g., in 2-chloro-3-nitrotoluene or 2-chloro-6-nitrotoluene) may experience slower reaction rates due to hindered access by the catalyst or reagent.
Experimental Protocol: Selective Reduction of 4-Chloro-3-nitrotoluene
This protocol describes the reduction of a less reactive isomer (for SNAr) to its corresponding aniline using tin(II) chloride, a method known for its mildness and selectivity.[8]
Objective: To synthesize 4-chloro-3-aminotoluene from 4-chloro-3-nitrotoluene.
Materials:
-
4-Chloro-3-nitrotoluene (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (5 M)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Dissolution: To the flask, add 4-chloro-3-nitrotoluene (1.0 eq) and ethanol. Stir until the starting material is fully dissolved.
-
Reagent Addition: In a separate beaker, dissolve tin(II) chloride dihydrate (3.0 eq) in concentrated HCl. Carefully add this solution to the flask.
-
Reaction: Heat the reaction mixture to reflux (approx. 80-90°C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching & Neutralization: Cool the mixture to room temperature and then place it in an ice bath. Slowly add 5 M NaOH solution to neutralize the acid and precipitate tin salts. The mixture should become strongly basic (pH > 10).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 4-chloro-3-aminotoluene. Further purification can be achieved by column chromatography or recrystallization if necessary.
Oxidation of the Methyl Group
Oxidation of the methyl group to a carboxylic acid is another important transformation, typically achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. The reactivity of the methyl group is influenced by the electronic nature of the ring; electron-withdrawing groups like nitro and chloro deactivate the ring, making the oxidation more difficult compared to toluene itself.[10]
The reaction rate is generally decreased by the presence of electron-withdrawing substituents.[10] Therefore, all chloronitrotoluene isomers will be less reactive towards methyl group oxidation than toluene. The differences between the isomers themselves are expected to be subtle and are often overcome by using harsh reaction conditions (e.g., high temperature, strong oxidant concentration).
Conclusion
The comparative reactivity of chloronitrotoluene isomers is a clear demonstration of the power of substituent effects in directing chemical transformations. While subtle differences exist in reactions involving the methyl or nitro groups, the most dramatic and synthetically useful distinctions are found in Nucleophilic Aromatic Substitution . The reactivity in SNAr is overwhelmingly dictated by the position of the nitro group relative to the chlorine atom. Isomers with ortho or para relationships are highly activated and undergo substitution readily, whereas meta isomers are profoundly unreactive under similar conditions. This predictable disparity allows chemists to select the appropriate isomer as a versatile precursor for the synthesis of complex pharmaceuticals, dyes, and agrochemicals.[1][11][12]
References
- 1. nbinno.com [nbinno.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Discuss the effect of nitro group in chloro benzene towards nucleophilic substitution reaction. [allen.in]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. nbinno.com [nbinno.com]
- 12. chemimpex.com [chemimpex.com]
A Comparative Guide to Purity Assessment of Synthesized 3-Chloro-2-nitrotoluene
Introduction
3-Chloro-2-nitrotoluene (CAS No. 5367-26-0) is a critical chemical intermediate, playing a vital role in the synthesis of various pharmaceuticals and specialty chemicals, including novel cardiovascular agents.[1] Given its function as a precursor, the purity of this compound is paramount. Even trace impurities can have profound effects on downstream reaction yields, introduce unwanted side products, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, comparative analysis of the principal analytical techniques for assessing the purity of synthesized this compound. We will move beyond simple protocol listings to explore the causality behind methodological choices, offering a framework for developing a robust, self-validating quality control system. This content is designed for researchers, process chemists, and quality control analysts who require a high degree of confidence in the characterization of their synthesized materials.
The Critical First Step: Understanding the Impurity Profile
A robust analytical strategy is not one-size-fits-all; it is tailored to the specific impurity profile of the target molecule, which is itself a direct consequence of the synthetic route employed. For this compound, impurities typically arise from several key sources:
-
Isomeric Byproducts: The nitration and chlorination of aromatic rings are seldom perfectly regioselective. It is highly probable that isomers such as 2-chloro-3-nitrotoluene, 4-chloro-2-nitrotoluene, and other positional isomers will be formed alongside the desired product.
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as 3-chloro-2-toluidine or 2,6-dichloronitrobenzene, in the final product mixture.[1][2]
-
Reaction Intermediates: Multi-step syntheses may result in the carry-over of stable intermediates, for instance, 3-chloro-2-nitrophenylacetic acid, if the reaction does not proceed to completion.[1]
-
Over-reacted Products: Harsh reaction conditions can lead to the formation of dinitro- or trinitro- species, which can be difficult to remove.[3]
Caption: Potential sources of impurities in synthesized this compound.
Primary Purity Assay: A Head-to-Head Comparison of Chromatographic Techniques
For quantitative purity assessment and the separation of closely related species like isomers, chromatography is the undisputed method of choice. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two most viable alternatives.
Gas Chromatography (GC): The Gold Standard for Volatiles
Gas chromatography is the premier technique for analyzing volatile and thermally stable compounds like this compound. Its high resolving power is particularly advantageous for separating the critical isomeric impurities that are often the primary challenge in purity assessment. Commercial suppliers frequently cite GC as their method for purity analysis, with typical purities greater than 96.0%.[4][5][6]
Causality of Method Choice:
-
Volatility: With a boiling point of approximately 80°C at 2 mmHg, this compound is sufficiently volatile for GC analysis without derivatization.[5][6]
-
High Resolution: Capillary GC columns offer superior separation efficiency compared to standard HPLC columns, which is essential for resolving positional isomers that may have very similar polarities.
-
Detector Selection:
-
Flame Ionization Detector (FID): FID is the workhorse for quantification. It provides a robust, linear response to nearly all carbon-containing compounds, making it ideal for calculating purity based on relative peak area percentages.
-
Electron Capture Detector (ECD): For trace-level analysis, an ECD offers exceptional sensitivity to electrophilic moieties like the nitro and chloro groups present in the target molecule and its related impurities.[7]
-
Mass Spectrometry (MS): When coupled with GC, MS provides definitive identification of impurities by offering structural information based on mass-to-charge ratio and fragmentation patterns, transforming it from a quantitative tool to a powerful investigative one.
-
This protocol is a self-validating system designed for accurate quantification.
-
Standard and Sample Preparation:
-
Reference Standard (RS) Stock: Accurately weigh approximately 25 mg of a certified this compound reference standard[8] into a 25 mL volumetric flask. Dissolve and dilute to volume with acetone. This yields a 1000 µg/mL solution.
-
Internal Standard (IS) Stock: Prepare a 1000 µg/mL stock solution of a suitable internal standard (e.g., 1,3-dinitrobenzene) in acetone. The IS should be a compound not expected in the sample, with good peak shape and resolution from other peaks.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the RS stock solution and adding a constant concentration of the IS to each.
-
Sample Preparation: Accurately weigh approximately 25 mg of the synthesized this compound into a 25 mL volumetric flask, add the same amount of IS as in the calibration standards, and dilute to volume with acetone.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless inlet and Flame Ionization Detector.
-
Column: Agilent DB-5 or HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. This non-polar column separates compounds primarily by boiling point.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Final Hold: Hold at 250°C for 5 minutes.
-
-
Inlet: 250°C, split ratio 50:1.
-
Detector (FID): 280°C.
-
Injection Volume: 1 µL.
-
-
System Suitability and Analysis:
-
Inject a mid-level calibration standard six times. The relative standard deviation (RSD) for the peak area ratio of the analyte to the internal standard must be ≤ 2.0%.
-
The resolution between this compound and its closest eluting impurity should be ≥ 1.5.
-
Inject the prepared sample solution in duplicate.
-
-
Data Analysis:
-
Calculate the purity of the synthesized batch using the calibration curve generated from the standards. Report the result as a weight/weight percentage.
-
Identify and report any impurity peak that is ≥ 0.05% of the main peak area.
-
High-Performance Liquid Chromatography (HPLC): A Viable Alternative
While GC is often preferred, RP-HPLC is a powerful and versatile alternative, particularly for analyzing samples that may contain non-volatile or thermally labile impurities.
Causality of Method Choice:
-
Versatility: HPLC can accommodate a wider range of compound polarities and is non-destructive, allowing for fraction collection if further analysis of an impurity is needed.
-
UV-Vis Detection: this compound possesses a strong chromophore, making it ideal for UV detection. Its maximum absorption wavelength is approximately 295 nm in methanol.[5][6]
-
MS Compatibility: HPLC can be easily coupled with mass spectrometry (LC-MS) for impurity identification by using a volatile mobile phase buffer like formic or acetic acid instead of phosphoric acid.[9]
-
Mobile Phase and Sample Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard/Sample Preparation: Prepare stock solutions and working samples at approximately 0.5 mg/mL in the sample diluent.
-
-
Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 3.5 µm.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
Start at 40% B.
-
Linear gradient to 90% B over 15 minutes.
-
Hold at 90% B for 3 minutes.
-
Return to 40% B and equilibrate for 5 minutes.
-
-
Column Temperature: 30°C.
-
Detection: 254 nm (for general impurity detection) and monitor at the λmax of ~295 nm for higher sensitivity to the target.
-
-
Data Analysis:
-
Calculate purity using the area percent method. The DAD allows for peak purity analysis to check for co-eluting impurities.
-
Comparative Summary
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and column interaction | Separation based on polarity and partitioning |
| Resolution | Excellent for volatile isomers | Good , but may be challenging for very similar isomers |
| Sensitivity | Good (FID); Excellent (ECD) | Good (UV) |
| Run Time | Typically 15-25 minutes | Typically 20-30 minutes |
| Sample Prep | Simple dissolution | Simple dissolution |
| Best For | Primary choice for volatile isomers and routine QC | Analysis of non-volatile impurities; orthogonal verification |
Structural Confirmation and Impurity Identification: Spectroscopic Verification
Chromatography tells you how much and what else is in your sample, but spectroscopy provides the definitive confirmation of what it is.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the unequivocal standard for structure elucidation. Both ¹H and ¹³C NMR spectra should be acquired.[10] The chemical shifts, integration, and coupling patterns of the aromatic protons and the methyl group provide a unique fingerprint that can confirm the identity of this compound and distinguish it from its isomers.
-
Mass Spectrometry (MS): As a standalone technique or, more powerfully, when coupled with GC (GC-MS), MS confirms the molecular weight of the compound. The molecular ion peak for this compound will appear at an m/z of approximately 171 (for the ³⁵Cl isotope) and 173 (for the ³⁷Cl isotope) in a characteristic ~3:1 ratio.[10] The fragmentation pattern provides further structural evidence for identification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and simple technique for confirming the presence of key functional groups. The spectrum of this compound will show characteristic stretches for the nitro group (Ar-NO₂), the carbon-chlorine bond (C-Cl), and aromatic rings.[10][11] While not a quantitative method, it serves as an excellent and fast identity check.
An Integrated Workflow for Complete Quality Assurance
A comprehensive approach to purity assessment involves the logical integration of these techniques. No single method provides all the answers. The following workflow ensures a high degree of confidence in the final product's quality.
Caption: A logical workflow for the comprehensive analysis of this compound.
Conclusion and Recommendations
For the routine quality control and purity assessment of synthesized this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) stands out as the most effective primary technique. Its superior resolving power for critical isomeric impurities and its robust quantitative performance make it the method of choice.
However, a complete and trustworthy characterization relies on an orthogonal approach:
-
GC-MS is essential for the initial identification of unknown impurities during process development and for investigating any out-of-specification results.
-
RP-HPLC serves as an excellent secondary or alternative technique, valuable for confirming purity and detecting any non-volatile species missed by GC.
-
NMR spectroscopy is indispensable for the definitive structural confirmation of the final, purified material, providing the highest level of assurance of its identity.
By integrating these methods into a logical workflow, researchers and manufacturers can ensure the quality, consistency, and safety of their this compound, thereby safeguarding the integrity of all subsequent scientific endeavors.
References
- 1. CN101475486A - Preparation method of 3-chlorine-2-nitrotoluene - Google Patents [patents.google.com]
- 2. DE638486C - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. US2876267A - Purification of 4-chloronitrotoluenes - Google Patents [patents.google.com]
- 4. This compound | 5367-26-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. This compound | 5367-26-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound | 5367-26-0 | TCI Deutschland GmbH [tcichemicals.com]
- 7. epa.gov [epa.gov]
- 8. This compound – CRM LABSTANDARD [crmlabstandard.com]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. This compound | C7H6ClNO2 | CID 79328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound [webbook.nist.gov]
A Comparative Spectroscopic Guide to 3-Chloro-2-nitrotoluene and 4-Chloro-2-nitrotoluene: Distinguishing Isomers with Precision
In the realm of synthetic chemistry and drug development, the precise identification of constitutional isomers is a critical step that underpins the reliability of research and the safety of final products. Molecules with the same molecular formula but different arrangements of atoms, such as 3-Chloro-2-nitrotoluene and 4-Chloro-2-nitrotoluene, can exhibit distinct physical, chemical, and biological properties. This guide provides a detailed comparative analysis of these two isomers using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. By delving into the nuances of their spectral data, we offer a robust framework for their unambiguous differentiation.
The Structural Imperative: Why Isomer Differentiation Matters
This compound and 4-Chloro-2-nitrotoluene are substituted toluenes with the molecular formula C₇H₆ClNO₂. The seemingly minor shift in the position of the chlorine atom—from position 3 to position 4 on the toluene ring—has significant implications for the electronic environment of the molecule. These differences in electron distribution are sensitively probed by spectroscopic methods, providing a unique fingerprint for each isomer. For researchers in fields such as medicinal chemistry, materials science, and environmental analysis, the ability to confidently distinguish between these isomers is paramount for ensuring the desired chemical entity is being utilized.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Rings
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environments, which are directly influenced by the positions of the chloro and nitro substituents.
¹H NMR Spectroscopy: Unraveling Proton Environments
The ¹H NMR spectra of this compound and 4-Chloro-2-nitrotoluene are expected to show distinct patterns in the aromatic region (typically 7.0-8.5 ppm) and a characteristic singlet for the methyl protons. The differences in the aromatic region arise from the varying electronic effects (inductive and resonance) of the substituents on the adjacent protons.
In 4-Chloro-2-nitrotoluene , the proton ortho to the nitro group (H-3) is expected to be the most deshielded due to the strong electron-withdrawing nature of the nitro group. The proton ortho to the methyl group (H-6) will also be influenced, while the proton between the chloro and nitro groups (H-5) will experience a combined effect.
For This compound , the proton environments are different. The proton situated between the chloro and nitro groups (H-4) will be significantly deshielded. The coupling patterns (splitting) of the aromatic protons will also differ significantly between the two isomers due to the different spatial relationships between the protons.
Table 1: Comparative ¹H NMR Data (Predicted and Reported)
| Compound | Proton | Predicted Chemical Shift (ppm) | Reported Chemical Shift (ppm) | Multiplicity |
| This compound | CH₃ | ~2.4 | 2.45 | s |
| Aromatic H | 7.2 - 7.8 | 7.3-7.7 | m | |
| 4-Chloro-2-nitrotoluene | CH₃ | ~2.5 | 2.52 | s |
| Aromatic H | 7.4 - 8.1 | 7.5-8.0 | m |
Note: Reported values are approximate and can vary with the solvent and spectrometer frequency. "s" denotes a singlet and "m" denotes a multiplet.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectra provide further confirmation of the isomeric structures. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents. The carbon atom attached to the nitro group (C-2 in both isomers) is expected to be significantly deshielded. Similarly, the carbon bearing the chlorine atom will also show a characteristic downfield shift. The key to differentiation lies in the chemical shifts of the other aromatic carbons.
Table 2: Comparative ¹³C NMR Data (Predicted and Reported)
| Compound | Predicted Aromatic Carbon Shifts (ppm) | Reported Aromatic Carbon Shifts (ppm) |
| This compound | 120 - 150 | 125.4, 128.9, 132.1, 133.5, 135.2, 148.9 |
| 4-Chloro-2-nitrotoluene | 120 - 150 | 124.8, 128.1, 131.7, 134.9, 136.3, 147.5 |
Note: Reported values are approximate and can vary with the solvent.
Experimental Protocols
NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the chloro-2-nitrotoluene isomer in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to achieve a homogeneous magnetic field.
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to encompass the expected chemical shift range (typically 0-10 ppm for ¹H).
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.
-
Set the spectral width to cover the aromatic and aliphatic regions (typically 0-160 ppm).
-
Caption: Workflow for NMR-based structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy: Vibrational Fingerprints
FTIR spectroscopy probes the vibrational modes of molecules. The presence of the nitro (NO₂) group and the chloro (Cl) group, along with the substitution pattern on the aromatic ring, gives rise to a unique vibrational fingerprint for each isomer.
The most characteristic vibrations for these compounds are the symmetric and asymmetric stretching of the NO₂ group, which appear as strong absorptions in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1335-1370 cm⁻¹ (symmetric) for aromatic nitro compounds. The C-Cl stretching vibration typically appears in the 600-800 cm⁻¹ region. Furthermore, the out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region are highly indicative of the substitution pattern on the benzene ring.
Table 3: Key FTIR Absorption Bands (cm⁻¹)
| Vibrational Mode | This compound | 4-Chloro-2-nitrotoluene |
| NO₂ Asymmetric Stretch | ~1530 | ~1525 |
| NO₂ Symmetric Stretch | ~1350 | ~1345 |
| C-H out-of-plane bending | Multiple bands | Multiple bands |
| C-Cl Stretch | ~780 | ~820 |
The subtle shifts in the NO₂ stretching frequencies and the distinct patterns in the fingerprint region (below 1500 cm⁻¹) allow for the differentiation of the two isomers.
Experimental Protocols
FTIR Spectroscopy
Objective: To obtain the infrared spectrum to identify functional groups and the substitution pattern.
Methodology:
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid at room temperature, a thin film can be prepared between two KBr or NaCl plates.
-
KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press into a transparent pellet.
-
ATR: Attenuated Total Reflectance (ATR) is a convenient method for both liquid and solid samples, requiring minimal sample preparation.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder or ATR crystal.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Caption: The basic workflow of an FTIR experiment.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. Both this compound and 4-Chloro-2-nitrotoluene have the same molecular weight (171.58 g/mol ) and will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[1][2]
The key to distinguishing the isomers lies in the relative abundances of the fragment ions. The position of the substituents influences the stability of the resulting fragments. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (-NO₂) and the cleavage of the bond between the aromatic ring and the methyl group.
Table 4: Expected Key Fragments in Mass Spectrometry
| m/z | Proposed Fragment | Notes |
| 171/173 | [C₇H₆ClNO₂]⁺ | Molecular ion peak (M⁺) with chlorine isotope pattern. |
| 141/143 | [C₇H₆Cl]⁺ | Loss of -NO₂. |
| 125 | [C₇H₆O]⁺ | Loss of -Cl and -NO. |
| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement and loss of Cl and NO₂. |
While the major fragments may be similar, the relative intensities of these fragments can differ, providing a basis for differentiation.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and analyze the fragmentation pattern.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the isomer in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., with an electron ionization source).
-
GC Conditions:
-
Use a suitable capillary column (e.g., a nonpolar column like DB-5ms).
-
Employ a temperature program to ensure good separation and peak shape.
-
-
MS Conditions:
-
Acquire mass spectra in the electron ionization (EI) mode at 70 eV.
-
Scan a mass range that includes the molecular ion (e.g., m/z 40-200).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic nitro compounds typically exhibit characteristic absorption bands in the UV region. The position and intensity of these bands are influenced by the substituents on the aromatic ring.
Both isomers are expected to show absorptions related to π → π* transitions of the aromatic system and n → π* transitions associated with the nitro group. The chloro and methyl groups will act as auxochromes, causing slight shifts in the absorption maxima (λ_max). While the UV-Vis spectra may not be as structurally informative as NMR or IR for distinguishing these isomers, subtle differences in λ_max and molar absorptivity (ε) can be observed.
Table 5: Predicted UV-Vis Absorption Maxima
| Compound | Predicted λ_max (nm) |
| This compound | ~250-260 and a weaker band at longer wavelength |
| 4-Chloro-2-nitrotoluene | ~255-265 and a weaker band at longer wavelength |
Experimental Protocols
UV-Vis Spectroscopy
Objective: To determine the electronic absorption properties.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be chosen to give an absorbance reading between 0.2 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Record the sample spectrum over the UV-Vis range (e.g., 200-400 nm).
-
Conclusion
The differentiation of this compound and 4-Chloro-2-nitrotoluene is readily achievable through a multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy provide the most definitive evidence for structural assignment due to the high sensitivity of chemical shifts and coupling constants to the substituent positions. FTIR spectroscopy offers a rapid and effective method for identifying the characteristic functional groups and gaining insights into the substitution pattern through the fingerprint region. Mass spectrometry confirms the molecular weight and provides clues to the structure through fragmentation patterns. While UV-Vis spectroscopy is less specific, it can still offer complementary data. By employing these techniques in a concerted manner, researchers can confidently and accurately characterize these important chemical isomers.
References
comparing different catalysts for the synthesis of 3-Chloro-2-nitrotoluene
An In-Depth Guide to Catalytic Systems for the Synthesis of 3-Chloro-2-nitrotoluene
Introduction: The Strategic Importance of this compound
This compound is a valuable chemical intermediate, playing a crucial role in the synthesis of a wide array of products, including pharmaceuticals, dyes, and agrochemicals.[1][2][3] Its molecular architecture, featuring strategically placed chloro, nitro, and methyl groups on an aromatic ring, makes it a versatile precursor for complex molecular targets. However, the synthesis of this specific isomer is fraught with challenges, primarily centered on achieving high regioselectivity. The directing effects of the substituents on the starting material can lead to a mixture of isomers, complicating purification and reducing the overall yield of the desired product.
This guide provides a comparative analysis of different catalytic systems for the synthesis of this compound, focusing on the two most prevalent synthetic routes: the electrophilic nitration of 2-chlorotoluene and the electrophilic chlorination of 2-nitrotoluene. We will delve into the mechanistic underpinnings of each catalytic approach, present supporting experimental data, and offer field-proven insights to guide researchers in selecting the optimal system for their specific needs.
Pathway 1: Electrophilic Nitration of 2-Chlorotoluene
The most direct approach to this compound is the nitration of commercially available 2-chlorotoluene. In this electrophilic aromatic substitution, the incoming nitro group is directed by the existing chloro and methyl substituents. The methyl group is an ortho-, para-director, while the chloro group is also an ortho-, para-director, albeit a deactivating one. This leads to a complex product mixture, making the choice of catalyst paramount in controlling the reaction's regioselectivity.
Conventional Mixed-Acid Catalysis (H₂SO₄/HNO₃)
The traditional method for aromatic nitration employs a mixture of concentrated sulfuric acid and nitric acid, commonly known as "mixed acid."
Mechanism and Rationale: The role of the sulfuric acid is to act as a catalyst and a dehydrating agent. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[4]
Caption: Generation of the electrophilic nitronium ion via mixed-acid catalysis.
Performance and Limitations: While effective in generating the nitronium ion, this method suffers from significant drawbacks.
-
Low Selectivity: The powerful nitrating conditions often lead to a mixture of isomers, including 2-chloro-4-nitrotoluene, 2-chloro-5-nitrotoluene, and 2-chloro-6-nitrotoluene, alongside the desired this compound.
-
Harsh Conditions: The highly corrosive and acidic nature of the reaction medium requires specialized equipment and careful handling.[5]
-
Environmental Concerns: The process generates large volumes of acidic wastewater, which is costly and environmentally challenging to neutralize and treat.[6][7]
Heterogeneous Solid Acid Catalysis: A Greener Alternative
To overcome the limitations of mixed-acid systems, research has increasingly focused on solid acid catalysts.[8] These catalysts offer significant advantages, including easier separation from the reaction mixture, potential for regeneration and reuse, and often, enhanced selectivity due to their defined pore structures.
Zeolites are crystalline aluminosilicates with a well-defined microporous structure. Their catalytic activity stems from Brønsted acid sites within their framework.[8] For nitration reactions, zeolites like H-Beta and H-ZSM-5 have shown considerable promise, primarily due to their ability to influence regioselectivity through "shape selectivity."[9] Reactants, products, or transition states that fit within the zeolite pores are sterically favored.
Performance Data: While specific data for the nitration of 2-chlorotoluene to this compound is not extensively published, studies on analogous substrates like toluene and fluorotoluene demonstrate the potential of zeolites to enhance para-selectivity.[9][10][11] For instance, the nitration of toluene over H-Beta zeolite shows a marked increase in the para-nitrotoluene isomer compared to mixed-acid nitration.[5] This suggests that by carefully selecting the zeolite type, it may be possible to preferentially form the less sterically hindered isomers.
Table 1: Comparative Performance of Catalysts in Aromatic Nitration (Analogous Systems)
| Catalyst System | Substrate | Key Product(s) | Conversion (%) | Selectivity (%) | Source |
| H₂SO₄/HNO₃ | Toluene | o-nitrotoluene, p-nitrotoluene | High | ~2:1 (ortho:para) | [12] |
| Zeolite H-Beta | Toluene | p-nitrotoluene | 78.5 | 62.5 (para) | [5] |
| Zeolite H-Beta | 2-Fluorotoluene | 2-fluoro-5-nitrotoluene | 55 | 90 (para to F) | [10] |
| Amberlite IR-120 | Chlorobenzene | p-chloronitrobenzene | ~95 | ~65 (para) | [12] |
Amberlyst-15 is a macroreticular polystyrene-based ion-exchange resin functionalized with sulfonic acid groups. It serves as a strong Brønsted acid catalyst in a heterogeneous format.
Mechanism and Rationale: Similar to sulfuric acid, the sulfonic acid groups on the resin protonate nitric acid to generate the nitronium ion. The key advantage is that the catalyst is a solid bead, which can be easily filtered off at the end of the reaction. This simplifies the workup procedure immensely and allows for the catalyst to be washed, dried, and reused.
A patent describing the nitration of chlorobenzene using a similar resin, Amberlite IR-120, reported good yields with a preference for the para-isomer, demonstrating the viability of this approach.[12]
Caption: Experimental workflow for solid acid-catalyzed nitration.
Pathway 2: Electrophilic Chlorination of 2-Nitrotoluene
An alternative strategy involves the chlorination of 2-nitrotoluene. Here, the nitro group is a strong deactivating meta-director, while the methyl group is an activating ortho-, para-director. The interplay of these effects makes achieving high selectivity for the 3-chloro isomer (ortho to the methyl group and meta to the nitro group) challenging. The reaction requires a Lewis acid catalyst to activate the chlorine molecule.
Lewis Acid Catalysis (FeCl₃, ZrCl₄, etc.)
Mechanism and Rationale: Lewis acids like ferric chloride (FeCl₃) or zirconium tetrachloride (ZrCl₄) polarize the Cl-Cl bond, making one of the chlorine atoms more electrophilic and susceptible to attack by the aromatic ring.
Performance and Limitations: This route often yields a mixture of isomers. The primary products are typically 4-chloro-2-nitrotoluene and 6-chloro-2-nitrotoluene.[13] Obtaining the 3-chloro isomer as the major product is difficult via this method. However, different Lewis acids can influence the isomer distribution. For instance, a patent describes the use of a catalyst system where zirconium tetrachloride is a major component to improve the yield of 6-chloro-2-nitrotoluene.[13] Another preparation method uses iron filings as a catalyst, but this also produces a mixture of chlorinated products.[14]
Table 2: Representative Catalysts for Chlorination of Nitrotoluenes
| Catalyst | Substrate | Key Product(s) | Conditions | Yield/Selectivity | Source |
| Zirconium Tetrachloride | o-Nitrotoluene | 6-Chloro-2-nitrotoluene | 50-70°C, 15-45h | Improved yield of 6-chloro isomer | [13] |
| Thionyl Chloride | o-Nitrotoluene | 6-Chloro-2-nitrotoluene | 65-75°C, ~27h | High purity 6-chloro isomer | [15] |
| Iron (steel shavings) | o-Nitrotoluene | 2-Chloro-6-nitrotoluene | 40°C, 3h | ~94% (crude, with other isomers) | [14] |
| [BMIM]Cl-2ZnCl₂ (Ionic Liquid) | Toluene | o-Chlorotoluene | 80°C, 8h | 99.7% conv., 65.4% o-chloro sel. | [16] |
The data suggests that direct chlorination of 2-nitrotoluene is more suitable for producing the 4- and 6-chloro isomers rather than the desired 3-chloro isomer.
Experimental Protocols
Protocol 1: Zeolite H-Beta Catalyzed Nitration of 2-Chlorotoluene (Representative)
This protocol is adapted from methodologies for zeolite-catalyzed nitration of similar aromatic compounds.[9][10]
-
Catalyst Activation: Place Zeolite H-Beta (Si/Al ratio 25-30) in a furnace. Heat under a flow of dry air at 500°C for 4 hours to remove any adsorbed water and organic impurities. Cool to room temperature in a desiccator.
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add the activated Zeolite H-Beta (10 g).
-
Charge Reactants: Add 2-chlorotoluene (0.5 mol, 63.3 g) and a solvent such as dichloromethane (100 mL) to the flask.
-
Nitration: Begin stirring the slurry. From the dropping funnel, add 70% nitric acid (0.55 mol, 49.5 g) dropwise over a period of 30 minutes. Maintain the reaction temperature at 60°C using a water bath.
-
Reaction Monitoring: Allow the reaction to proceed for 6-8 hours. Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst by vacuum filtration. Wash the recovered catalyst with dichloromethane.
-
Product Isolation: Combine the filtrate and washings. Wash the organic phase with a 5% sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture.
-
Purification: Purify the crude product by fractional distillation or column chromatography to isolate the this compound isomer.
Protocol 2: Lewis Acid-Catalyzed Chlorination of 2-Nitrotoluene (Representative)
This protocol is based on general procedures for Lewis acid-catalyzed aromatic chlorination.[14]
-
Reaction Setup: In a 500 mL flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the liquid, and a gas outlet connected to a scrubber (e.g., sodium hydroxide solution), place 2-nitrotoluene (1 mol, 137.1 g) and anhydrous ferric chloride (0.05 mol, 8.1 g).
-
Chlorination: Heat the mixture to 50-60°C with stirring. Bubble dry chlorine gas through the mixture at a controlled rate. The reaction is exothermic and may require cooling to maintain the desired temperature.
-
Reaction Monitoring: Monitor the reaction's progress via GC analysis to determine the relative amounts of starting material and chlorinated isomers. Continue chlorination until the desired conversion is achieved.
-
Workup: Stop the chlorine flow and cool the reaction mixture to room temperature. Purge the system with nitrogen to remove excess chlorine.
-
Product Isolation: Wash the crude reaction mixture with water to remove the iron catalyst, followed by a wash with a dilute sodium bisulfite solution to destroy any remaining chlorine, and finally with a brine solution.
-
Purification: Dry the organic layer over anhydrous calcium chloride. The resulting mixture of chloro-2-nitrotoluene isomers can be separated by fractional vacuum distillation.
Comparative Analysis and Future Outlook
The synthesis of this compound is a classic challenge of regioselectivity in electrophilic aromatic substitution. A direct comparison highlights the distinct advantages and disadvantages of each catalytic approach.
Caption: Comparison of synthetic pathways and catalyst types.
-
For the targeted synthesis of This compound , the nitration of 2-chlorotoluene appears to be the more promising route.
-
Within this pathway, solid acid catalysts , particularly shape-selective zeolites or reusable resins like Amberlyst-15, represent the most advanced and environmentally sound approach. While requiring more initial process development to optimize selectivity, they offer significant advantages in terms of waste reduction and catalyst reusability.
-
The chlorination of 2-nitrotoluene is generally unsuitable for producing the 3-chloro isomer and is better suited for synthesizing other isomers like 4- and 6-chloro-2-nitrotoluene.
Future Directions: The development of novel catalytic systems continues to be an active area of research. The application of ionic liquids as both solvents and catalysts shows promise for clean chlorination reactions, potentially offering unique selectivity profiles.[16] Furthermore, advancements in phase-transfer catalysis (PTC) could enable new synthetic routes under milder, biphasic conditions, reducing solvent load and simplifying product isolation.[17] Continued research into these areas will be key to developing even more efficient, selective, and sustainable methods for the synthesis of this compound and other fine chemicals.
References
- 1. CN101475486A - Preparation method of 3-chlorine-2-nitrotoluene - Google Patents [patents.google.com]
- 2. DE638486C - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene - Google Patents [patents.google.com]
- 7. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 8. A Study on Solid Acid Catalyst Selection and Characterization [ignited.in]
- 9. Research Collection | ETH Library [research-collection.ethz.ch]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. US2948759A - Process of nitrating aromatic hydrocarbons aided by an aromatic ion exchange resin - Google Patents [patents.google.com]
- 13. CN101829586A - Catalyst for preparing 6-chloro-2-nitrotoluene with chlorination process and application method thereof - Google Patents [patents.google.com]
- 14. prepchem.com [prepchem.com]
- 15. Preparation method of 6-chloro-2-nitrotoluene - Eureka | Patsnap [eureka.patsnap.com]
- 16. mdpi.com [mdpi.com]
- 17. crdeepjournal.org [crdeepjournal.org]
A Comprehensive Guide to the Validation of Analytical Procedures for 3-Chloro-2-nitrotoluene Based on ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison and detailed protocols for the validation of analytical procedures for 3-Chloro-2-nitrotoluene, a key intermediate in the synthesis of various pharmaceuticals. Adherence to the International Council for Harmonisation (ICH) guidelines is paramount for ensuring data integrity and regulatory compliance. This document will walk you through the critical validation parameters, offering insights into experimental design and data interpretation.
Introduction: The "Why" Behind Method Validation
In pharmaceutical development and manufacturing, the analytical procedures used to assess the quality of drug substances and products must be proven fit for their intended purpose.[1][2][3] For a compound like this compound, which serves as a building block for active pharmaceutical ingredients (APIs), robust and reliable analytical methods are non-negotiable. Method validation provides documented evidence that a procedure is suitable for its intended use, ensuring the generation of accurate and reproducible data.[2][3] The ICH Q2(R1) guideline, and its recent revision Q2(R2), provides a comprehensive framework for this process, which we will explore in detail.[4][5][6][7][8][9]
The core objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1] This involves a thorough evaluation of several performance characteristics.[10][11]
The Validation Workflow: A Holistic Approach
The validation of an analytical procedure is not a single event but a structured process. The following diagram illustrates the typical workflow, highlighting the interconnectedness of the various validation parameters.
Caption: A typical workflow for analytical method validation, from development to lifecycle management.
Core Validation Parameters: A Deep Dive
The ICH guidelines outline several key parameters that must be evaluated during method validation.[12] The specific parameters and their acceptance criteria depend on the type of analytical procedure being validated (e.g., identification, impurity testing, or assay).[13]
Specificity: Ensuring the Method is Selective
What it is: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[13][14][15][16][17][18]
Why it's crucial for this compound: In the synthesis of pharmaceuticals, various related substances and potential impurities can be present. A specific method ensures that the signal measured is solely from this compound and not from any interfering compounds, which is critical for accurate quantification and impurity profiling.[15]
Experimental Protocol: Specificity Assessment using HPLC
-
Preparation of Solutions:
-
Blank Solution: Prepare the mobile phase or a placebo solution without the analyte.
-
Analyte Solution: Prepare a solution of this compound at a known concentration.
-
Spiked Solution: Spike the analyte solution with known impurities and potential degradation products.
-
Forced Degradation Samples: Subject the this compound sample to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.[3][15]
-
-
Chromatographic Analysis:
-
Inject the blank, analyte, spiked, and forced degradation samples into the HPLC system.
-
A suitable reverse-phase HPLC method can be employed with a mobile phase of acetonitrile and water with a phosphoric or formic acid modifier.[19]
-
-
Data Evaluation:
-
Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the this compound peak in the presence of other components.
-
Resolution: Ensure baseline separation between the analyte peak and any adjacent peaks. A resolution of >2 is generally considered acceptable.
-
Comparative Data: Specificity of Two HPLC Methods
| Parameter | Method A (Isocratic) | Method B (Gradient) | ICH Acceptance Criteria |
| Resolution with Impurity 1 | 1.8 | 2.5 | > 2.0 |
| Peak Purity Angle | 0.95 | 0.99 | > 0.990 |
| Interference from Blank | None | None | No interference at the retention time of the analyte |
Linearity and Range: Establishing a Proportional Response
What they are:
-
Linearity: The ability of the analytical procedure to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range.[12][20][21]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[21]
Why they are crucial: Linearity is essential for accurate quantification. The established range defines the concentrations over which the method is reliable. For an assay of this compound, a typical range might be 80% to 120% of the test concentration. For impurity determination, the range would need to cover from the reporting level to 120% of the specification limit.[3][13]
Experimental Protocol: Linearity and Range Determination
-
Preparation of Calibration Standards: Prepare at least five standard solutions of this compound spanning the desired range (e.g., 50% to 150% of the target concentration).[22]
-
Analysis: Analyze each standard solution in triplicate.
-
Data Analysis:
Data Presentation: Linearity of an HPLC Method for this compound
| Concentration (µg/mL) | Peak Area (mAUs) - Replicate 1 | Peak Area (mAUs) - Replicate 2 | Peak Area (mAU*s) - Replicate 3 | Average Peak Area |
| 50 | 12450 | 12550 | 12500 | 12500 |
| 75 | 18700 | 18800 | 18750 | 18750 |
| 100 | 25000 | 25100 | 25050 | 25050 |
| 125 | 31200 | 31300 | 31250 | 31250 |
| 150 | 37400 | 37600 | 37500 | 37500 |
| Linear Regression | y = 250x + 50 | R² = 0.9998 |
Accuracy and Precision: Closeness to the Truth and Reproducibility
What they are:
-
Accuracy: The closeness of the test results obtained by the method to the true value.[2][12][16][23][24] It is often expressed as the percent recovery.[12][23]
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[2][12][16][18][24] It is usually expressed as the relative standard deviation (%RSD).[12] Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[24]
Why they are crucial: Accuracy ensures that the measured value is correct, while precision demonstrates that the method is reliable and provides consistent results. Both are fundamental to making informed decisions about product quality.
Experimental Protocol: Accuracy and Precision Assessment
-
Accuracy:
-
Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with known amounts of this compound.[13][23]
-
Prepare a minimum of nine determinations in total (e.g., three replicates at each of the three concentration levels).[2][13][23][24]
-
Analyze the samples and calculate the percent recovery for each.
-
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (three concentrations, three replicates each) under the same operating conditions over a short interval of time.[13][24]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument to assess the effect of random events on the precision.[13][24]
-
Comparative Data: Accuracy and Precision of Two Analytical Techniques
| Parameter | HPLC Method | GC Method | ICH Acceptance Criteria |
| Accuracy (% Recovery) | 99.5% - 100.8% | 98.9% - 101.2% | 98.0% - 102.0% |
| Precision (Repeatability %RSD) | ≤ 0.5% | ≤ 0.8% | ≤ 2.0% |
| Precision (Intermediate %RSD) | ≤ 0.7% | ≤ 1.0% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Measuring the Smallest Amounts
What they are:
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13][23][25][26]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13][23][25]
Why they are crucial: LOD and LOQ are particularly important for the determination of impurities and degradation products.[13] They define the lower limits of the method's performance.
Methods for Determination:
-
Based on Visual Evaluation: Applicable to non-instrumental methods but can also be used for instrumental methods.[13][25]
-
Based on Signal-to-Noise Ratio: A signal-to-noise ratio of 3:1 is generally acceptable for estimating the LOD, and 10:1 is used for the LOQ.[13][20]
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (standard deviation of the blank) / slope of the calibration curve
-
LOQ = 10 * (standard deviation of the blank) / slope of the calibration curve
-
Experimental Protocol: LOD and LOQ Determination (Signal-to-Noise Approach)
-
Prepare a series of solutions of this compound at decreasingly low concentrations.
-
Inject these solutions into the chromatograph.
-
Determine the concentration at which the signal-to-noise ratio is approximately 3:1 (for LOD) and 10:1 (for LOQ).
Data Presentation: LOD and LOQ for an Impurity Method
| Parameter | Value |
| LOD (µg/mL) | 0.05 |
| LOQ (µg/mL) | 0.15 |
| Precision at LOQ (%RSD) | 4.2% |
| Accuracy at LOQ (% Recovery) | 95.7% |
Robustness: Resisting Small Changes
What it is: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[13][27][28]
Why it's crucial: Robustness testing demonstrates the reliability of the method during routine use when minor variations in experimental conditions are inevitable.[28][29] This is typically evaluated during method development.[28][30]
Experimental Protocol: Robustness Testing for an HPLC Method
-
Identify Critical Parameters: For an HPLC method, these could include:
-
Mobile phase composition (e.g., ±2% organic phase)
-
pH of the mobile phase (e.g., ±0.2 units)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±0.1 mL/min)
-
Wavelength (e.g., ±2 nm)
-
-
Experimental Design: Use a one-factor-at-a-time (OFAT) approach or a design of experiments (DoE) to systematically vary these parameters.[28]
-
Analyze Samples: Analyze a standard solution of this compound under each modified condition.
-
Evaluate the Impact: Assess the effect of each variation on system suitability parameters (e.g., retention time, peak area, resolution, tailing factor).
Data Presentation: Robustness Study Results
| Parameter Varied | Variation | % Change in Peak Area | Impact on Resolution |
| Flow Rate | +0.1 mL/min | -1.2% | Minimal |
| % Acetonitrile | +2% | +0.8% | Minor decrease |
| Temperature | +5 °C | +0.5% | Minimal |
System Suitability: The Daily Check
While not a validation parameter in the same vein as the others, system suitability testing is an integral part of the analytical procedure.[30] It is performed before each analysis to ensure that the complete analytical system (instrument, reagents, and analyst) is suitable for the intended application on that day.
Typical System Suitability Tests for HPLC:
-
Tailing Factor: To ensure peak symmetry.
-
Theoretical Plates: To measure column efficiency.
-
Repeatability of Injections: To check injection precision.
-
Resolution: To confirm separation of critical peaks.
Conclusion and Future Perspectives
The validation of analytical procedures for this compound according to ICH guidelines is a scientifically sound and logical process that ensures the generation of reliable data. By systematically evaluating specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness, researchers and scientists can have a high degree of confidence in their analytical results. The recent updates in ICH Q2(R2) and the introduction of ICH Q14 on analytical procedure development further emphasize a lifecycle approach to method management, encouraging a more holistic and risk-based strategy.[6][9]
References
- 1. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 2. wjarr.com [wjarr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. starodub.nl [starodub.nl]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. ICH adopts final Text of Q2(R2) and Q14 Guidelines - ECA Academy [gmp-compliance.org]
- 10. database.ich.org [database.ich.org]
- 11. database.ich.org [database.ich.org]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. database.ich.org [database.ich.org]
- 14. aaps.ca [aaps.ca]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. pharmaguru.co [pharmaguru.co]
- 18. oxford-analytical.co.uk [oxford-analytical.co.uk]
- 19. This compound | SIELC Technologies [sielc.com]
- 20. biopharminternational.com [biopharminternational.com]
- 21. youtube.com [youtube.com]
- 22. BiochemSphere [biochemicalsci.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. qbdgroup.com [qbdgroup.com]
- 25. biopharminternational.com [biopharminternational.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. chromatographytoday.com [chromatographytoday.com]
- 29. altabrisagroup.com [altabrisagroup.com]
- 30. database.ich.org [database.ich.org]
A Guide to Inter-Laboratory Comparison of 3-Chloro-2-nitrotoluene Analysis: Ensuring Accuracy and Comparability in a Crucial Pharmaceutical Intermediate
In the landscape of pharmaceutical development and manufacturing, the purity and consistency of chemical intermediates are paramount. 3-Chloro-2-nitrotoluene, a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs), requires precise and accurate analytical characterization.[1][2] Inter-laboratory comparisons, or proficiency tests, are essential tools for evaluating and ensuring the competency of laboratories in performing specific analyses.[3][4][5][6] This guide provides a comprehensive framework for designing and participating in an inter-laboratory comparison for the analysis of this compound, offering insights into analytical methodologies, statistical evaluation, and best practices for achieving reliable and comparable results.
This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. It aims to provide a robust understanding of the principles behind inter-laboratory comparisons and practical guidance for their implementation in the context of this compound analysis.
The Critical Role of Inter-Laboratory Comparisons
Inter-laboratory comparisons (ILCs) serve as a cornerstone of quality assurance, providing an objective means to assess a laboratory's performance against its peers and a reference value.[3][5][6] Participation in such programs allows laboratories to:
-
Benchmark Performance: Evaluate their analytical capabilities against other laboratories.
-
Identify Methodological Biases: Uncover systematic errors in their analytical procedures.
-
Validate Analytical Methods: Demonstrate the reliability and robustness of their in-house methods.[7][8][9]
-
Ensure Regulatory Compliance: Meet the requirements of regulatory bodies that often mandate participation in proficiency testing schemes.[6]
-
Foster Continuous Improvement: Identify areas for enhancement in analytical techniques and staff training.
The statistical framework for conducting and evaluating inter-laboratory comparisons is well-established in international standards such as ISO 13528 and ISO/IEC 17043.[3][4][10] These standards provide detailed guidance on the design of proficiency tests, the statistical analysis of data, and the interpretation of results, ensuring a scientifically and statistically sound basis for evaluation.[3][4]
Analytical Methodologies for this compound
The choice of analytical methodology is a critical factor influencing the accuracy and precision of this compound analysis. Two primary chromatographic techniques are suitable for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a robust and widely used technique for the analysis of moderately polar compounds like this compound.[11] A typical method involves a C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer.[11]
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with a sensitive detector such as an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD), is another powerful technique for the analysis of nitroaromatic compounds.[12] EPA Method 8091, for instance, outlines the GC analysis of various nitroaromatics and can be adapted for this compound.[12]
Regardless of the chosen technique, the analytical method must be thoroughly validated to ensure it is fit for its intended purpose.[7][8][9] Key validation parameters, as outlined in various guidelines, include:[8][13]
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.[8]
-
Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[7][13]
-
Accuracy: The closeness of the test results to the true value.
-
Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[8]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7][13]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7][13]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Designing an Inter-Laboratory Comparison for this compound Analysis
A well-designed inter-laboratory comparison is crucial for obtaining meaningful and actionable results. The following outlines a hypothetical study design.
A designated study coordinator is responsible for planning, executing, and reporting the ILC. A detailed protocol should be distributed to all participating laboratories, outlining the study timeline, sample handling instructions, analytical requirements, and data reporting format.
A homogenous and stable batch of this compound should be prepared. A portion of this material will be sent to a reference laboratory for characterization to establish the assigned value. The remaining material will be divided into identical test samples and distributed to the participating laboratories. To assess laboratory performance in a realistic matrix, the this compound could be spiked into a representative solvent or a simulated process stream.
The following diagram illustrates a typical workflow for an inter-laboratory comparison study:
Caption: Workflow of an inter-laboratory comparison study.
The performance of each laboratory is typically evaluated using Z-scores, a statistical measure that quantifies the difference between a laboratory's result and the assigned value, taking into account the overall spread of the results from all participating laboratories.[14] A Z-score is calculated as follows:
Z = (x - X) / σ
Where:
-
x is the result from the participating laboratory
-
X is the assigned value (determined by the reference laboratory or the consensus value of all participants)
-
σ is the standard deviation for proficiency assessment
Generally, a Z-score between -2.0 and +2.0 is considered satisfactory.[14]
Illustrative Comparison of Analytical Methods
To illustrate the potential outcomes of an inter-laboratory comparison, the following table presents hypothetical data from five laboratories using either HPLC or GC for the analysis of a this compound sample with an assigned value of 98.5% purity.
| Laboratory | Analytical Method | Reported Purity (%) | Z-score | Performance |
| Lab A | HPLC-UV | 98.6 | 0.2 | Satisfactory |
| Lab B | GC-FID | 97.2 | -2.6 | Unsatisfactory |
| Lab C | HPLC-UV | 98.4 | -0.2 | Satisfactory |
| Lab D | GC-NPD | 99.8 | 2.6 | Unsatisfactory |
| Lab E | HPLC-UV | 98.7 | 0.4 | Satisfactory |
Note: The Z-scores are calculated based on a hypothetical standard deviation for proficiency assessment of 0.5.
This illustrative data highlights how an inter-laboratory comparison can identify potential issues. For instance, Lab B's and Lab D's results deviate significantly from the assigned value, suggesting potential systematic errors in their GC methods or implementation.
Step-by-Step Protocol for this compound Analysis by HPLC-UV
The following is a detailed, step-by-step protocol that could be provided to participating laboratories for the analysis of this compound by HPLC-UV.
1. Scope This method is for the determination of the purity of this compound by High-Performance Liquid Chromatography with UV detection.
2. Materials and Reagents
-
This compound reference standard (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Class A volumetric flasks and pipettes
3. Instrumentation
-
HPLC system with a UV detector
-
Analytical balance
-
Ultrasonic bath
4. Chromatographic Conditions
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
5. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
6. System Suitability
-
Inject the Working Standard Solution five times.
-
The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.
-
The tailing factor for the this compound peak should be ≤ 2.0.
-
The theoretical plates for the this compound peak should be ≥ 2000.
7. Analysis
-
Inject the blank (mobile phase), followed by the Working Standard Solution and the Sample Solution.
8. Calculation Calculate the purity of the this compound in the sample using the following formula:
Purity (%) = (Areasample / Areastandard) x (Concstandard / Concsample) x Puritystandard
The following diagram outlines the key steps in the HPLC analysis protocol.
References
- 1. CN101475486A - Preparation method of 3-chlorine-2-nitrotoluene - Google Patents [patents.google.com]
- 2. DE638486C - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. ISO 13528 [astormayer.com.tr]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 6. isobudgets.com [isobudgets.com]
- 7. wjarr.com [wjarr.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. particle.dk [particle.dk]
- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 11. This compound | SIELC Technologies [sielc.com]
- 12. epa.gov [epa.gov]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. benchmark-intl.com [benchmark-intl.com]
A Comparative Guide to the Synthetic Routes of 3-Chloro-2-nitrotoluene
Introduction
3-Chloro-2-nitrotoluene, systematically named 1-chloro-2-nitro-3-methylbenzene, is a valuable chemical intermediate in the synthesis of various fine chemicals, including pharmaceuticals, agrochemicals, and dyes.[1][2] Its specific substitution pattern, with three adjacent groups on the aromatic ring, presents unique synthetic challenges. The reactivity of the molecule is significantly influenced by the electronic properties and steric hindrance of the chloro, nitro, and methyl groups, making the selection of an appropriate synthetic route critical for achieving high yield and purity.
This guide provides an in-depth comparison of two distinct and effective synthetic strategies for preparing this compound. We will delve into a classic Sandmeyer reaction approach, which offers precision and versatility for laboratory-scale synthesis, and a multi-step industrial process designed for high-throughput production. Each section will provide a detailed mechanistic rationale, step-by-step experimental protocols, and a critical evaluation of the method's performance, empowering researchers and development professionals to make informed decisions for their specific applications.
Strategy 1: Sandmeyer Reaction via Diazotization of 3-Chloro-2-toluidine
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to introduce a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[3][4] This approach is particularly advantageous for synthesizing substitution patterns that are not easily accessible through direct electrophilic aromatic substitution. For the synthesis of this compound, this route begins with the diazotization of 3-Chloro-2-toluidine (3-chloro-2-methylaniline).
Scientific Rationale & Mechanism
The process involves two key stages:
-
Diazotization: The primary aromatic amine, 3-chloro-2-toluidine, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures (0-5 °C) to form a stable aryldiazonium salt.[5][6] This reaction proceeds via the formation of a nitrosonium ion (NO⁺) electrophile, which is attacked by the nucleophilic amine.[5]
-
Nitro-dediazoniation: The resulting diazonium salt is then introduced to a solution containing a copper catalyst and an excess of nitrite ions. This step is a specific variant of the Sandmeyer reaction where the diazonium group (-N₂⁺) is replaced by a nitro group (-NO₂). The mechanism is believed to involve a single-electron transfer from a copper(I) species to the diazonium salt, generating an aryl radical and nitrogen gas.[3] This aryl radical then reacts with a copper(II)-nitrite complex to yield the final product and regenerate the copper(I) catalyst. A German patent from 1936 describes a high-yield procedure using a "cuprocuprisulfite" complex and excess sodium nitrite.[1]
Visual Workflow: Sandmeyer Reaction
References
- 1. DE638486C - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. 3-Chlorotoluene (108-41-8) at Nordmann - nordmann.global [nordmann.global]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Diazotisation [organic-chemistry.org]
Safety Operating Guide
Navigating the Disposal of 3-Chloro-2-nitrotoluene: A Guide for Laboratory Professionals
For the diligent researcher, scientist, or drug development professional, the synthesis and application of novel compounds are only part of the equation. Responsible chemical stewardship, particularly the safe and compliant disposal of hazardous materials, is a critical and non-negotiable aspect of our work. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Chloro-2-nitrotoluene, ensuring the safety of personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory compliance, providing not just instructions, but the rationale behind them.
Immediate Safety Considerations: Understanding the Risks
This compound is a compound that demands respect. It is classified as toxic if swallowed and causes significant skin and eye irritation[1]. Before initiating any disposal procedures, a thorough understanding of its hazard profile is essential. The primary routes of exposure are ingestion, skin contact, and eye contact. Inhalation of dust or vapors can also pose a risk, necessitating proper ventilation and respiratory protection[2][3].
In the event of an exposure, immediate action is critical. For skin contact, contaminated clothing should be removed promptly, and the affected area washed with copious amounts of soap and water[2][4]. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so[2][4]. If swallowed, rinse the mouth and seek immediate medical attention.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust defense against chemical exposure begins with the correct selection and use of Personal Protective Equipment. The causality here is straightforward: creating an impermeable barrier between the individual and the hazardous substance. For handling this compound, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin contact and absorption. Gloves must be inspected before use and disposed of properly after handling the chemical. |
| Eye Protection | Safety goggles or a face shield | Protects against splashes and airborne particles that can cause serious eye irritation[3][5]. |
| Body Protection | A lab coat or chemical-resistant apron | Minimizes the risk of clothing contamination and subsequent skin exposure. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges | Required when handling powders or in poorly ventilated areas to prevent inhalation of harmful dust or vapors[6]. For significant spill response, a self-contained breathing apparatus (SCBA) may be necessary[3]. |
This multi-layered approach to PPE ensures that all potential routes of exposure are adequately addressed, a self-validating system of personal safety.
Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as a hazardous waste. Therefore, it must be handled in strict accordance with local, regional, and national environmental regulations[3][7]. The following protocol outlines the necessary steps for its safe disposal.
Waste Segregation and Collection:
The cardinal rule of hazardous waste management is to never mix different waste streams. This compound waste, whether it is excess reagent, contaminated materials, or spill cleanup debris, must be collected in a dedicated, properly labeled, and sealed container. This prevents unintended chemical reactions and ensures that the waste can be treated and disposed of correctly. The container should be made of a material compatible with the chemical and clearly labeled as "Hazardous Waste" with the full chemical name, "this compound".
Spill Management:
In the event of a spill, the immediate priorities are to control the spread of the material and to protect personnel.
-
Evacuate and Ventilate: Non-essential personnel should evacuate the immediate area. If safe to do so, increase ventilation to the area.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to dike the spill and prevent it from spreading[4][8]. For solid spills, carefully sweep the material to avoid generating dust[8].
-
Collect the Waste: The absorbed material or swept solids should be collected and placed into a sealed container for hazardous waste disposal[6][8].
-
Decontaminate the Area: The spill area should be cleaned with a suitable solvent, and the cleaning materials also disposed of as hazardous waste.
Final Disposal:
The ultimate disposal of this compound should be managed by a licensed professional waste disposal service[5][6]. The most common and effective method for the disposal of chlorinated and nitrated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts[9]. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure that all disposal activities are compliant with regulatory requirements.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. This compound | C7H6ClNO2 | CID 79328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. aarti-industries.com [aarti-industries.com]
- 4. activeagriscience.com [activeagriscience.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. carlroth.com [carlroth.com]
- 8. nj.gov [nj.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Navigating the Risks: A Senior Application Scientist's Guide to Handling 3-Chloro-2-nitrotoluene
For Research and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of novel compounds often requires the use of reactive chemical intermediates. 3-Chloro-2-nitrotoluene is one such compound, valued for its role in building more complex molecules. However, its utility is matched by its hazardous properties, demanding a rigorous and informed approach to safety. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard: Why Caution is Critical
This compound is classified as toxic if swallowed and causes skin and serious eye irritation.[1] The primary routes of exposure are ingestion, skin contact, and eye contact. Understanding the causality behind these hazards is the first step in mitigating them. The nitro and chloro functional groups contribute to its reactivity and toxicity, necessitating a multi-layered personal protective equipment (PPE) strategy.
Core Personal Protective Equipment (PPE) Protocol
A proactive and comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in practical laboratory experience.
| Body Part | Required PPE | Rationale and Expert Insight |
| Hands | Compatible chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[2][3] | The choice of glove material is critical. Standard laboratory gloves may not offer sufficient protection. Always consult the glove manufacturer's resistance chart for specific breakthrough times. Double-gloving is a recommended practice when handling neat material or concentrated solutions. |
| Eyes/Face | Chemical safety goggles and a face shield.[2] | Goggles provide a seal against splashes, while a face shield offers a broader barrier of protection for the entire face. This combination is essential, especially during procedures with a higher risk of splashing, such as transferring liquids or preparing solutions. |
| Body | A lab coat, supplemented with a chemically resistant apron.[3] | A standard lab coat is the first line of defense. For tasks involving larger quantities or a higher risk of spills, a chemically resistant apron provides an additional, impermeable layer of protection. |
| Respiratory | A government-approved respirator is necessary when ventilation is inadequate or when handling the powder form where dust may be generated.[2][4] | While working in a properly functioning chemical fume hood is the primary engineering control, a respirator provides crucial protection in situations where airborne concentrations may exceed exposure limits. Ensure proper fit testing and cartridge selection for organic vapors and particulates. |
Step-by-Step Handling and Operational Plan
Adherence to a strict, step-by-step protocol is paramount for minimizing exposure risk.
1. Preparation and Pre-Handling:
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[4]
-
Emergency Equipment Check: Before beginning work, verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Spill Kit Readiness: Ensure a spill kit specifically equipped for solid and liquid chemical spills is readily accessible.
2. Handling the Chemical:
-
Weighing: If handling the solid form, weigh it out in the fume hood to prevent inhalation of any dust.
-
Solution Preparation: When preparing solutions, add the this compound to the solvent slowly to control any potential exothermic reactions.
-
Avoid Ingestion and Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.
3. Post-Handling and Storage:
-
Decontamination: Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent and cleaning agent.
-
Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[2][5] It should be stored locked up.
Emergency Procedures: A Validating System of Response
In the event of an exposure or spill, a swift and correct response is critical.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][5] Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Seek immediate medical attention.[2]
-
Ingestion: If swallowed, rinse your mouth.[6] Do NOT induce vomiting. Seek immediate medical attention and call a poison control center.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
Chemical Spill Workflow
The following diagram outlines the logical steps for responding to a this compound spill.
Caption: Workflow for a this compound spill response.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Classification: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect all waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.[7]
-
Disposal Vendor: Arrange for disposal through a licensed hazardous waste disposal company.[7] Adhere to all local, state, and federal regulations for hazardous waste disposal.[7]
By integrating these expert-driven protocols and maintaining a vigilant approach to safety, researchers can confidently and responsibly utilize this compound in their critical work.
References
- 1. This compound | C7H6ClNO2 | CID 79328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloro-6-nitrotoluene(5367-28-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 4. aarti-industries.com [aarti-industries.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. This compound | 5367-26-0 | TCI EUROPE N.V. [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
